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  • Product: N-Carbobenzoxy-DL-phenylalanine
  • CAS: 3588-57-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties of N-Carbobenzoxy-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals N-Carbobenzoxy-DL-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, serves as a cornerstone in the field of peptide chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzoxy-DL-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, serves as a cornerstone in the field of peptide chemistry and drug development. Its utility primarily stems from the protective nature of the carbobenzoxy (Cbz or Z) group, which shields the amino functionality of phenylalanine, allowing for controlled peptide bond formation. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and visual representations of key workflows.

Core Physicochemical Data

The fundamental physicochemical properties of N-Carbobenzoxy-DL-phenylalanine are summarized below, providing a quantitative snapshot of its identity and behavior.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₇NO₄[1][2][3][4]
Molecular Weight 299.32 g/mol [3][5]
CAS Registry Number 3588-57-6[2][3][4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 101-106 °C[2]
Boiling Point 511.5 ± 50.0 °C at 760 mmHg (Predicted)[2]
Density 1.2 ± 0.1 g/cm³ (Predicted)[2]
pKa 3.86 ± 0.10 (Predicted)[5][6]

Solubility Profile

SolventSolubilitySource(s)
Methanol Almost transparent[6]
DMF (Dimethylformamide) Sparingly soluble[5]
DMSO (Dimethyl Sulfoxide) Slightly soluble[5]
Water Hardly soluble[6]

It is anticipated that N-Carbobenzoxy-DL-phenylalanine exhibits good solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with low solubility in nonpolar solvents and water.[7]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Carbobenzoxy-DL-phenylalanine.

TechniqueData AvailabilitySource(s)
¹H NMR Conforms to structure[8]
¹³C NMR Data available for related structures[9]
IR Spectroscopy Spectra available[10][11][12]
Mass Spectrometry Data available for related structures[8]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties and for the effective utilization of N-Carbobenzoxy-DL-phenylalanine in research and development.

Determination of Solubility (Equilibrium Shake-Flask Method)

The equilibrium or shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]

Methodology:

  • Preparation: An excess amount of N-Carbobenzoxy-DL-phenylalanine is added to a known volume of the desired solvent in a sealed container to ensure a saturated solution in the presence of undissolved solid.[7]

  • Equilibration: The container is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of N-Carbobenzoxy-DL-phenylalanine in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess N-Cbz-DL-phenylalanine to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 Allow to equilibrate sep1 Filter or centrifuge the solution equil1->sep1 Once equilibrium is reached quant1 Analyze clear solution (UV-Vis/HPLC) sep1->quant1 Collect supernatant calc1 Determine solubility (g/L or mol/L) quant1->calc1 G start DL-phenylalanine in aqueous base reagent Add Benzyl Chloroformate start->reagent reaction Stir to complete reaction reagent->reaction extraction Extract with organic solvent reaction->extraction acidification Acidify aqueous layer extraction->acidification end N-Cbz-DL-phenylalanine (precipitate) acidification->end

References

Exploratory

An In-depth Technical Guide on the Synthesis and Purification of N-Carbobenzoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe), a crucial N-protec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe), a crucial N-protected amino acid derivative widely utilized in peptide synthesis and as a key intermediate in the development of various pharmaceuticals. This document outlines a detailed experimental protocol for its preparation via the Schotten-Baumann reaction, followed by robust purification and analytical methodologies. All quantitative data is summarized for clarity, and key workflows are visualized using Graphviz diagrams.

Synthesis of N-Carbobenzoxy-DL-phenylalanine

The most common and efficient method for the synthesis of N-Carbobenzoxy-DL-phenylalanine is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of DL-phenylalanine with benzyl chloroformate (also known as carbobenzoxy chloride, Cbz-Cl) under basic aqueous conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired amide product.

Reaction Principle

The synthesis proceeds via nucleophilic acyl substitution. The amino group of DL-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to yield N-Carbobenzoxy-DL-phenylalanine.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • DL-Phenylalanine

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Dissolution of Amino Acid: Dissolve DL-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a 2 M solution of sodium hydroxide (1.1 equivalents) with cooling in an ice bath (0-5 °C).

  • Addition of Benzyl Chloroformate: To the vigorously stirred, cold solution, add benzyl chloroformate (1.1 equivalents) dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction: After the complete addition of benzyl chloroformate, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2 M hydrochloric acid. The product will precipitate out as a white solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water to remove any inorganic salts.

    • Dry the product under vacuum to obtain crude N-Carbobenzoxy-DL-phenylalanine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of N-Cbz-DL-phenylalanine dl_phe DL-Phenylalanine dissolution Dissolution (0-5 °C) dl_phe->dissolution na2co3 Sodium Carbonate Solution na2co3->dissolution reaction Schotten-Baumann Reaction (0 °C -> RT) dissolution->reaction cbz_cl Benzyl Chloroformate cbz_cl->reaction workup Aqueous Work-up (Extraction with Ether) reaction->workup acidification Acidification (HCl, pH 2-3) workup->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude N-Cbz-DL-phenylalanine filtration->crude_product

Synthesis of N-Cbz-DL-phenylalanine Workflow

Purification of N-Carbobenzoxy-DL-phenylalanine

Purification of the crude product is essential to achieve the high purity required for subsequent applications. The primary methods for purifying N-Carbobenzoxy-DL-phenylalanine are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: A common and effective solvent system for the recrystallization of N-Carbobenzoxy-DL-phenylalanine is a mixture of ethyl acetate and hexane. Other potential systems include ethanol/water or toluene.

  • Procedure:

    • Dissolve the crude N-Cbz-DL-phenylalanine in a minimum amount of hot ethyl acetate.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

    • To the hot, clear solution, slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum recovery, cool the flask in an ice bath for at least one hour.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

    • Dry the crystals under vacuum.

Column Chromatography

For impurities that are not effectively removed by recrystallization, silica gel column chromatography is a powerful purification technique.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 10-20% ethyl acetate in hexane can be gradually increased to 50% or higher to elute the product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

    • Dissolve the crude N-Cbz-DL-phenylalanine in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified N-Carbobenzoxy-DL-phenylalanine.

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification of N-Cbz-DL-phenylalanine crude_product Crude N-Cbz-DL-phenylalanine recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) crude_product->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography pure_product_recryst Pure N-Cbz-DL-phenylalanine recrystallization->pure_product_recryst pure_product_column Pure N-Cbz-DL-phenylalanine column_chromatography->pure_product_column analysis Purity Analysis (HPLC) pure_product_recryst->analysis pure_product_column->analysis

Purification Workflow for N-Cbz-DL-phenylalanine

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of N-Carbobenzoxy-DL-phenylalanine. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Synthesis and Purification Data

ParameterSchotten-Baumann SynthesisRecrystallizationColumn Chromatography
Typical Yield 85-95% (crude)70-90% (recovery)60-85% (recovery)
Purity (HPLC) 90-98%>99%>99.5%
Melting Point 103-106 °C (crude)104-106 °C104-106 °C

Analytical Characterization

The identity and purity of the synthesized N-Carbobenzoxy-DL-phenylalanine should be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of N-Carbobenzoxy-DL-phenylalanine.

Table 2: Typical HPLC Method Parameters

ParameterDescription
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Expected Retention Time Dependent on the specific gradient and column, but typically in the range of 10-15 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product.

Expected ¹H NMR Data (in CDCl₃, δ in ppm):

  • ~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ~7.2-7.4 ppm (m, 10H): Aromatic protons of the benzyl and phenyl groups.

  • ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

  • ~4.6-4.7 ppm (m, 1H): α-proton of the phenylalanine backbone.

  • ~3.1-3.2 ppm (m, 2H): β-protons of the phenylalanine backbone.

Expected ¹³C NMR Data (in CDCl₃, δ in ppm):

  • ~175-176 ppm: Carboxylic acid carbonyl carbon.

  • ~156-157 ppm: Carbamate carbonyl carbon.

  • ~136-137 ppm: Quaternary aromatic carbons.

  • ~127-129 ppm: Aromatic CH carbons.

  • ~67 ppm: Methylene carbon of the benzyl group.

  • ~54-55 ppm: α-carbon of the phenylalanine backbone.

  • ~38 ppm: β-carbon of the phenylalanine backbone.

Logical Relationship Diagram

Logical_Relationship cluster_process Overall Process for N-Cbz-DL-phenylalanine start Starting Material (DL-Phenylalanine) synthesis Chemical Synthesis (Schotten-Baumann) start->synthesis purification Purification synthesis->purification recrystallization Recrystallization purification->recrystallization Primary chromatography Column Chromatography purification->chromatography Secondary analysis Quality Control (HPLC, NMR) recrystallization->analysis chromatography->analysis final_product High-Purity N-Cbz-DL-phenylalanine analysis->final_product

Logical Relationship of Synthesis and Purification Steps

This technical guide provides a comprehensive framework for the synthesis, purification, and analysis of N-Carbobenzoxy-DL-phenylalanine. By following the detailed protocols and understanding the underlying principles, researchers and professionals in drug development can confidently produce this important building block with high purity and yield.

Foundational

Structure and stereochemistry of N-Carbobenzoxy-DL-phenylalanine.

An In-depth Technical Guide to the Structure and Stereochemistry of N-Carbobenzoxy-DL-phenylalanine Published: December 30, 2025 Abstract N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH or Z-DL-Phe-OH) is a synthetic amin...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereochemistry of N-Carbobenzoxy-DL-phenylalanine

Published: December 30, 2025

Abstract

N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH or Z-DL-Phe-OH) is a synthetic amino acid derivative of significant importance in the fields of peptide chemistry, medicinal chemistry, and pharmaceutical development. As a racemic mixture of its D- and L-enantiomers, it serves as a crucial building block where the amine group of phenylalanine is protected by a carbobenzoxy (Cbz or Z) group. This protection is fundamental for the controlled, stepwise synthesis of peptides and other complex molecules.[1] This technical guide provides a comprehensive examination of the structure, stereochemistry, and key physicochemical properties of N-Carbobenzoxy-DL-phenylalanine. It includes detailed experimental protocols for its synthesis and chiral resolution, structured data tables for easy reference, and workflow diagrams to illustrate core processes, designed for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

N-Carbobenzoxy-DL-phenylalanine is structurally composed of a phenylalanine molecule linked to a benzyloxycarbonyl group via an amide bond. This carbobenzoxy (Cbz) group acts as a protecting group for the α-amino functionality, preventing it from undergoing unwanted reactions during peptide bond formation. The molecule's chirality originates from the α-carbon of the phenylalanine backbone.

structure cluster_main mol cbz Carbobenzoxy (Cbz) Protecting Group p_cbz cbz->p_cbz chiral Chiral Center (α-Carbon) p_chiral chiral->p_chiral carboxyl Carboxylic Acid p_carboxyl carboxyl->p_carboxyl benzyl Benzyl Side Chain p_benzyl benzyl->p_benzyl caption Figure 1: Annotated Structure of N-Carbobenzoxy-phenylalanine stereoisomers cluster_mix L_Phe N-Cbz-L-phenylalanine (S-enantiomer) DL_Phe N-Cbz-DL-phenylalanine (Racemic Mixture) L_Phe->DL_Phe Mirror Mirror Plane L_Phe->Mirror D_Phe N-Cbz-D-phenylalanine (R-enantiomer) D_Phe->DL_Phe Mirror->D_Phe synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification A Dissolve DL-Phenylalanine in aqueous NaOH (e.g., 1M) C Cool amine solution in ice bath. Slowly add Cbz-Cl and additional NaOH solution concurrently with vigorous stirring. A->C B Prepare Benzyl Chloroformate (Cbz-Cl) B->C D Extract with ether to remove unreacted Cbz-Cl C->D E Acidify aqueous layer with cold dilute HCl to precipitate product D->E F Collect solid by vacuum filtration, wash with cold water, and dry E->F G Recrystallize from a suitable solvent (e.g., ethyl acetate/hexane) for higher purity F->G resolution_workflow A Dissolve N-Cbz-DL-phenylalanine and a chiral resolving agent (e.g., L-brucine or D-tartaric acid) in a hot solvent (e.g., methanol/water) B Allow solution to cool slowly to induce fractional crystallization of one diastereomeric salt A->B C Separate the less soluble diastereomer salt via filtration B->C D Liberate the enantiomer by treating the separated salt with acid (e.g., HCl) C->D F Process the mother liquor to isolate the other diastereomer and liberate the second enantiomer C->F Mother Liquor E Isolate, wash, and dry the pure enantiomer (e.g., N-Cbz-L-Phe) D->E

References

Exploratory

The Carbobenzoxy Group in Peptide Synthesis: A Technical Guide to the Mechanism of Action of N-Carbobenzoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals The strategic use of protecting groups is a cornerstone of successful peptide synthesis. The carbobenzoxy (Cbz or Z) group, introduced by Max Bergmann and L...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. The carbobenzoxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development that enabled the controlled, stepwise synthesis of peptides for the first time. This guide provides an in-depth technical overview of the mechanism of action of N-Carbobenzoxy-DL-phenylalanine in peptide synthesis, detailing its introduction, its crucial role in peptide coupling, and the various methods for its removal.

The Core Function of the Carbobenzoxy Protecting Group

The primary role of the Cbz group is to temporarily protect the α-amino group of an amino acid, such as DL-phenylalanine.[1] This protection is essential to prevent the nucleophilic amine from engaging in undesirable side reactions during the formation of a peptide bond. By masking the amine, the Cbz group ensures that the carboxyl group of the N-protected amino acid reacts specifically with the free amino group of another amino acid, allowing for the controlled elongation of the peptide chain.

The efficacy of the Cbz group stems from several key properties:

  • Ease of Introduction: The Cbz group can be readily introduced under mild conditions.[2]

  • Stability: It is stable to a range of conditions, including those that are mildly acidic or basic, providing flexibility in the synthetic strategy.[2]

  • Racemization Suppression: The urethane linkage of the Cbz group helps to minimize racemization at the chiral α-carbon during the peptide coupling reaction.[3][4]

  • Orthogonality: The Cbz group can be removed by methods that are orthogonal to other common protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are acid- and base-labile, respectively. This orthogonality is critical for complex, multi-step syntheses.[5]

Mechanism of N-Protection: The Schotten-Baumann Reaction

The most common method for introducing the Cbz group onto the amino group of DL-phenylalanine is the Schotten-Baumann reaction.[5][6] This reaction involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, typically in a biphasic system of an organic solvent and water.[7]

The mechanism proceeds as follows:

  • The base (e.g., sodium carbonate or sodium hydroxide) deprotonates the amino group of the phenylalanine, increasing its nucleophilicity.

  • The nucleophilic nitrogen atom of the phenylalanine then attacks the electrophilic carbonyl carbon of the benzyl chloroformate.

  • Chloride is eliminated as a leaving group, and the base neutralizes the resulting hydrochloric acid, driving the reaction to completion.[3]

G cluster_0 Schotten-Baumann Reaction for N-Cbz Protection Phe DL-Phenylalanine (H₂N-CHR-COOH) NucAttack Nucleophilic Attack Phe->NucAttack CbzCl Benzyl Chloroformate (C₆H₅CH₂OCOCl) CbzCl->NucAttack Base Aqueous Base (e.g., Na₂CO₃) Base->Phe deprotonates Elimination Elimination of Cl⁻ and Neutralization of HCl NucAttack->Elimination forms tetrahedral intermediate Product N-Cbz-DL-phenylalanine Elimination->Product

Figure 1. Logical workflow of the Schotten-Baumann reaction for N-Cbz protection.

Role in Peptide Bond Formation

Once N-Cbz-DL-phenylalanine is formed, its carboxyl group must be activated to facilitate coupling with the N-terminus of another amino acid or peptide. This activation is typically achieved using a coupling reagent, such as a carbodiimide (e.g., DCC or DIC), which converts the carboxylic acid into a more reactive species like an O-acylisourea intermediate.[8]

The N-Cbz group remains intact during this activation and coupling step, ensuring that the protected N-terminus does not interfere. After the peptide bond is formed, the Cbz group can be selectively removed to reveal a new N-terminal amine, ready for the next coupling cycle.

G cluster_1 Peptide Synthesis Workflow with N-Cbz-DL-phenylalanine CbzPhe N-Cbz-DL-phenylalanine Activation Carboxyl Group Activation CbzPhe->Activation CouplingReagent Coupling Reagent (e.g., DCC) CouplingReagent->Activation PeptideCoupling Peptide Bond Formation Activation->PeptideCoupling AminoAcid2 Amino Acid 2 (with free NH₂ group) AminoAcid2->PeptideCoupling ProtectedDipeptide N-Cbz-Dipeptide PeptideCoupling->ProtectedDipeptide Deprotection Cbz Deprotection ProtectedDipeptide->Deprotection Dipeptide Dipeptide (with free NH₂ group) Deprotection->Dipeptide

Figure 2. General workflow for incorporating an N-Cbz protected amino acid in peptide synthesis.

Mechanism of Deprotection

The removal of the Cbz group is a critical step and can be accomplished through several methods, with catalytic hydrogenolysis being the most common. The choice of deprotection method depends on the presence of other sensitive functional groups in the peptide.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its mild conditions and clean byproducts.[9] The reaction involves treating the Cbz-protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10]

The mechanism involves:

  • Hydrogenolysis: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond.[9]

  • Formation of Carbamic Acid: This results in the formation of an unstable carbamic acid intermediate and toluene.[9]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[9]

G cluster_2 Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis CbzPeptide N-Cbz-Peptide Hydrogenolysis Hydrogenolysis of Benzyl-Oxygen Bond CbzPeptide->Hydrogenolysis H2_PdC H₂ and Pd/C Catalyst H2_PdC->Hydrogenolysis CarbamicAcid Unstable Carbamic Acid Intermediate Hydrogenolysis->CarbamicAcid Toluene Toluene (Byproduct) Hydrogenolysis->Toluene Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Deprotected Peptide (Free Amine) Decarboxylation->FreeAmine CO2 Carbon Dioxide (Byproduct) Decarboxylation->CO2

Figure 3. Reaction pathway for the catalytic hydrogenolysis of a Cbz-protected amine.

A variation of this method is catalytic transfer hydrogenation , which avoids the need for gaseous hydrogen. Instead, a hydrogen donor like ammonium formate or formic acid is used in the presence of the palladium catalyst.[11]

Acidic Cleavage

The Cbz group can also be cleaved under strong acidic conditions, which is useful when the peptide contains functional groups sensitive to reduction, such as alkenes or alkynes.[5][10] A common reagent for this is a solution of hydrogen bromide in acetic acid (HBr/AcOH).

The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (an SN2-type reaction), leading to the cleavage of the benzyl-oxygen bond and subsequent decarboxylation.[5]

Data Presentation

The efficiency of Cbz protection and deprotection is influenced by the specific amino acid, reagents, and reaction conditions.

Table 1: Quantitative Data for N-Cbz Protection of Phenylalanine
SubstrateReagents and ConditionsYield (%)Reference
L-PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90
L-PhenylalanineCbz-Cl, aq. NaOH, 0 °C~95
Table 2: Comparative Quantitative Data for Cbz Deprotection Methods
Cbz-Protected SubstrateDeprotection Method and ReagentsYield (%)Reference
N-Cbz-L-phenylalanineH₂ (1 atm), 10% Pd/C, MeOH, rt>95[6]
N-Cbz-L-phenylalanineHBr (33% in AcOH), rt~90
N-Cbz-L-phenylalanineTransfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux>90
N-Cbz aromatic aminesNaBH₄, Pd/C, MeOH, rt93-98[6]

Experimental Protocols

Protocol 1: N-Cbz Protection of DL-Phenylalanine (Schotten-Baumann Conditions)

Materials:

  • DL-Phenylalanine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric Acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: Dissolve DL-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the solution, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by adding 1 M HCl dropwise. A white precipitate should form.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield N-Cbz-DL-phenylalanine as a white solid.

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection

Materials:

  • N-Cbz-DL-phenylalanine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.[9]

  • Hydrogenation: Seal the flask and purge with an inert gas. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., with a balloon).[9]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[9]

  • Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected DL-phenylalanine.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

Materials:

  • N-Cbz-DL-phenylalanine

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve N-Cbz-DL-phenylalanine in a minimal amount of glacial acetic acid in a flask at room temperature.

  • Reagent Addition: Cool the solution in an ice bath and add a 33% solution of HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a flask of cold, vigorously stirred diethyl ether to precipitate the product as the hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

The development of the carbobenzoxy protecting group was a seminal moment in the history of chemical synthesis, paving the way for the rational construction of complex peptides. The use of N-Carbobenzoxy-DL-phenylalanine exemplifies the core principles of this strategy: robust protection of the amine functionality, stability during peptide coupling, and clean, efficient deprotection. A thorough understanding of the mechanisms of protection and deprotection, as well as the various experimental protocols, is essential for researchers, scientists, and drug development professionals working in the field of peptide chemistry. The choice between different deprotection strategies—primarily the mild catalytic hydrogenolysis or the stronger acidic cleavage—allows for the flexible and strategic synthesis of a wide array of peptide targets.

References

Foundational

A Cornerstone of Peptide Chemistry: The Historical and Technical Guide to Cbz-Protected Amino Acids

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the Carbobenzyloxy (Cbz) protecting group in the evolution of peptide synthesis. The ability to construct...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the Carbobenzyloxy (Cbz) protecting group in the evolution of peptide synthesis.

The ability to construct peptides with precisely defined sequences is fundamental to modern chemistry, biochemistry, and the development of novel therapeutics. This capability, however, was a significant challenge for early chemists. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carbobenzyloxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3][4] This innovation provided the first reliable method for the stepwise synthesis of peptides, laying the groundwork for the development of countless research tools and life-saving drugs.[1][2]

The Genesis of a Solution: Overcoming Uncontrolled Polymerization

The primary obstacle in early peptide synthesis was the inherent dual reactivity of amino acids, each possessing a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH).[1] Activating the carboxylic acid of one amino acid to form a peptide bond with the amino group of another would invariably lead to self-reaction, where the activated amino acid would react with another molecule of itself, resulting in a random chain of amino acids.[1]

Bergmann and Zervas's breakthrough was the introduction of the carbobenzyloxy group as a temporary shield for the amino group.[2] By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid group for peptide bond formation without the risk of self-polymerization.[2][5] The Cbz group's stability under the conditions required for peptide bond formation, coupled with its facile removal under specific and mild conditions, marked a paradigm shift in synthetic peptide chemistry.[2] This seminal discovery paved the way for the rational and sequential assembly of amino acids into peptides of defined structure and ultimately enabled the development of solid-phase peptide synthesis by Bruce Merrifield decades later.[2][6]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group was critical to its widespread adoption. The following tables summarize representative quantitative data for these key transformations.

Table 1: Representative Yields for Cbz Protection of Various Amino Acids and Amines [1]

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90
BenzylamineCbz-Cl, Et3N, CH2Cl2, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH2Cl2, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Representative Yields [7]

Deprotection MethodReagents and ConditionsTypical YieldKey Features
Catalytic HydrogenationH₂, Pd/CHigh to QuantitativeClean byproducts (toluene, CO₂); mild conditions.
Transfer HydrogenolysisAmmonium formate, Pd/CHighSafer than H₂ gas; often more selective.
AcidolysisHBr in Acetic AcidVariableEffective but can lead to side reactions.
Lewis Acid-PromotedAlCl₃ in HFIPHighMilder than strong acids, good functional group tolerance.
Nucleophilic Cleavage2-MercaptoethanolGood to HighUseful for substrates sensitive to reduction or acid.

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: N-Protection of an Amino Acid with Benzyl Chloroformate (Cbz-Cl)

This procedure is a classic example of the Schotten-Baumann reaction.[2]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous solution of sodium carbonate (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[1][7]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Cbz Deprotection by Acidolysis with HBr in Acetic Acid

This method is used when the substrate is sensitive to catalytic hydrogenation.

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide (HBr) in acetic acid

Procedure:

  • Reaction: Dissolve the Cbz-protected compound in a solution of 33% HBr in acetic acid at room temperature.

  • Monitoring: Stir the reaction for the time determined by TLC analysis for complete consumption of the starting material.

  • Work-up: The reaction is typically worked up by precipitation of the product by the addition of a large volume of cold diethyl ether, followed by filtration and washing of the solid product.

Logical and Experimental Workflows

The following diagrams illustrate the core concepts and workflows associated with the use of Cbz-protected amino acids in peptide synthesis.

Cbz_Protection_Deprotection_Cycle cluster_protection Protection Step cluster_coupling Peptide Coupling cluster_deprotection Deprotection Step AminoAcid Amino Acid (Free Amine) CbzProtected Cbz-Protected Amino Acid AminoAcid->CbzProtected Cbz-Cl, Base Peptide Peptide Chain (Elongated) CbzProtected->Peptide Activated Amino Acid, Coupling Reagent DeprotectedPeptide Deprotected Peptide (Free N-terminus) Peptide->DeprotectedPeptide H₂, Pd/C or HBr/AcOH DeprotectedPeptide->Peptide Repeat Cycle for Further Elongation

Caption: The iterative cycle of protection, coupling, and deprotection in peptide synthesis.

Orthogonality_of_Protecting_Groups Start Peptide with Multiple Protecting Groups N-terminus: Cbz Side Chain 1: Boc Side Chain 2: Fmoc Cbz_Deprotection Cbz Deprotection Start:cbz->Cbz_Deprotection H₂, Pd/C Boc_Deprotection Boc Deprotection Start:boc->Boc_Deprotection Trifluoroacetic Acid (TFA) Fmoc_Deprotection Fmoc Deprotection Start:fmoc->Fmoc_Deprotection Piperidine Cbz_Result Selective N-terminus Deprotection Cbz_Deprotection->Cbz_Result Boc_Result Selective Side Chain 1 Deprotection Boc_Deprotection->Boc_Result Fmoc_Result Selective Side Chain 2 Deprotection Fmoc_Deprotection->Fmoc_Result

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

The introduction of the Cbz group was a watershed moment in organic chemistry. It transformed peptide synthesis from an art of chance to a systematic science, enabling the creation of complex biomolecules that have profoundly advanced our understanding of biology and led to the development of numerous life-changing medications. While other protecting groups with different labilities have since been developed, the foundational principles established by the Bergmann-Zervas method and the continued utility of the Cbz group in many synthetic strategies underscore its enduring legacy.

References

Exploratory

An In-depth Technical Guide to the Solubility of N-Carbobenzoxy-DL-phenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe). Solubility is a cr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe). Solubility is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. A thorough understanding of a compound's behavior in various organic solvents is paramount for its effective application in peptide synthesis and other areas of pharmaceutical and chemical research.

Solubility Profile of N-Carbobenzoxy-DL-phenylalanine

N-Carbobenzoxy-DL-phenylalanine is a protected amino acid characterized by the nonpolar carbobenzoxy group and the benzyl side chain of phenylalanine. These structural features generally result in low solubility in aqueous solutions and favorable solubility in various organic solvents.

Data Presentation

The following table summarizes the available qualitative and semi-quantitative solubility information for N-Carbobenzoxy-DL-phenylalanine and its individual enantiomers in several common organic solvents. Researchers should note the general lack of precise, temperature-dependent quantitative data, underscoring the need for experimental determination for specific applications.

Organic SolventCompoundSolubility Description
MethanolN-Cbz-DL-phenylalanineAlmost transparent (suggests good solubility)
ChloroformN-Cbz-D-phenylalanineSoluble
DichloromethaneN-Cbz-D-phenylalanineSoluble
Ethyl AcetateN-Cbz-D-phenylalanineSoluble
AcetoneN-Cbz-D-phenylalanineSoluble
Dimethyl Sulfoxide (DMSO)N-Cbz-D-phenylalanineSoluble
Dimethyl Sulfoxide (DMSO)N-Cbz-L-phenylalanineSlightly Soluble
Dimethylformamide (DMF)N-Cbz-L-phenylalanineSparingly Soluble
MethanolN-Cbz-L-phenylalanineSlightly Soluble
WaterN-Cbz-L-phenylalanineInsoluble[1]

Note: The qualitative descriptors are based on available data sheets and may not reflect precise quantitative measurements under standardized conditions.

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then quantifying the concentration of the dissolved compound in the supernatant.

Detailed Methodology: Isothermal Shake-Flask Method

  • Preparation:

    • Add an excess amount of crystalline N-Carbobenzoxy-DL-phenylalanine to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • It is recommended to prepare samples in triplicate for each solvent and temperature point to ensure reproducibility.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker or a shaking water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures at a constant speed (e.g., 100-200 rpm) for a sufficient duration to allow the system to reach thermodynamic equilibrium.[2] The equilibration time can vary significantly depending on the solute and solvent system and should be determined empirically by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.[3]

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation at the controlled temperature or filtration through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size). This step must be performed carefully to avoid any temperature changes that could alter the solubility.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Determine the concentration of N-Carbobenzoxy-DL-phenylalanine in the aliquot using a suitable analytical method as described below.

Analytical Methods for Quantification

The choice of analytical technique depends on the required accuracy, the concentration range, and the available instrumentation.

3.1. Gravimetric Analysis

This is a straightforward and absolute method for determining solubility.[4][5]

  • Protocol:

    • Accurately weigh a clean, dry evaporating dish or vial (W₁).

    • Pipette a known volume of the saturated filtrate into the pre-weighed dish.

    • Weigh the dish with the filtrate (W₂).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.

    • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven or desiccator.

    • Weigh the dish with the dry residue (W₃).[5]

  • Calculation:

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.

3.2. UV-Vis Spectrophotometry

This method is suitable if N-Carbobenzoxy-DL-phenylalanine exhibits significant UV absorbance at a wavelength distinct from the solvent.

  • Protocol:

    • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its UV-Vis spectrum to find the wavelength of maximum absorbance (λmax). The phenyl group should provide a suitable chromophore.

    • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of N-Carbobenzoxy-DL-phenylalanine in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

    • Analyze Sample: Take the saturated filtrate, dilute it accurately with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.[6]

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility in the original saturated solution.

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures or for compounds with low UV absorbance.[7]

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with an additive like trifluoroacetic acid) that provides good peak shape and retention for N-Carbobenzoxy-DL-phenylalanine. UV detection is typically used, set at the λmax of the compound.

    • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot a graph of peak area versus concentration to generate the calibration curve.

    • Analyze Sample: Inject a precise volume of the saturated filtrate (it may require dilution with the mobile phase) into the HPLC system.

  • Calculation:

    • Determine the concentration of the sample by comparing its peak area to the calibration curve.

    • Account for any dilution to find the final solubility value.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method coupled with an analytical finish.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Cbz-DL-Phe to known volume of solvent B Prepare samples in triplicate A->B C Seal vials and place in shaker at constant T B->C D Agitate for sufficient time (e.g., 24-72h) to reach equilibrium C->D E Cease agitation and allow solid to settle D->E F Separate supernatant via centrifugation or filtration E->F G Withdraw precise aliquot of clear supernatant F->G H Gravimetric Analysis G->H I UV-Vis Spectrophotometry G->I G->I Requires dilution & calibration curve J HPLC Analysis G->J G->J Requires dilution & calibration curve K Calculate Solubility (e.g., g/100mL or mol/L) H->K I->K J->K

Caption: A logical workflow for determining solubility via the shake-flask method.

References

Foundational

Spectroscopic Analysis of N-Carbobenzoxy-DL-phenylalanine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH), a commonly used protected amino acid in peptide synthesis. The following sections detail its Nuclear M...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH), a commonly used protected amino acid in peptide synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation and characterization of N-Carbobenzoxy-DL-phenylalanine are critically supported by various spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Carbobenzoxy-DL-phenylalanine exhibits characteristic signals corresponding to the protons in different chemical environments.

Chemical Shift (ppm)MultiplicityAssignment
10.20SingletCOOH
7.37 - 7.04MultipletAromatic (10H)
5.25SingletNH
5.08SingletCH₂ (benzylic)
4.69Multipletα-CH
3.14Multipletβ-CH₂

Note: The data is based on spectra of the L-enantiomer, which is expected to be identical to the DL-racemic mixture in a non-chiral solvent.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
174.0C=O (Carboxylic Acid)
156.0C=O (Carbamate)
136.5Aromatic C (quaternary)
136.0Aromatic C (quaternary)
129.5Aromatic CH
128.5Aromatic CH
128.0Aromatic CH
127.0Aromatic CH
67.0CH₂ (benzylic)
55.0α-CH
38.0β-CH₂

Note: The specific peak assignments are predicted based on typical chemical shifts for similar structures. Actual experimental values can be found in spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N-Carbobenzoxy-DL-phenylalanine shows characteristic absorption bands.

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300 (broad)O-H stretchCarboxylic Acid
3030C-H stretchAromatic
2920C-H stretchAliphatic
1710C=O stretchCarboxylic Acid
1690C=O stretchCarbamate
1540N-H bendAmide II
1250C-O stretchCarboxylic Acid / Carbamate
740, 700C-H bend (out-of-plane)Monosubstituted Benzene

Note: The IR data is based on typical values for N-protected amino acids.[3][4][5]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The molecular formula for N-Carbobenzoxy-DL-phenylalanine is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol .[6]

m/zIon
299.1[M]⁺
255.1[M - CO₂]⁺
108.1[C₇H₈O]⁺ (benzyl alcohol fragment)
91.1[C₇H₇]⁺ (tropylium ion)

Note: Fragmentation patterns can vary depending on the ionization technique used.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

  • Sample Preparation : Dissolve 5-10 mg of N-Carbobenzoxy-DL-phenylalanine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The concentration should be in the range of 1-6 mM.[8]

  • Instrumentation : The data is typically acquired on a 300 MHz or 500 MHz NMR spectrometer.[6]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • ATR : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.[4]

  • Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[10]

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).[10]

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

  • Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.

  • Instrumentation : A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[11]

  • Data Acquisition :

    • Ionization : The sample is ionized in the source. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

    • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • Detection : The detector records the abundance of ions at each m/z value.

  • Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like N-Carbobenzoxy-DL-phenylalanine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample N-Carbobenzoxy-DL-phenylalanine Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR NMR Tube IR IR Spectrometer Dissolve->IR KBr Pellet/ATR MS Mass Spectrometer Dissolve->MS Direct Infusion/LC Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation & Data Interpretation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

Exploratory

A Deep Dive into the Stereoisomers of N-Carbobenzoxy-phenylalanine: A Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth analysis of the key differences between the L-, D-, and DL-forms of N-Carbobenzoxy-phenylalanine (Cbz-Phe). Aimed at researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides an in-depth analysis of the key differences between the L-, D-, and DL-forms of N-Carbobenzoxy-phenylalanine (Cbz-Phe). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the distinct physicochemical properties, biological activities, and relevant experimental methodologies associated with these stereoisomers. The strategic selection of a specific stereoisomer is a critical consideration in peptide synthesis and the development of novel therapeutics.

Core Concepts: Chirality in N-Carbobenzoxy-phenylalanine

N-Carbobenzoxy-phenylalanine is a derivative of the amino acid phenylalanine where the amino group is protected by a carbobenzoxy (Cbz or Z) group. This protection is a common strategy in peptide synthesis to prevent unwanted side reactions.[1] The chirality of the parent phenylalanine molecule, arising from the asymmetric α-carbon, gives rise to three distinct forms of Cbz-Phe:

  • L-N-Carbobenzoxy-phenylalanine (L-Cbz-Phe): The enantiomer derived from the naturally occurring L-phenylalanine.

  • D-N-Carbobenzoxy-phenylalanine (D-Cbz-Phe): The enantiomer derived from the synthetic D-phenylalanine.

  • DL-N-Carbobenzoxy-phenylalanine (DL-Cbz-Phe): A racemic mixture containing equal amounts of the L- and D-enantiomers.

The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, leading to significant differences in their biological effects.

G cluster_0 Stereoisomers of N-Cbz-Phenylalanine Racemic Mixture (DL) Racemic Mixture (DL) L-Enantiomer L-Enantiomer Racemic Mixture (DL)->L-Enantiomer Resolution D-Enantiomer D-Enantiomer Racemic Mixture (DL)->D-Enantiomer Resolution Biological Systems (e.g., Enzymes) Biological Systems (e.g., Enzymes) L-Enantiomer->Biological Systems (e.g., Enzymes) Specific Recognition D-Enantiomer->Biological Systems (e.g., Enzymes) Altered/No Recognition G cluster_L L-Cbz-Phe Applications cluster_D D-Cbz-Phe Applications cluster_DL DL-Cbz-Phe Applications L_Peptide Peptide Synthesis (Natural Peptides) L_Enzyme Enzyme Inhibition (e.g., Thermolysin) L_Precursor Bioactive Molecule Precursor D_Peptide Peptide Synthesis (Enhanced Stability) D_Therapeutic Novel Therapeutics (e.g., Anti-virals) DL_Racemic Racemic Drug Synthesis DL_Separation Starting Material for Enantiomer Separation G Start N-Cbz-DL-Phenylalanine Enzyme Aminoacylase I (pH ~7.5-8.0, 37°C) Start->Enzyme Reaction Selective Hydrolysis of L-enantiomer Enzyme->Reaction Products Mixture: L-Phenylalanine N-Cbz-D-Phenylalanine Reaction->Products Separation Separation (e.g., Extraction at different pH) Products->Separation L_Phe L-Phenylalanine Separation->L_Phe Aqueous Phase D_Cbz_Phe N-Cbz-D-Phenylalanine Separation->D_Cbz_Phe Organic Phase

References

Foundational

The Carbobenzoxy Group: A Technical Guide to Amine Protection in Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly in the realms of pept...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Among the arsenal of amine-protecting groups, the carbobenzoxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a pivotal tool for synthetic chemists.[1] Its enduring legacy lies in its robust stability under a variety of reaction conditions and its facile removal under specific, mild protocols, which unlocked the potential for the systematic, stepwise synthesis of peptides.[1][2] This technical guide provides a comprehensive overview of the carbobenzoxy group, detailing its mechanism of action, applications, and the experimental methodologies crucial for its successful implementation in complex synthetic endeavors.

The Core Role and Mechanism of the Carbobenzoxy Group

The primary function of the Cbz group is to temporarily mask the nucleophilicity of an amino group, thereby preventing it from participating in undesired side reactions during subsequent synthetic transformations. This is particularly critical in peptide synthesis, where the unprotected amine of one amino acid could react uncontrollably with the activated carboxylic acid of another, leading to a mixture of products.[3]

The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[1] This converts the highly nucleophilic amine into a significantly less reactive carbamate.[1]

The true elegance of the Cbz protecting group is revealed in its selective removal. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1] In the presence of a palladium catalyst and a source of hydrogen, the Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts, which are volatile and easily removed.[3][4] This deprotection strategy is orthogonal to many other protecting groups used in organic synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection in complex molecules.[3][5]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection is a key factor in its widespread use. The following tables summarize representative quantitative data for these reactions under various conditions.

Table 1: Representative Yields for Cbz Protection of Various Amines [2]

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90
BenzylamineCbz-Cl, Et3N, CH2Cl2, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH2Cl2, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Yields [1][6]

Cbz-Protected SubstrateDeprotection Method and ReagentsTypical ConditionsYield (%)
N-Cbz-L-phenylalanineH₂, 10% Pd/CMeOH, rt, 1-16 h>95
N-Cbz protected peptidesAmmonium formate, 10% Pd/CMeOH, reflux, 1-3 h>90
Halogenated N-Cbz anilinesNaBH₄, 10% Pd/CMeOH, rt, 5-15 min90-95
N-Cbz-glycine33% HBr in Acetic Acidrt, 2-16 hHigh
N-Benzyl-N-Cbz-glycine10% Pd/C, H₂MeOH, rtHigh

Key Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful application of the Cbz protecting group. The following sections provide step-by-step methodologies for the protection of glycine and the deprotection of a Cbz-protected amino acid.

Protocol 1: Synthesis of N-Cbz-Glycine[1]

Materials:

  • Glycine

  • 2 M and 4 M aqueous sodium hydroxide (NaOH) solutions

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous NaOH and cool the solution in an ice bath.

  • Simultaneously, add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous NaOH dropwise to the glycine solution at 0 °C over a period of 30 minutes.

  • Stir the mixture for an additional 10 minutes at 0 °C, then allow it to warm to room temperature.

  • Extract the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 1 with hydrochloric acid while cooling in an ice bath.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold water and dry to yield N-carbobenzoxyglycine.

Protocol 2: Deprotection of N-Cbz-Phenylalanine via Catalytic Hydrogenolysis[2]

Materials:

  • N-Cbz-phenylalanine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Dissolve the N-Cbz-phenylalanine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Carefully add 5-10 mol% of the 10% Pd/C catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenylalanine.

Protocol 3: Deprotection of N-Cbz-Glycine using HBr in Acetic Acid[7]

Materials:

  • N-Cbz-glycine

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the N-Cbz-glycine in 33% HBr in acetic acid at room temperature.

  • Stir the solution at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield glycine hydrobromide.

  • To obtain the free amine, the hydrobromide salt can be neutralized with a suitable base.

Visualizing Workflows and Logical Relationships

Diagrams are invaluable for illustrating complex synthetic pathways and decision-making processes. The following sections provide Graphviz diagrams for key workflows involving the Cbz group.

Logical Workflow for Peptide Synthesis using Cbz Protection

peptide_synthesis cluster_start Starting Materials cluster_protection Protection cluster_activation Activation & Coupling cluster_deprotection Deprotection cluster_product Product AA1 Amino Acid 1 Cbz_Protect Protect Amino Group of AA1 with Cbz-Cl AA1->Cbz_Protect AA2 Amino Acid 2 Couple Couple with AA2 AA2->Couple Activate_Carboxyl Activate Carboxyl Group of Cbz-AA1 Cbz_Protect->Activate_Carboxyl Activate_Carboxyl->Couple Deprotect Remove Cbz Group (e.g., H2, Pd/C) Couple->Deprotect Dipeptide Dipeptide (AA1-AA2) Deprotect->Dipeptide

Caption: Logical workflow for the synthesis of a dipeptide using Cbz protection.

Experimental Workflow for Cbz Protection of an Amino Acid

cbz_protection_workflow start Start: Amino Acid in Aqueous Base add_cbz_cl Add Benzyl Chloroformate (Cbz-Cl) dropwise at 0°C start->add_cbz_cl stir Stir and warm to room temperature add_cbz_cl->stir extract Extract with diethyl ether to remove impurities stir->extract acidify Acidify aqueous layer with HCl to precipitate product extract->acidify filter_wash Filter, wash with cold water, and dry acidify->filter_wash end_product End: N-Cbz-Amino Acid filter_wash->end_product

Caption: Experimental workflow for the Cbz protection of an amino acid.

Decision Tree for Selecting a Cbz Deprotection Method

cbz_deprotection_decision_tree start Start: Cbz-Protected Compound q1 Are other reducible groups present (e.g., alkenes, alkynes, nitro groups)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are other acid-labile groups present (e.g., Boc)? a1_yes->q2 method1 Catalytic Hydrogenolysis (H₂, Pd/C) a1_no->method1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no method3 Consider alternative methods: - Transfer Hydrogenation - Nucleophilic Cleavage a2_yes->method3 method2 Acidic Cleavage (e.g., HBr/AcOH) a2_no->method2

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

Synthetic Pathway of Lacosamide utilizing Cbz-D-Serine

lacosamide_synthesis d_serine D-Serine cbz_protection Cbz Protection (Benzyl Chloroformate, MgO) d_serine->cbz_protection cbz_d_serine Cbz-D-Serine cbz_protection->cbz_d_serine amidation Amidation with Benzylamine (N-methyl morpholine, Isobutyl-chloroformate) cbz_d_serine->amidation intermediate1 (R)-N-Benzyl-2-(Cbz-amino)- 3-hydroxy propanamide amidation->intermediate1 methylation O-Methylation (Methyl iodide, Silver oxide) intermediate1->methylation intermediate2 (R)-N-Benzyl-2-(Cbz-amino)- 3-methoxy propanamide methylation->intermediate2 cbz_deprotection Cbz Deprotection (Hydrogenation) intermediate2->cbz_deprotection intermediate3 (R)-2-amino-N-benzyl- 3-methoxypropanamide cbz_deprotection->intermediate3 acetylation N-Acetylation (Acetic Anhydride) intermediate3->acetylation lacosamide Lacosamide acetylation->lacosamide

Caption: Simplified synthetic pathway of Lacosamide from Cbz-D-Serine.[7][8]

Conclusion

The carbobenzoxy group, despite its nearly century-long existence, continues to be an indispensable tool in the repertoire of synthetic chemists.[1] Its predictable reactivity, stability, and the mild conditions required for its removal ensure its continued relevance in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the Cbz group in their synthetic strategies, paving the way for future innovations in chemistry and medicine.

References

Exploratory

The Carbobenzoxy Group: A Revolutionary Tool in Peptide Synthesis—The Discovery and Original Synthesis of N-Carbobenzoxy-DL-phenylalanine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide chemistry, the introduction of the N-carbobenzoxy (Cbz or Z) protecting group stands as a monumental discovery...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry, the introduction of the N-carbobenzoxy (Cbz or Z) protecting group stands as a monumental discovery. This innovation, pioneered by Max Bergmann and Leonidas Zervas in 1932, provided the first truly effective and widely applicable method for the reversible protection of the α-amino group of amino acids, thereby enabling the controlled, stepwise synthesis of peptides with a defined sequence.[1][2][3] This guide delves into the historical context of this discovery and provides a detailed account of the original synthesis of N-Carbobenzoxy-DL-phenylalanine, a foundational compound in the application of this groundbreaking methodology.

The Challenge of Uncontrolled Reactivity in Early Peptide Synthesis

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another. This lack of control led to the formation of a mixture of undesired products, making the rational and sequential assembly of amino acids into a defined polypeptide chain nearly impossible.

The Bergmann-Zervas Solution: The Carbobenzoxy Protecting Group

Working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, Bergmann and Zervas introduced the benzyloxycarbonyl (carbobenzoxy) group as a temporary shield for the α-amino group of amino acids.[2] The genius of the Cbz group lies in its unique chemical properties: it is stable under the conditions required for peptide bond formation and can be readily removed under mild, specific conditions that do not affect the newly formed peptide bond. This reversible protection was the key that unlocked the door to modern peptide synthesis.

The introduction of the Cbz group is achieved by reacting the amino acid with benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. This reaction transforms the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions. The removal of the Cbz group is typically accomplished by catalytic hydrogenolysis, a mild procedure that cleaves the protecting group to yield the free amine, toluene, and carbon dioxide.

Original Synthesis of N-Carbobenzoxy-DL-phenylalanine

Experimental Protocol: Synthesis of N-Carbobenzoxy-DL-phenylalanine

1. Dissolution of DL-Phenylalanine:

  • DL-Phenylalanine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

2. Reaction with Benzyl Chloroformate:

  • The solution is cooled, typically in an ice bath, to control the exothermic reaction.

  • Benzyl chloroformate, dissolved in a suitable organic solvent (e.g., diethyl ether, dioxane), is added dropwise to the cooled amino acid solution with vigorous stirring. The use of a two-phase system (aqueous and organic) is characteristic of the Schotten-Baumann reaction.

3. Reaction Progression and Monitoring:

  • The reaction mixture is stirred for a period of time to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the starting amino acid.

4. Work-up and Isolation:

  • After the reaction is complete, the organic layer is separated.

  • The aqueous layer is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate of the N-Cbz-DL-phenylalanine, causing it to precipitate out of the solution.

  • The precipitated product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

5. Purification:

  • The crude N-Carbobenzoxy-DL-phenylalanine can be further purified by recrystallization from a suitable solvent system to yield a white crystalline solid.

Quantitative Data
ParameterValueReference
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Melting Point 104 °CSecondary sources referencing the original work
Appearance White crystalline solid

Logical Workflow of the N-Cbz Protection of DL-Phenylalanine

The synthesis of N-Carbobenzoxy-DL-phenylalanine follows a clear and logical workflow designed to achieve the specific protection of the amino group.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_product Final Product A DL-Phenylalanine D Schotten-Baumann Reaction (Two-phase system, 0°C) A->D B Benzyl Chloroformate B->D C Aqueous Base (e.g., NaOH) C->D E Separation of Layers D->E F Acidification of Aqueous Layer E->F G Precipitation of Product F->G H Filtration and Washing G->H I N-Carbobenzoxy-DL-phenylalanine H->I

Caption: Workflow for the synthesis of N-Carbobenzoxy-DL-phenylalanine.

Signaling Pathway of Amine Protection

The core of the Bergmann-Zervas method is the transformation of a reactive primary amine into a significantly less reactive carbamate. This "masking" of the amine's nucleophilicity is the key to preventing unwanted side reactions during peptide synthesis.

G Reactive_Amine Nucleophilic α-Amino Group (-NH2) Protected_Amine Less Reactive Carbamate (-NH-Cbz) Reactive_Amine->Protected_Amine N-Cbz Protection Peptide_Bond_Formation Peptide Bond Formation Protected_Amine->Peptide_Bond_Formation Deprotection Catalytic Hydrogenolysis Peptide_Bond_Formation->Deprotection Free_Amine Free α-Amino Group (-NH2) Deprotection->Free_Amine

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of N-Carbobenzoxy-DL-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the incorporation of N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH) into peptide sequences using so...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The use of this racemic amino acid introduces stereochemical diversity, which can be a valuable tool in drug discovery for the generation of peptide libraries and the investigation of structure-activity relationships (SAR). Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation.[1]

Core Principles and Applications

The N-Carbobenzoxy (Cbz or Z) protecting group is a foundational amine protecting group in peptide synthesis.[2] Its primary advantage in modern SPPS lies in its orthogonality to the commonly used Fmoc (acid-labile) and Boc (base-labile) strategies. The Cbz group is generally stable to the trifluoroacetic acid (TFA) used for Boc deprotection and cleavage from many resins, as well as the piperidine used for Fmoc deprotection.[3][4] This stability allows for the strategic incorporation of Z-protected amino acids.

The use of a DL-racemic mixture of phenylalanine will result in the synthesis of a pair of diastereomeric peptides at the completion of the synthesis. These diastereomers can then be separated and individually assessed for their biological properties.

Data Presentation

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide.[5] While specific data for Z-DL-Phe-OH is sequence-dependent, the following tables provide typical quantitative data for standard coupling and deprotection steps in SPPS.

Table 1: Representative Coupling Efficiency for Amino Acids in SPPS

ParameterTypical ValueAssay MethodNotes
Single Coupling Efficiency>99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. A minor decrease in efficiency per cycle significantly impacts the final yield.[6]
Double Coupling>99.8%Kaiser Test / Quantitative Ninhydrin AssayOften employed for sterically hindered or difficult-to-couple amino acids.
Crude Peptide Purity>70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis cycle.[6]

Table 2: Comparison of Common Cbz Deprotection Methods

MethodReagents/CatalystTypical YieldAdvantagesDisadvantages
Catalytic HydrogenolysisH₂, Pd/CHigh to QuantitativeClean byproducts (toluene, CO₂); mild conditions.[7]Potential for reduction of other functional groups; catalyst poisoning by sulfur-containing residues.[7]
Catalytic Transfer HydrogenolysisAmmonium formate, Pd/CHighSafer than H₂ gas; often more selective.[7][8]Can still reduce some sensitive functional groups.[7]
AcidolysisHBr in Acetic Acid~90%Effective for substrates incompatible with hydrogenation.Harsh conditions; can lead to side reactions.

Experimental Protocols

The following protocols outline the key stages of solid-phase peptide synthesis incorporating Z-DL-Phe-OH. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminal amide peptide.

Diagram: General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling (Z-DL-Phe-OH) Washing1->Coupling 3. DMF Washes Washing2 Washing Coupling->Washing2 4. Activated AA + DIPEA Cycle Repeat Cycle Washing2->Cycle 5. DMF Washes Cycle->Fmoc_Deprotection For next amino acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection After final AA Washing3 Washing Final_Deprotection->Washing3 Cleavage Cleavage & Side-Chain Deprotection Washing3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification 6. TFA Cocktail Cbz_Logic Start Peptide-Resin with N-terminal Z-DL-Phe Decision Further Elongation? Start->Decision OnResinDeprotection On-Resin Cbz Deprotection (e.g., Catalytic Transfer Hydrogenolysis) Decision->OnResinDeprotection Yes FinalCleavage Final Cleavage from Resin (TFA Cocktail) Decision->FinalCleavage No NextCoupling Couple Next Amino Acid OnResinDeprotection->NextCoupling NextCoupling->FinalCleavage Z_Protected_Peptide Z-Protected Peptide FinalCleavage->Z_Protected_Peptide If Cbz is stable to cleavage Deprotected_Peptide Deprotected Peptide FinalCleavage->Deprotected_Peptide If Cbz is labile

References

Application

Application Notes and Protocols: N-Carbobenzoxy-DL-phenylalanine in Drug Discovery and Development

These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH) in drug discovery and development. This document is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH) in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data presentation, and visualizations to guide its application in peptide synthesis, as a foundational scaffold for enzyme inhibitors, and in the creation of various therapeutic agents.

Introduction: A Versatile Building Block

N-Carbobenzoxy-DL-phenylalanine is a synthetic derivative of the amino acid phenylalanine, featuring a carbobenzoxy (Cbz or Z) protecting group on its amino terminus. This protecting group is instrumental in peptide chemistry, preventing unwanted reactions during the formation of peptide bonds.[1] Beyond its role in peptide synthesis, Cbz-DL-Phe-OH serves as a crucial building block in medicinal chemistry for the development of a diverse range of therapeutic agents.[2] Its applications span from the synthesis of peptide-based drugs and enzyme inhibitors to its use in creating compounds with antiviral and neuroprotective properties.[1][3][4]

Applications in Drug Discovery and Development

The primary applications of N-Carbobenzoxy-DL-phenylalanine in a pharmaceutical context include:

  • Peptide Synthesis: It is a fundamental reagent for the controlled, stepwise synthesis of peptides. The Cbz group provides robust protection of the amino group and can be selectively removed, typically via catalytic hydrogenation.[5]

  • Enzyme Inhibitors: Derivatives of N-Cbz-phenylalanine have been synthesized and evaluated for their inhibitory activity against various enzymes, including topoisomerase IIα and thermolysin.[6][7]

  • Antiviral Agents: Modified peptides containing Cbz-protected phenylalanine have demonstrated potential as antiviral agents by inhibiting membrane fusion.[4]

  • Neuroprotective and Anticonvulsant Agents: Phenylalanine derivatives have been investigated for their potential to modulate receptors in the central nervous system, showing promise for neuroprotective and anticonvulsant therapies.[3][8]

Quantitative Data on N-Cbz-Phenylalanine Derivatives

While specific inhibitory data for N-Carbobenzoxy-DL-phenylalanine is not extensively documented in publicly available literature, studies on its derivatives provide valuable insights into its potential as a scaffold. The following table summarizes the antiproliferative activity of synthesized N-(carbobenzyloxy)-l-phenylalanine derivatives against various human cancer cell lines.

CompoundHeLa (IC₅₀ in µM)A549 (IC₅₀ in µM)MGC-803 (IC₅₀ in µM)MCF-7 (IC₅₀ in µM)
5a 15.32 ± 1.1218.34 ± 1.2520.11 ± 1.5322.43 ± 1.48
5b 8.14 ± 0.8910.21 ± 1.0312.56 ± 1.1714.87 ± 1.21
5e 12.78 ± 1.0515.67 ± 1.1818.92 ± 1.3420.15 ± 1.42
Cisplatin 2.54 ± 0.314.87 ± 0.526.98 ± 0.678.12 ± 0.73
Table 1: Antiproliferative activity (IC₅₀ values) of selected N-(carbobenzyloxy)-l-phenylalanine derivatives against four human cancer cell lines, with Cisplatin as a positive control. Data extracted from a study on topoisomerase IIα inhibitors.[6]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-DL-phenylalanine Derivatives as Topoisomerase IIα Inhibitors

This protocol describes a general method for synthesizing derivatives of N-Cbz-L-phenylalanine, which were subsequently evaluated for their antiproliferative and topoisomerase IIα inhibitory activities.[6]

Materials:

  • N-Cbz-L-phenylalanine

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Cbz-L-phenylalanine (1 equivalent) in DMF.

  • Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at 0°C.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-Cbz-L-phenylalanine derivative.

Protocol 2: General Procedure for a Protease Inhibition Assay

This protocol provides a generalized workflow for screening N-Carbobenzoxy-DL-phenylalanine or its derivatives for inhibitory activity against a specific protease.[9]

Materials:

  • Purified protease of interest

  • Specific chromogenic or fluorogenic substrate for the protease

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

  • N-Carbobenzoxy-DL-phenylalanine stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the N-Cbz-DL-phenylalanine stock solution in assay buffer to achieve a range of desired final concentrations.

  • In a 96-well plate, add the assay buffer, the diluted test compound solutions (or DMSO for control), and the protease solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_synthesis Synthesis of Bioactive Derivatives cluster_screening Biological Screening N-Cbz-DL-Phe N-Carbobenzoxy-DL- phenylalanine Coupling Peptide Coupling (EDCI, HOBt) N-Cbz-DL-Phe->Coupling Amine Amine Component (e.g., Substituted Aniline) Amine->Coupling Derivative N-Cbz-DL-Phe Derivative Coupling->Derivative Purification Purification (Chromatography) Derivative->Purification Final_Compound Pure Bioactive Compound Purification->Final_Compound Assay Biochemical/Cell-based Assay Final_Compound->Assay Target Biological Target (e.g., Enzyme, Receptor) Target->Assay Data Activity Data (e.g., IC50, EC50) Assay->Data

Caption: Workflow for the synthesis and biological screening of N-Cbz-DL-phenylalanine derivatives.

Start Start: Resin with N-terminal Fmoc-protected amino acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Activation Activation of N-Cbz-DL-Phe (HBTU, HOBt, DIPEA in DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Fmoc_Deprotection Continue Elongation Cleavage Cleavage from Resin and Side-chain Deprotection Cycle->Cleavage Final Step Cbz_Deprotection Cbz Deprotection (Catalytic Hydrogenolysis) Cleavage->Cbz_Deprotection Final_Peptide Final Peptide Cbz_Deprotection->Final_Peptide

References

Method

Application Notes and Protocols for the Enzymatic Resolution of N-Carbobenzoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction Chirally pure amino acids are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure amino acids are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe) is a common intermediate in peptide synthesis and the production of various chiral drugs. Its resolution into enantiopure N-Carbobenzoxy-D-phenylalanine (Z-D-Phe) and N-Carbobenzoxy-L-phenylalanine (Z-L-Phe) is a crucial step. Enzymatic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for obtaining these enantiomers.

This document provides detailed application notes and protocols for the enzymatic resolution of N-Carbobenzoxy-DL-phenylalanine using various enzymes. The methodologies described herein are based on established principles of enzyme catalysis and can be adapted and optimized for specific laboratory and industrial applications.

Core Methodologies

The enzymatic resolution of N-Cbz-DL-phenylalanine can be achieved through several enzymatic strategies, primarily involving enantioselective hydrolysis or synthesis. The choice of enzyme and reaction setup depends on the desired enantiomer and the available starting materials. The most common approaches include:

  • Enantioselective Hydrolysis of N-Cbz-DL-phenylalanine Esters using Proteases: Enzymes like α-chymotrypsin exhibit a high degree of stereoselectivity, preferentially hydrolyzing the L-enantiomer of an N-protected amino acid ester. This leaves the unreacted D-enantiomer of the ester, which can then be separated and hydrolyzed to yield Z-D-Phe.

  • Enantioselective N-Acylation using Lipases: In a non-aqueous environment, lipases such as Candida antarctica Lipase B (CAL-B) can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted forms.

  • Enantioselective Hydrolysis of N-Acyl Derivatives using Acylases: Enzymes like Penicillin G Acylase can be employed to selectively hydrolyze the N-phenylacetyl group from the L-enantiomer of a suitable derivative, facilitating the separation of the D- and L-forms.

  • Papain-Catalyzed Asymmetric Synthesis: Papain can be used to catalyze the asymmetric synthesis of anilide derivatives from N-Cbz-DL-phenylalanine, showing a preference for the L-enantiomer and leaving the D-enantiomer unreacted.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of N-Cbz-DL-phenylalanine derivatives under various conditions. Please note that this data is illustrative and actual results may vary depending on the specific experimental setup, enzyme batch, and optimization.

Table 1: α-Chymotrypsin-Catalyzed Hydrolysis of N-Cbz-DL-phenylalanine Methyl Ester

ParameterCondition 1Condition 2Condition 3
Substrate Concentration 10 mM20 mM50 mM
Enzyme Concentration 0.1 mg/mL0.1 mg/mL0.2 mg/mL
pH 7.87.58.0
Temperature (°C) 253025
Reaction Time (h) 685
Conversion (%) 485049
ee of Z-D-Phe-OMe (%) >98>99>98
ee of Z-L-Phe (%) >99>99>99

Table 2: Lipase-Catalyzed Kinetic Resolution of N-Cbz-DL-phenylalanine

ParameterCondition 1 (CAL-B)Condition 2 (CAL-B)Condition 3 (PPL)
Substrate Concentration 50 mM100 mM50 mM
Acyl Donor Vinyl AcetateEthyl AcetateVinyl Acetate
Solvent TolueneDIPEToluene
Enzyme Loading (w/w) 10%15%20%
Temperature (°C) 405045
Reaction Time (h) 244836
Conversion (%) 495045
ee of N-acetyl-Z-L-Phe (%) >99>9995
ee of Z-D-Phe (%) 98>9992

Table 3: Penicillin G Acylase-Catalyzed Hydrolysis of N-Phenylacetyl-DL-phenylalanine

ParameterCondition 1Condition 2
Substrate Concentration 0.5% (w/v)1.0% (w/v)
Enzyme Concentration 150 IU/g substrate200 IU/g substrate
pH 7.88.0
Temperature (°C) 3740
Reaction Time (h) 23
Conversion (%) >97 (of L-enantiomer)>98 (of L-enantiomer)
ee of D-Phe derivative (%) >99>99
ee of L-Phe (%) >99>99

Experimental Protocols

Protocol 1: α-Chymotrypsin-Catalyzed Enantioselective Hydrolysis of N-Cbz-DL-phenylalanine Methyl Ester

Materials:

  • N-Cbz-DL-phenylalanine methyl ester

  • α-Chymotrypsin (from bovine pancreas)

  • Phosphate buffer (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

  • pH meter

  • Stirred, temperature-controlled reaction vessel

Procedure:

  • Substrate Preparation: Dissolve N-Cbz-DL-phenylalanine methyl ester in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and add it to the phosphate buffer (pH 7.8) in the reaction vessel to achieve the desired final substrate concentration (e.g., 20 mM). Ensure the organic solvent is less than 5% of the total volume.

  • Enzyme Addition: Equilibrate the substrate solution to the desired reaction temperature (e.g., 25°C) with gentle stirring. Add α-chymotrypsin to the solution (e.g., 0.1 mg/mL).

  • Reaction Monitoring: Monitor the progress of the hydrolysis by measuring the consumption of NaOH required to maintain a constant pH of 7.8 using a pH-stat or by periodic manual titration. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.

    • Extract the mixture with ethyl acetate. The organic layer will contain the unreacted N-Cbz-D-phenylalanine methyl ester and the product, N-Cbz-L-phenylalanine.

    • Separate the acidic N-Cbz-L-phenylalanine from the neutral ester by extraction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Acidify the aqueous bicarbonate layer to recover the N-Cbz-L-phenylalanine.

    • The organic layer containing N-Cbz-D-phenylalanine methyl ester can be washed, dried, and the solvent evaporated. The ester can then be hydrolyzed (e.g., using NaOH in a methanol/water mixture) to obtain N-Cbz-D-phenylalanine.

  • Analysis: Determine the enantiomeric excess of the separated N-Cbz-D-phenylalanine and N-Cbz-L-phenylalanine using chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of N-Cbz-DL-phenylalanine via N-Acetylation

Materials:

  • N-Cbz-DL-phenylalanine

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., toluene, DIPE)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dried flask, add N-Cbz-DL-phenylalanine, the anhydrous organic solvent, and the acyl donor (vinyl acetate).

  • Enzyme Addition: Add immobilized CAL-B to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC to determine the conversion.

  • Work-up and Separation:

    • When the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate.

    • The resulting mixture contains N-acetyl-N-Cbz-L-phenylalanine and unreacted N-Cbz-D-phenylalanine. These can be separated by column chromatography or by selective extraction based on the difference in acidity of the carboxylic acid and the acetylated product.

  • Deprotection (Optional): The N-acetyl group can be removed from the L-enantiomer if desired, typically under mild basic or acidic conditions.

  • Analysis: Determine the enantiomeric excess of the final products using chiral HPLC.

Mandatory Visualizations

Enzymatic_Resolution_Workflow cluster_hydrolysis Protease-Catalyzed Hydrolysis cluster_acylation Lipase-Catalyzed Acylation racemate_ester N-Cbz-DL-Phe Ester reaction_hydrolysis Enantioselective Hydrolysis racemate_ester->reaction_hydrolysis enzyme_protease α-Chymotrypsin enzyme_protease->reaction_hydrolysis product_L N-Cbz-L-Phe reaction_hydrolysis->product_L L-enantiomer hydrolyzed unreacted_D_ester N-Cbz-D-Phe Ester reaction_hydrolysis->unreacted_D_ester D-enantiomer unreacted separation_hydrolysis Separation product_L->separation_hydrolysis unreacted_D_ester->separation_hydrolysis hydrolysis_D Hydrolysis unreacted_D_ester->hydrolysis_D separation_hydrolysis->product_L separation_hydrolysis->unreacted_D_ester final_D N-Cbz-D-Phe hydrolysis_D->final_D racemate_acid N-Cbz-DL-Phe reaction_acylation Enantioselective Acylation racemate_acid->reaction_acylation enzyme_lipase Lipase (e.g., CAL-B) enzyme_lipase->reaction_acylation acyl_donor Acyl Donor acyl_donor->reaction_acylation product_L_acylated N-Acyl-N-Cbz-L-Phe reaction_acylation->product_L_acylated L-enantiomer acylated unreacted_D_acid N-Cbz-D-Phe reaction_acylation->unreacted_D_acid D-enantiomer unreacted separation_acylation Separation product_L_acylated->separation_acylation unreacted_D_acid->separation_acylation separation_acylation->product_L_acylated separation_acylation->unreacted_D_acid

Caption: Experimental workflow for enzymatic resolution.

Signaling_Pathway cluster_reaction Enzymatic Kinetic Resolution Principle RacemicMixture Racemic Mixture (DL-Substrate) Enzyme Chiral Catalyst (Enzyme) RacemicMixture->Enzyme TransitionState_L Enzyme-L-Substrate Complex (Lower Activation Energy) Enzyme->TransitionState_L   k_L (fast) TransitionState_D Enzyme-D-Substrate Complex (Higher Activation Energy) Enzyme->TransitionState_D   k_D (slow) Product_L Product (from L-Substrate) TransitionState_L->Product_L Unreacted_D Unreacted (D-Substrate) TransitionState_D->Unreacted_D

Caption: Principle of enzymatic kinetic resolution.

Application

Application Notes: N-Carbobenzoxy-DL-phenylalanine as a Versatile Building Block for Unnatural Amino Acids

Audience: Researchers, scientists, and drug development professionals. Introduction: N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH) is a pivotal starting material in medicinal chemistry and peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH) is a pivotal starting material in medicinal chemistry and peptide synthesis. As a derivative of the natural amino acid phenylalanine, its amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial as it allows for selective chemical modifications at other parts of the molecule, such as the carboxylic acid or the phenyl side chain. The Cbz group is stable under various conditions but can be readily removed when needed, making it an excellent choice for multi-step syntheses.[1]

However, the "DL" designation indicates that this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. For most pharmaceutical applications, where stereochemistry dictates biological activity, the separation of these enantiomers is a critical first step.[] These application notes provide detailed protocols for the resolution of Cbz-DL-phenylalanine and its subsequent use in synthesizing novel, unnatural amino acids (UAAs), which are key components in modern drug discovery.[3][4]

Application Note 1: Enantiomeric Resolution of N-Cbz-DL-phenylalanine

The synthesis of chirally pure pharmaceuticals requires enantiomerically pure starting materials. Enzymatic kinetic resolution is a highly efficient method for separating the enantiomers of N-Cbz-DL-phenylalanine. This process leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

Experimental Protocol: Enzymatic Hydrolysis using Acylase I

This protocol describes the enantioselective hydrolysis of the N-acyl group, but the principle is widely adapted for resolving racemic amino acid derivatives. A more direct approach for Cbz-protected amino acids often involves enzymatic ester hydrolysis or amidation. The following is a representative protocol based on the principles of enzymatic kinetic resolution.

Materials:

  • N-Cbz-DL-phenylalanine

  • Immobilized Lipase B from Candida antarctica (CAL-B) or Porcine Kidney Acylase I

  • Phosphate buffer (0.1 M, pH 7.5)

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with temperature and pH control

Procedure:

  • Substrate Preparation: Dissolve N-Cbz-DL-phenylalanine (e.g., 10 g) in the appropriate buffer or solvent system compatible with the chosen enzyme.

  • Enzyme Addition: Add the immobilized enzyme (e.g., Acylase I) to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 10% w/w of the substrate.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 37 °C) and pH (e.g., 7.5) with gentle stirring. The reaction progress can be monitored by measuring the consumption of base (if an acid is produced) or by analytical techniques like HPLC.

  • Enzyme Removal: Once the reaction reaches approximately 50% conversion, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Product Separation:

    • Adjust the pH of the filtrate to ~2.0 with 1 M HCl to precipitate the unreacted N-Cbz-D-phenylalanine.

    • Filter the mixture to isolate the solid N-Cbz-D-phenylalanine.

    • Extract the aqueous filtrate with ethyl acetate to recover the L-phenylalanine (now deprotected).

  • Purification: The separated components can be further purified by recrystallization. The enantiomeric excess (e.e.) of each product should be determined using chiral HPLC.

Data Presentation: Representative Resolution Data

The efficiency of enzymatic resolution is measured by conversion rate, enantiomeric excess (e.e.), and the enantiomeric ratio (E-value).

EnzymeSubstrateConversion (%)ProductProduct e.e. (%)Unreacted SubstrateSubstrate e.e. (%)
Acylase IN-Cbz-DL-phenylalanine~50L-Phenylalanine>98N-Cbz-D-phenylalanine>98
Candida antarctica Lipase BN-Cbz-DL-phenylalanine Methyl Ester~50N-Cbz-L-phenylalanine>99N-Cbz-D-phenylalanine Methyl Ester>99

Note: Data is representative and actual results may vary based on specific reaction conditions.

Visualization: Workflow for Enantiomeric Resolution

G Workflow for Enzymatic Resolution sub N-Cbz-DL-phenylalanine (Racemic Mixture) react Enzymatic Reaction (e.g., Acylase I) sub->react Add Enzyme sep Separation (Filtration & Extraction) react->sep ~50% Conversion prod_l L-Amino Acid (Product) sep->prod_l prod_d N-Cbz-D-Amino Acid (Unreacted Substrate) sep->prod_d

Caption: Workflow of enzymatic kinetic resolution to separate enantiomers.

Application Note 2: Synthesis of Novel Phenylalanine Analogs

Once chirally pure N-Cbz-L-phenylalanine (or its D-counterpart) is obtained, it serves as a scaffold for creating unnatural amino acids. A common strategy involves electrophilic aromatic substitution on the phenyl ring to introduce new functional groups, such as nitro or halo groups, which can be further modified. For instance, a halogenated derivative can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce diverse aryl or heteroaryl moieties.[5]

Experimental Protocol: Synthesis of N-Cbz-L-(4-Iodo)-phenylalanine

Materials:

  • N-Cbz-L-phenylalanine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve N-Cbz-L-phenylalanine (1.0 eq) in a mixture of DCM and TFA at 0 °C.

  • Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.

  • Work-up: Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield N-Cbz-L-(4-Iodo)-phenylalanine.

Data Presentation: Synthesis Yields
Starting MaterialProductReagentsYield (%)Purity (%) (HPLC)
N-Cbz-L-phenylalanineN-Cbz-L-(4-Iodo)-phenylalanineNIS, TFA85-95>98
N-Cbz-L-(4-Iodo)-phenylalanineN-Cbz-L-(4-Biphenyl)-phenylalanineArylboronic acid, Pd catalyst70-85>97

Visualization: Synthetic Pathway to Unnatural Phenylalanine

G Synthesis of a Biphenyl-Phenylalanine Analog start N-Cbz-L-Phenylalanine inter N-Cbz-L-(4-Iodo)-phenylalanine start->inter NIS, TFA final N-Cbz-L-(4-Biphenyl)-phenylalanine (Unnatural Amino Acid) inter->final Phenylboronic Acid, Pd(PPh3)4, Na2CO3

Caption: Synthetic route from Cbz-L-Phe to a biphenyl UAA derivative.

Application Note 3: Deprotection of the N-Cbz Group

The final step in the synthesis is the removal of the Cbz protecting group to liberate the free amine of the unnatural amino acid. This is most commonly achieved via catalytic hydrogenolysis or under acidic conditions. The choice of method depends on the functional groups present in the molecule.[6][7]

Experimental Protocol 1: Catalytic Hydrogenolysis

This is a mild and clean method, yielding the free amine, toluene, and CO₂ as byproducts.[8]

Materials:

  • N-Cbz-protected unnatural amino acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Setup: Dissolve the Cbz-protected amino acid in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[8]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times. Stir the reaction vigorously under an H₂ atmosphere (1 atm) at room temperature.[8]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[8]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected unnatural amino acid.

Experimental Protocol 2: Acidic Cleavage with AlCl₃/HFIP

This method is useful when the molecule contains functional groups sensitive to reduction (e.g., alkynes, azides).[9]

Materials:

  • N-Cbz-protected unnatural amino acid

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Ethyl acetate (EtOAc)

  • Water

  • Aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: To a solution of the Cbz-protected amino acid (1.0 eq) in HFIP, add AlCl₃ (e.g., 2.0 eq) at room temperature.[9]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: After completion, add water and extract with EtOAc to remove impurities.[9]

  • Neutralization & Extraction: Basify the aqueous layer with aqueous NaHCO₃ and extract the product with EtOAc.[9]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure amine.

Data Presentation: Comparison of Cbz Deprotection Methods
MethodReagents & ConditionsTypical Yield (%)AdvantagesLimitations
Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH, rt>95Mild conditions, clean byproducts (toluene, CO₂).[8]Incompatible with reducible groups (alkenes, alkynes, some S-groups).[6]
Strong Acid Cleavage33% HBr in Acetic Acid, rt90-98Fast and effective.Harsh conditions, may affect other acid-labile groups.
Lewis Acid CleavageAlCl₃ in HFIP, rt90-99High yields, tolerates reducible groups, scalable, safe protocol.[6][9]Not compatible with Boc protecting groups.[9]

Visualization: Cbz Deprotection Reaction

G General Scheme for Cbz Deprotection start N-Cbz-Unnatural Amino Acid reagents Deprotection Reagents start->reagents Add Reagents prod Unnatural Amino Acid (Free Amine) reagents->prod byprod Byproducts (e.g., Toluene + CO2) reagents->byprod

Caption: The final deprotection step to yield the free amino acid.

References

Method

Application Notes and Protocols: Synthesis of Peptide Inhibitors Using N-Carbobenzoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH) in the synthesis of peptide inhibitors. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH) in the synthesis of peptide inhibitors. This document outlines the significance of Z-DL-Phe-OH as a building block, details synthetic strategies, provides step-by-step experimental protocols, and presents data on the biological activity of resulting peptide inhibitors.

Introduction

N-Carbobenzoxy-DL-phenylalanine is a derivative of the amino acid phenylalanine where the amino group is protected by a carbobenzoxy (Cbz or Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide bond formation. The use of the DL-racemic mixture of phenylalanine can be a strategic choice in drug discovery to generate peptide libraries for screening, potentially identifying inhibitors with unique stereochemical properties that may enhance binding affinity or metabolic stability.

The incorporation of phenylalanine residues into peptide sequences is crucial for designing inhibitors that target enzymes with hydrophobic binding pockets. The aromatic side chain of phenylalanine can engage in π-π stacking and hydrophobic interactions, which are key drivers for the binding affinity of many inhibitors.

Applications in Drug Discovery

N-Cbz-protected phenylalanine derivatives have been successfully employed in the synthesis of a variety of peptide-based inhibitors, including:

  • Topoisomerase IIα Inhibitors: Peptides containing modified phenylalanine have shown potent inhibitory activity against human topoisomerase IIα, an essential enzyme for DNA replication and a key target in cancer chemotherapy.[1]

  • Membrane Fusion Inhibitors: Tripeptides such as Cbz-D-Phe-L-Phe-Gly have been studied as inhibitors of membrane fusion, a critical process in viral entry.[2]

  • Enzyme Inhibitors: N-Cbz-L-phenylalanine is a known inhibitor of thermolysin.[3]

Data Presentation: Inhibitory Activity of Synthesized Peptides

The following table summarizes the inhibitory activity of peptide derivatives synthesized using N-Cbz-phenylalanine analogs.

Compound IDTargetIC50 (µM)Cell Line(s)Reference
5b Topoisomerase IIαLowHeLa, A549, MGC-803, MCF-7[1]
ZfFG Membrane Fusion--[2]

Note: "Low" indicates significant activity as reported in the study, without a specific numerical value provided in the abstract.

Experimental Protocols

Two primary strategies are employed for the synthesis of peptides using N-Cbz-DL-phenylalanine: Solution-Phase Peptide Synthesis (SPPS) and Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solution-Phase Synthesis of a Dipeptide Inhibitor (Z-Phe-Leu)

This protocol describes the synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) using a carbodiimide coupling agent.[4][5]

Materials:

  • N-Cbz-DL-phenylalanine (Z-DL-Phe-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[4][6]

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Coupling Reaction:

    • Dissolve N-Cbz-DL-phenylalanine (1 equivalent) and L-Leucine methyl ester hydrochloride (1 equivalent) in DCM or DMF.

    • Add HOBt (1 equivalent) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NMM (1 equivalent) to neutralize the hydrochloride salt.

    • In a separate flask, dissolve DCC (1.1 equivalents) in DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0°C.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • If DMF was used as the solvent, dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by recrystallization or column chromatography.

  • Deprotection (Optional):

    • C-terminal ester hydrolysis (Saponification): Dissolve the protected dipeptide methyl ester in a mixture of methanol and water. Add 1N NaOH (1.1 equivalents) and stir until the reaction is complete (monitor by TLC). Neutralize with 1N HCl to pH ~7 and evaporate the methanol. The final product can be purified by recrystallization.[5]

    • N-terminal Cbz group removal: The Cbz group can be removed by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst).

Protocol 2: Solid-Phase Synthesis of a Peptide Inhibitor

This protocol outlines the general steps for incorporating N-Cbz-DL-phenylalanine into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • N-Cbz-DL-phenylalanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

    • Treat again with 20% piperidine in DMF for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test (a negative test indicates complete coupling).[8] If the test is positive, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Incorporation of N-Cbz-DL-phenylalanine:

    • Follow the same coupling procedure as in step 3, using N-Cbz-DL-phenylalanine as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification:

    • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][8]

Visualizations

Signaling Pathway and Experimental Workflows

Peptide_Inhibitor_Synthesis_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_solution Solution-Phase Synthesis Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Z-DL-Phe-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Crude_Peptide Crude Peptide Inhibitor Cleavage->Crude_Peptide Start Z-DL-Phe-OH + H-AA-OR Coupling_Sol Coupling Reaction (DCC, HOBt) Start->Coupling_Sol Workup Work-up & Purification Coupling_Sol->Workup Deprotection_Sol Deprotection Workup->Deprotection_Sol Deprotection_Sol->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Inhibitor Purification->Pure_Peptide Bio_Assay Biological Activity Assay (e.g., Enzyme Inhibition) Pure_Peptide->Bio_Assay

Caption: General workflow for peptide inhibitor synthesis.

Topoisomerase_IIa_Inhibition Peptide_Inhibitor Peptide Inhibitor (containing Z-Phe derivative) TopoIIa Topoisomerase IIα Peptide_Inhibitor->TopoIIa Inhibits DNA_Replication DNA Replication & Cell Proliferation TopoIIa->DNA_Replication Enables Apoptosis Apoptosis DNA_Replication->Apoptosis Suppressed by Inhibition

Caption: Inhibition of Topoisomerase IIα signaling pathway.

Conclusion

N-Carbobenzoxy-DL-phenylalanine is a valuable reagent for the synthesis of peptide inhibitors. Both solution-phase and solid-phase methodologies can be effectively employed for its incorporation into peptide chains. The resulting peptides have shown promise as inhibitors of key biological targets, underscoring the importance of this building block in drug discovery and development. The choice between the L- and DL-forms of N-Cbz-phenylalanine will depend on the specific goals of the research, with the racemic mixture being particularly useful for generating diversity in inhibitor libraries.

References

Application

Application Notes and Protocols: Coupling Reactions of N-Cbz-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the coupling reaction of N-Cbz-DL-phenylalanine, a critical step in peptide synthesis an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling reaction of N-Cbz-DL-phenylalanine, a critical step in peptide synthesis and the development of peptide-based therapeutics. The following sections offer a comparative overview of common coupling methods, step-by-step experimental protocols, and visual workflows to guide researchers in achieving efficient and reliable amide bond formation.

Introduction

N-Carbobenzyloxy-DL-phenylalanine (N-Cbz-DL-phenylalanine) is a widely used building block in peptide synthesis. The Cbz (Z) group provides robust protection for the amine functionality, preventing unwanted side reactions during the formation of the peptide bond. The coupling of the carboxylic acid moiety of N-Cbz-DL-phenylalanine with the free amino group of another amino acid or amine-containing molecule is a fundamental transformation in the synthesis of peptides and other amide-containing compounds. The choice of coupling reagent and reaction conditions is crucial for maximizing yield, minimizing racemization, and ensuring the purity of the final product. This guide explores several common coupling methodologies and provides detailed protocols for their implementation.

Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is paramount for a successful coupling reaction. A variety of reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and side-product profile. Below is a summary of commonly used coupling reagents for the formation of an amide bond with N-Cbz-DL-phenylalanine.

Coupling Reagent/MethodActivating Agent(s)Additive(s)Typical Solvent(s)Key AdvantagesKey Disadvantages
DCC/HOBt N,N'-Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF)Cost-effective, readily available.[1]Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2][3] Potential for racemization without an additive.[2]
EDC/HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF), WaterWater-soluble carbodiimide and byproduct, facilitating easy workup by aqueous extraction.[2][4]More expensive than DCC.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)None required (contains HOAt moiety)Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High coupling efficiency, fast reaction times, and low racemization.[2][5] Particularly effective for sterically hindered couplings.[5]High cost, potential for side reactions if used in excess.[2]
HBTU/HOBt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)1-Hydroxybenzotriazole (HOBt)Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Efficient coupling with reduced racemization when used with HOBt.[2]Can cause guanidinylation of the N-terminus if used in excess.[2]
PyBOP (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)None requiredDichloromethane (DCM), Dimethylformamide (DMF)Highly reactive and effective, especially for difficult couplings.[1]The byproduct, HMPA, is carcinogenic.[1]

Experimental Protocols

The following are detailed protocols for the coupling of N-Cbz-DL-phenylalanine with a generic amino acid ester (e.g., H-Gly-OMe) using three common coupling methods.

Protocol 1: DCC/HOBt Mediated Coupling

This protocol describes a classic and cost-effective method for peptide bond formation.[6]

Materials:

  • N-Cbz-DL-phenylalanine

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Cbz-DL-phenylalanine (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and HOBt (1.0 eq.) in DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add NMM (1.0 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.

  • In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • If DMF was used as the solvent, dilute the filtrate with ethyl acetate.

  • Wash the organic solution sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography or recrystallization.

Protocol 2: EDC/HOBt Mediated Coupling

This method is advantageous due to the water-solubility of the carbodiimide and its byproduct, simplifying purification.[4][7]

Materials:

  • N-Cbz-DL-phenylalanine

  • Amino acid ester

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Cbz-DL-phenylalanine (1.0 eq.) and the amino acid ester (1.0 eq.) in DCM.

  • Add HOBt (1.0 eq.) to the mixture.

  • Cool the mixture in an ice bath.

  • Add EDC (1.2 eq.) to the stirred mixture.

  • Allow the reaction to proceed at 0 °C for 2 hours and then at room temperature overnight.

  • Once the reaction is complete (monitored by TLC), wash the mixture with water to remove excess EDC and the urea byproduct.[4]

  • Separate the organic phase and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product as necessary.

Protocol 3: HATU Mediated Coupling

HATU is a highly efficient coupling reagent that often provides high yields and minimal racemization in short reaction times.[2]

Materials:

  • N-Cbz-DL-phenylalanine

  • Amino acid ester

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Cbz-DL-phenylalanine (1.0 eq.) in DMF.

  • Add HATU (1.0 eq.) and DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amino acid ester (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the general workflow for a coupling reaction and the specific chemical transformation of N-Cbz-DL-phenylalanine.

G cluster_workflow General Coupling Reaction Workflow start Dissolve Reactants (N-Cbz-DL-Phe, Amine, Additive) activate Add Coupling Reagent (e.g., DCC, EDC, HATU) start->activate react Stir at Controlled Temperature activate->react monitor Monitor Reaction (e.g., TLC, LC-MS) react->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete purify Purification (Chromatography/Crystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for the coupling of N-Cbz-DL-phenylalanine.

G cluster_reaction Coupling Reaction of N-Cbz-DL-phenylalanine r1 N-Cbz-DL-phenylalanine reagents Coupling Reagent + Additive (e.g., DCC/HOBt) r1->reagents plus1 + plus1->reagents r2 H2N-R' (Amine/Amino Acid Ester) r2->reagents product N-Cbz-DL-Phe-NH-R' reagents->product byproduct + Byproducts (e.g., DCU, H2O)

Caption: Chemical scheme for the coupling of N-Cbz-DL-phenylalanine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as DCC and HATU can be sensitizers or irritants; handle them with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The successful coupling of N-Cbz-DL-phenylalanine is a cornerstone of many synthetic strategies in drug discovery and development. The choice of coupling reagent and protocol should be guided by factors such as the scale of the reaction, the nature of the substrates, and the desired purity of the product. The protocols provided herein for DCC/HOBt, EDC/HOBt, and HATU-mediated couplings offer reliable starting points for researchers. Careful execution of these procedures, coupled with appropriate monitoring and purification, will enable the efficient synthesis of the desired amide products.

References

Method

Application Notes: N-Carbobenzoxy-DL-phenylalanine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) in solution-phase peptide synthesis (SPP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) in solution-phase peptide synthesis (SPPS). While modern peptide synthesis is dominated by solid-phase techniques, solution-phase methods remain relevant for large-scale synthesis and for specific peptide structures where solid-phase approaches are not feasible.[1][2] The Cbz protecting group, introduced by Bergmann and Zervas, was a foundational development in controlled peptide synthesis.[3][4]

Introduction

N-Carbobenzoxy-DL-phenylalanine is an amino acid derivative where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[3][5] This protection prevents unwanted side reactions at the N-terminus during peptide bond formation.[6] The use of the DL-racemic mixture of phenylalanine introduces complexities, leading to the formation of diastereomeric peptides, which can be challenging to separate.[7] Therefore, its application is generally suited for scenarios where stereochemistry at this specific position is not critical or when the resulting diastereomers can be separated.

Key Characteristics of the Cbz Protecting Group

The Cbz group offers several advantages in peptide synthesis:

  • Stability: It is stable under a wide range of reaction conditions, including mildly acidic and basic media, providing flexibility in synthetic strategies.[8]

  • Crystallization: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid or peptide, facilitating purification by recrystallization.[5]

  • Ease of Introduction and Removal: The Cbz group can be readily introduced and removed under specific conditions that are orthogonal to many other protecting groups.[3][5]

Data Presentation

Table 1: Physicochemical Properties of N-Cbz-L-Phenylalanine
PropertyValueReference
Molecular Formula C₁₇H₁₇NO₄[9]
Molecular Weight 299.32 g/mol [9]
Appearance White to off-white powder[9]
Melting Point 85-87 °C[9]
Solubility Generally soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol.[10]
Table 2: Representative Yields in Cbz-Related Reactions
ReactionSubstrateReagents and ConditionsYield (%)Reference
Cbz Protection GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[8]
Cbz Protection AlanineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[8]
Cbz Deprotection Cbz-LeucineH₂, Pd/C, MeOH, rt> 95[8]
Cbz Deprotection Cbz-AlanineHBr (33% in AcOH), rt~90[8]
Peptide Coupling Cbz-Phe-OH + Val-OMe·HClEDC, Workup A98[11]
Peptide Coupling Cbz-Phe-OH + Val-OMe·HClEDC, Workup B99[11]
Dipeptide Synthesis Cbz-Phe + LeuDCC, AOT/isooctane56.5[12]

Experimental Protocols

Protocol 1: N-Terminal Protection of DL-Phenylalanine with Cbz Group (Schotten-Baumann Conditions)

This protocol describes the introduction of the Cbz protecting group onto the amino group of DL-phenylalanine.

Materials:

  • DL-Phenylalanine

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve DL-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[8]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[8]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[8]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[8]

Protocol 2: Solution-Phase Dipeptide Synthesis using Cbz-DL-Phe and a C-Terminally Protected Amino Acid

This protocol outlines the coupling of Cbz-DL-Phe with an amino acid ester (e.g., L-Alanine methyl ester hydrochloride) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • N-Cbz-DL-phenylalanine

  • L-Alanine methyl ester hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve N-Cbz-DL-phenylalanine (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.[13]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[13]

  • DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise.[13]

  • Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[13]

  • Filtration: The byproduct, dicyclohexylurea (DCU), will precipitate. Remove it by filtration.[13]

  • Washing: Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the protected dipeptide.[13]

Protocol 3: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to liberate the free amine.

Materials:

  • Cbz-protected peptide

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[8]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[8]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Alternatively, a balloon filled with hydrogen can be used.[8]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[8]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_protection Step 1: N-α Protection cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: N-α Deprotection cluster_saponification Step 4: C-Terminal Deprotection (Optional) A DL-Phenylalanine C N-Cbz-DL-Phenylalanine A->C Schotten-Baumann (aq. Na2CO3) B Cbz-Cl B->C D Amino Acid Ester (e.g., H-Ala-OMe) F Cbz-Dipeptide Ester C->F D->F E Coupling Reagents (e.g., DCC, HOBt) E->F G H2, Pd/C H Dipeptide Ester F->H G->H Catalytic Hydrogenolysis I NaOH, then H+ J Dipeptide H->J I->J Saponification

Caption: General workflow for solution-phase dipeptide synthesis using N-Cbz-DL-phenylalanine.

Cbz_Protection_Deprotection_Cycle AminoAcid Free Amino Group (Peptide or Amino Acid) CbzProtected Cbz-Protected Amine AminoAcid->CbzProtected Protection (Cbz-Cl, Base) DeprotectedAmine Free Amino Group (Ready for next coupling) CbzProtected->DeprotectedAmine Deprotection (H2, Pd/C or HBr/AcOH) DeprotectedAmine->AminoAcid Peptide Coupling Step (not shown in detail)

Caption: The cycle of Cbz protection and deprotection in stepwise peptide synthesis.

References

Application

Application Notes and Protocols for the Incorporation of N-Carbobenzoxy-DL-phenylalanine into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the successful incorporation of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) into peptide sequence...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) into peptide sequences. This document outlines detailed protocols for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), including coupling strategies, deprotection methods, and purification techniques.

Introduction

The incorporation of non-standard amino acids is a critical strategy in modern peptide-based drug discovery and development. N-Carbobenzoxy-DL-phenylalanine, a racemic mixture of D- and L-phenylalanine protected at the N-terminus with a benzyloxycarbonyl (Cbz or Z) group, offers unique advantages. The inclusion of a D-amino acid can significantly enhance the enzymatic stability of peptides, a crucial factor for improving their pharmacokinetic profiles.[1] The Cbz group, a foundational protecting group in peptide synthesis, is orthogonal to both the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting group strategies, making it a versatile tool for synthesizing complex peptides and for specific N-terminal modifications.[2][3]

It is important to note that the use of a DL-racemic mixture will result in the synthesis of a mixture of diastereomeric peptides. If a specific stereoisomer is required, the enantiomerically pure Cbz-D-phenylalanine or Cbz-L-phenylalanine should be utilized.[4]

Data Summary: Coupling and Deprotection Parameters

The following tables summarize key quantitative data for the efficient incorporation of Cbz-DL-phenylalanine. These values are representative and may vary depending on the specific peptide sequence, resin, and other reagents used.

Coupling MethodCoupling ReagentActivator/BaseTypical Coupling TimeTypical Coupling Efficiency
SPPS HBTUDIPEA2-4 hours>95%
SPPS HATUDIPEA/NMM1-2 hours>98%
SPPS DCCHOBt4-6 hours~90-95%
LPPS EDCHOBt2-4 hoursVariable
LPPS COMU2,6-Lutidine1-3 hoursHigh
Deprotection MethodReagentConditionsTypical Reaction TimeNotes
Catalytic Hydrogenolysis H₂/Pd-C (10%)Methanol or Ethanol, RT, 1 atm1-4 hoursMost common and clean method.[2][5]
Transfer Hydrogenation Pd-C/NaBH₄/MeOHMethanol, RTRapidGenerates hydrogen in situ.[2]
Acidolysis HBr/Acetic Acid (33%)Room Temperature1-2 hoursHarsh conditions, may affect other protecting groups.[2]
Lewis Acid AlCl₃/HFIPRoom TemperatureVariableMild and selective under specific conditions.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating Cbz-DL-phenylalanine as the final N-terminal residue in an Fmoc-based SPPS strategy.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprot Wash1 Washing (DMF, DCM) Fmoc_Deprot->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Fmoc_Deprot Final_Fmoc_Deprot Final Fmoc Deprotection Repeat->Final_Fmoc_Deprot After n-1 cycles Wash3 Washing (DMF, DCM) Final_Fmoc_Deprot->Wash3 Cbz_Coupling Cbz-DL-Phe Coupling (Cbz-DL-Phe, HBTU, DIPEA) Wash3->Cbz_Coupling Wash4 Washing (DMF, DCM) Cbz_Coupling->Wash4 Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Wash4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification LPPS_Workflow Start Start with C-terminal Amino Acid Ester Coupling Coupling in Solution Start->Coupling Cbz_Phe_Activation Activate Carboxyl Group of Cbz-DL-Phe (e.g., with EDC/HOBt) Cbz_Phe_Activation->Coupling Workup Aqueous Work-up/ Extraction to Purify Dipeptide Coupling->Workup Ester_Hydrolysis C-terminal Ester Hydrolysis (e.g., NaOH) Workup->Ester_Hydrolysis Next_Coupling Couple with next Amino Acid Ester Ester_Hydrolysis->Next_Coupling Repeat Repeat Hydrolysis & Coupling Cycles Next_Coupling->Repeat Repeat->Ester_Hydrolysis Final_Deprotection Final Cbz Deprotection (Hydrogenolysis) Repeat->Final_Deprotection After final coupling

References

Technical Notes & Optimization

Troubleshooting

How to improve the yield of N-Carbobenzoxy-DL-phenylalanine coupling reactions.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Carbobenzoxy-DL...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH) coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Z-DL-Phe-OH, providing potential causes and recommended solutions to enhance reaction efficiency.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inadequate Activation of Carboxylic Acid: The carboxylic acid of Z-DL-Phe-OH is not being efficiently converted into a reactive intermediate.Optimize Coupling Reagent: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU or HBTU are often more effective than standard carbodiimides for sterically hindered amino acids. • Increase Reagent Equivalents: Use a higher molar ratio of the coupling reagent and the amino component (e.g., 1.5-2.0 equivalents). • Pre-activation: Allow the Z-DL-Phe-OH to react with the coupling reagent for a short period (1-5 minutes) before adding the amine component.[1]
Steric Hindrance: The bulky benzyl group of the Cbz protecting group and the phenyl side chain of phenylalanine can physically obstruct the reaction.[2]Extend Reaction Time: Prolong the reaction time, for instance, from 1-2 hours to overnight, to allow the coupling to proceed to completion.[3] • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier.
Poor Solubility of Reagents: Z-DL-Phe-OH or the amine component may not be fully dissolved in the chosen solvent, limiting their availability for reaction.Select an Appropriate Solvent: Use a solvent known for good solvating properties, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). For particularly difficult cases, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.
Presence of Side Products Racemization: Loss of stereochemical integrity at the alpha-carbon of the phenylalanine, leading to the formation of diastereomers.[2]Use Racemization Suppressing Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) in the reaction mixture, especially when using carbodiimide-based coupling reagents.[4] • Avoid Strong Bases: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases such as diisopropylethylamine (DIPEA) if possible.[2] • Maintain Low Temperatures: Perform the coupling at a reduced temperature (e.g., 0°C) to minimize the rate of racemization.
Formation of N-acylurea: A common side reaction when using carbodiimides like DCC or DIC, where the activated O-acylisourea intermediate rearranges to an unreactive N-acylurea.[5][6]Add HOBt or NHS: The addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) traps the O-acylisourea intermediate to form a more stable active ester, preventing rearrangement.[7] • Choose a Different Coupling Reagent: Utilize phosphonium (e.g., PyBOP) or uronium (e.g., HATU) reagents that do not form N-acylurea byproducts.[2]
Incomplete Reaction (checked by TLC or LC-MS) Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting materials. • Increase Time/Temperature: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
Deactivation of Coupling Reagent: The coupling reagent may have degraded due to moisture.Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for Z-DL-Phe-OH?

A1: For sterically hindered amino acids like Z-DL-Phe-OH, more potent coupling reagents are generally recommended.[2] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU often provide higher yields and faster reaction rates compared to standard carbodiimides like DCC or EDC.[7] Phosphonium-based reagents like PyBOP are also a good choice and can minimize side reactions.[2]

Q2: How can I minimize racemization during the coupling of Z-DL-Phe-OH?

A2: Racemization is a significant concern and can be minimized by:

  • Using additives: Incorporating HOBt or OxymaPure is crucial, especially with carbodiimide reagents.[4]

  • Controlling the base: Avoid using strong, sterically hindered bases in excess. Weaker bases like N-methylmorpholine (NMM) are preferable.[2]

  • Low temperatures: Running the activation and coupling steps at 0°C or even lower can significantly reduce the rate of racemization.[8]

  • Choosing the right coupling reagent: Some reagents, like those based on phosphonium salts (PyBOP), are associated with lower levels of racemization.[2]

Q3: What is "double coupling" and should I use it for Z-DL-Phe-OH?

A3: Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents after the first coupling is complete.[1] This is particularly useful for difficult or sterically hindered amino acids like Z-DL-Phe-OH to ensure the reaction goes to completion, especially in solid-phase peptide synthesis.[1]

Q4: Which solvent is best for Z-DL-Phe-OH coupling reactions?

A4: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties. N-Methyl-2-pyrrolidone (NMP) can be a superior alternative for improving resin swelling and reagent penetration in solid-phase synthesis. Dichloromethane (DCM) is also frequently used, sometimes in combination with DMF.[9]

Q5: My reaction is still not working well, what else can I try?

A5: If you have optimized the coupling reagent, solvent, time, and temperature, consider the following:

  • Check the quality of your Z-DL-Phe-OH: Impurities can interfere with the reaction.

  • Ensure anhydrous conditions: Moisture can quench the activated species and hydrolyze the coupling reagents.

  • Convert to an acid chloride: For extremely difficult couplings, converting the carboxylic acid of Z-DL-Phe-OH to the more reactive acid chloride or acyl fluoride can be an effective strategy.[1]

Quantitative Data Summary

The following table summarizes common coupling reagents used for amide bond formation with their typical reaction conditions and yields, which can be applied to Z-DL-Phe-OH couplings.

Coupling Reagent Additive Base Solvent Temp. Time Typical Yield (%) Key Considerations
EDC / DCC HOBt or NHSDIPEA, TEADCM, DMFRT2 - 12 h70 - 90%Economical; can form insoluble N-acylurea byproduct; risk of racemization.[7]
HATU NoneDIPEA, TEADMF, NMPRT0.5 - 4 h85 - 99%Highly efficient, even for sterically hindered substrates; minimizes racemization.[7]
HBTU NoneDIPEA, TEADMF, NMPRT1 - 6 h80 - 95%Similar to HATU but can be slightly less reactive.[7]
PyBOP NoneDIPEA, TEADMF, DCMRT1 - 8 h80 - 95%Phosphonium-based; byproducts are generally water-soluble.[7]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: N,N'-Dicyclohexylcarbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, HOBt: 1-Hydroxybenzotriazole, NHS: N-Hydroxysuccinimide, DIPEA: N,N'-Diisopropylethylamine, TEA: Triethylamine, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, NMP: N-Methyl-2-pyrrolidone, RT: Room Temperature.

Experimental Protocols

Protocol 1: General Procedure for Z-DL-Phe-OH Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-DL-Phe-OH (1.0 equivalent) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents). Stir the mixture at room temperature for 1-5 minutes for pre-activation.[1]

  • Coupling: Add the amine component (1.0-1.2 equivalents) to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 0.5-4 hours.[7]

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Carbodiimide (EDC)/HOBt Mediated Coupling
  • Preparation: Dissolve Z-DL-Phe-OH (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a flask under an inert atmosphere.[9]

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation & Coupling: Add the amine component (1.1 equivalents) followed by EDC (1.2 equivalents).[9]

  • Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete (typically 2-12 hours), monitoring by TLC or LC-MS.[7]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification prep Dissolve Z-DL-Phe-OH in Anhydrous Solvent act Add Coupling Reagent + Base (e.g., HATU/DIPEA) prep->act 1-5 min pre-activation coup Add Amine Component (R-NH2) act->coup react Stir at RT Monitor by TLC/LC-MS coup->react workup Aqueous Work-up react->workup Upon Completion purify Column Chromatography workup->purify product Purified Product purify->product

Caption: General workflow for a Z-DL-Phe-OH coupling reaction.

troubleshooting_flowchart start Low Coupling Yield? check_reagent Using Potent Coupling Reagent (e.g., HATU)? start->check_reagent solution_reagent Switch to HATU, HBTU, or PyBOP check_reagent->solution_reagent No check_conditions Extended Reaction Time (e.g., >4h or overnight)? check_reagent->check_conditions Yes solution_conditions Increase reaction time. Consider gentle heating (40°C). check_conditions->solution_conditions No check_racemization Racemization Additive (HOBt, Oxyma) Used? check_conditions->check_racemization Yes solution_racemization Add HOBt or Oxyma. Use weaker base. Lower reaction temperature. check_racemization->solution_racemization No double_couple Consider Double Coupling or Conversion to Acyl Halide check_racemization->double_couple Yes

Caption: Troubleshooting flowchart for low yield in Z-DL-Phe-OH coupling.

References

Optimization

Common side reactions with N-Carbobenzoxy-DL-phenylalanine and how to avoid them.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Carbobenzoxy-DL-phenylalanine. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Carbobenzoxy-DL-phenylalanine. The information is designed to help you identify and avoid common side reactions during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-Carbobenzoxy-DL-phenylalanine?

A1: N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH) is most commonly used as a protected amino acid in peptide synthesis. The Carbobenzoxy (Cbz or Z) group protects the amino functionality of phenylalanine, preventing it from forming unwanted peptide bonds during the coupling of the carboxyl group.

Q2: What are the most common side reactions observed during the synthesis of N-Cbz-DL-phenylalanine?

A2: The most prevalent side reactions include racemization (epimerization) of the chiral center, formation of dipeptide impurities, and over-reaction leading to the formation of N,N-di-Cbz-phenylalanine. Impurities from the starting materials, such as benzyl alcohol from benzyl chloroformate, can also be present.

Q3: How does pH affect the synthesis of N-Cbz-DL-phenylalanine?

A3: The pH of the reaction mixture is a critical parameter. A sufficiently high pH (typically 8-10) is required to deprotonate the amino group of phenylalanine, making it nucleophilic enough to react with benzyl chloroformate. However, excessively high pH can increase the risk of racemization. Conversely, a pH that is too low can lead to the formation of dipeptide byproducts, as the benzyl chloroformate may react with the carboxylate of another N-Cbz-DL-phenylalanine molecule.

Q4: Which analytical techniques are best suited for assessing the purity of N-Cbz-DL-phenylalanine?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of N-Cbz-DL-phenylalanine and quantifying impurities. Chiral HPLC can be used to assess enantiomeric purity and the extent of racemization. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of byproducts.

Troubleshooting Guides

Problem 1: Low Yield of N-Cbz-DL-phenylalanine
Potential Cause Recommended Solution
Incomplete reaction - Ensure dropwise addition of benzyl chloroformate with vigorous stirring to maintain a consistent pH. - Allow the reaction to proceed for a sufficient amount of time (typically 2-4 hours at room temperature). - Monitor the reaction progress using Thin Layer Chromatography (TLC).
pH too low - Maintain the pH of the reaction mixture between 9 and 10 during the addition of benzyl chloroformate. Use a pH meter for accurate monitoring and adjust with a suitable base (e.g., 2M NaOH or Na2CO3 solution).
Precipitation of starting material - Ensure that the DL-phenylalanine is fully dissolved in the aqueous base before adding benzyl chloroformate.
Problem 2: Presence of Dipeptide Impurity (Cbz-Phe-Phe-OH)
Potential Cause Recommended Solution
Low pH during reaction - Maintain the pH of the reaction mixture consistently between 9 and 10. A drop in pH can lead to the activation of the carboxyl group of the newly formed Cbz-phenylalanine by unreacted benzyl chloroformate, which then reacts with another phenylalanine molecule.
Localized high concentration of benzyl chloroformate - Add the benzyl chloroformate slowly and dropwise to the vigorously stirred reaction mixture to ensure rapid and even distribution.
Problem 3: Racemization of the Phenylalanine Moiety

While DL-phenylalanine is a racemic mixture, if you are working with an enantiomerically pure starting material (L- or D-phenylalanine), racemization is a significant concern. N-carbamate protecting groups like Cbz are generally more resistant to racemization than N-acyl groups. However, certain conditions can promote it.

Potential Cause Recommended Solution
High pH - While a basic pH is necessary, avoid excessively high pH values (e.g., > 11) for prolonged periods.
Elevated temperature - Perform the reaction at room temperature or below (e.g., 0-5°C), especially during the addition of benzyl chloroformate.
Strong bases - Use milder bases like sodium bicarbonate or sodium carbonate instead of strong bases like lithium hydroxide when possible, although sodium hydroxide is commonly used with careful pH control.

Quantitative Data on Side Reactions

The following table provides illustrative data on how reaction conditions can influence the yield and purity of N-Cbz-L-phenylalanine. Note that actual results may vary based on specific experimental parameters.

Base Used pH Temperature (°C) Approx. Yield (%) [1]Illustrative Racemization (%) Illustrative Dipeptide Formation (%)
NaHCO₃8-9Room Temp> 90< 12-3
Na₂CO₃9-100> 90< 0.5< 2
NaOH10-110~951-2< 1
NaOH> 11Room Temp~90> 5< 1

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-DL-phenylalanine via Schotten-Baumann Conditions

Materials:

  • DL-Phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Distilled water

Procedure:

  • Dissolve DL-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.

  • With vigorous stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1M HCl.

  • A white precipitate of N-Cbz-DL-phenylalanine will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol 2: HPLC Analysis of N-Cbz-DL-phenylalanine Purity

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a standard solution of high-purity N-Cbz-DL-phenylalanine in the mobile phase.

  • Prepare a sample of the synthesized product by dissolving a known amount in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the main peak and identify any impurity peaks. The percentage purity can be calculated based on the peak areas.

Visualizations

experimental_workflow Experimental Workflow for N-Cbz-DL-phenylalanine Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis dissolution Dissolve DL-Phenylalanine in aqueous Na2CO3 cooling1 Cool to 0-5°C dissolution->cooling1 addition Add Benzyl Chloroformate dropwise with stirring cooling1->addition reaction Stir at room temperature for 2-4 hours addition->reaction extraction Wash with Diethyl Ether reaction->extraction cooling2 Cool aqueous layer extraction->cooling2 acidification Acidify to pH 2 with 1M HCl cooling2->acidification filtration Filter the precipitate acidification->filtration drying Dry under vacuum filtration->drying hplc HPLC Analysis (Purity) drying->hplc nmr NMR Analysis (Structure) drying->nmr

Caption: Workflow for the synthesis and analysis of N-Cbz-DL-phenylalanine.

troubleshooting_logic Troubleshooting Logic for Side Reactions cluster_solutions Corrective Actions start Problem Identified low_yield Low Yield? start->low_yield dipeptide Dipeptide Impurity? start->dipeptide racemization Racemization? start->racemization check_ph Verify pH is 9-10 low_yield->check_ph Yes reaction_time Increase reaction time low_yield->reaction_time Yes dipeptide->check_ph Yes slow_addition Ensure slow, dropwise addition of Cbz-Cl dipeptide->slow_addition Yes racemization->check_ph Yes check_temp Maintain low temperature (0-5°C) racemization->check_temp Yes

Caption: Decision tree for troubleshooting common side reactions.

References

Troubleshooting

Troubleshooting low solubility of N-Carbobenzoxy-DL-phenylalanine during synthesis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of N-Car...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of N-Carbobenzoxy-DL-phenylalanine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low solubility of N-Carbobenzoxy-DL-phenylalanine during synthesis?

A1: Low solubility of N-Carbobenzoxy-DL-phenylalanine is often attributed to its chemical structure. The presence of the nonpolar carbobenzoxy (Cbz) group and the phenyl ring makes the molecule significantly less soluble in aqueous solutions compared to the parent amino acid, DL-phenylalanine.[1] During synthesis, which is typically carried out in an aqueous alkaline medium, the product is formed as a salt which is soluble. However, upon acidification to isolate the final product, its solubility dramatically decreases, leading to precipitation. The choice of solvent, temperature, and pH are critical factors that influence its solubility.

Q2: In which solvents is N-Carbobenzoxy-DL-phenylalanine typically soluble or insoluble?

A2: N-Carbobenzoxy-DL-phenylalanine is generally characterized by low solubility in water.[1] Conversely, it is soluble in many common organic solvents. While specific quantitative data is scarce, related N-Cbz protected amino acids show good solubility in polar protic solvents like alcohols (methanol, ethanol) and moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate.[1]

Q3: How does pH affect the solubility of N-Carbobenzoxy-DL-phenylalanine?

A3: The pH of the solution plays a crucial role in the solubility of N-Carbobenzoxy-DL-phenylalanine. In alkaline conditions (high pH), the carboxylic acid group is deprotonated, forming a salt that is typically more soluble in aqueous media. This is why the initial synthesis reaction is performed in a basic solution. When the pH is lowered by adding acid, the carboxylic acid is protonated, leading to the neutral, less soluble form of the molecule, which then precipitates out of the solution. The lowest solubility is generally observed near the isoelectric point of the molecule.

Q4: Can temperature be adjusted to improve the solubility of N-Carbobenzoxy-DL-phenylalanine?

A4: Yes, for most solid solutes, solubility in a liquid solvent increases with temperature.[1] If you are experiencing issues with dissolving N-Carbobenzoxy-DL-phenylalanine for purification or subsequent reactions, gently heating the solvent can be an effective strategy. However, it is important to be cautious and avoid excessively high temperatures that could lead to degradation of the compound.

Q5: What are common issues that lead to low yield during the synthesis of N-Carbobenzoxy-DL-phenylalanine?

A5: Low yields can stem from several factors beyond solubility, including incomplete reactions, side reactions, and suboptimal purification. Incomplete acylation of DL-phenylalanine with benzyl chloroformate is a common problem. This can be due to poor quality reagents, incorrect stoichiometry, or inadequate pH control during the reaction. Purification by recrystallization, if not optimized, can also lead to significant product loss.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to the low solubility and synthesis of N-Carbobenzoxy-DL-phenylalanine.

Issue 1: Product Precipitates Uncontrollably During Acidification
  • Symptom: A large, unmanageable amount of solid suddenly crashes out of solution upon acidification, making it difficult to filter and wash.

  • Possible Cause: The rate of pH change is too rapid, leading to sudden and complete precipitation.

  • Solution:

    • Slow Acid Addition: Add the acid dropwise with vigorous stirring to control the rate of precipitation.

    • Cooling: Perform the acidification in an ice bath to better manage the precipitation process.

    • Solvent Mixture: Consider adding a co-solvent in which N-Carbobenzoxy-DL-phenylalanine has some solubility before acidification.

Issue 2: Low Yield After Recrystallization
  • Symptom: A significant loss of product is observed after the recrystallization step.

  • Possible Cause: The chosen recrystallization solvent system is not optimal. The product may be too soluble in the cold solvent, or too little solvent was used, leading to co-precipitation of impurities.

  • Solution:

    • Solvent Screening: Systematically test different solvent systems. A good system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common systems for similar compounds include ethyl acetate/hexane.[2]

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]

Issue 3: Product "Oils Out" Instead of Crystallizing
  • Symptom: An oily layer separates from the solution instead of solid crystals during recrystallization.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent is not appropriate.

  • Solution:

    • Add More Solvent: If an oil forms, try adding more of the "good" solvent and reheating until the oil dissolves, then cool slowly.

    • Slower Cooling: Insulate the crystallization flask to slow down the cooling process.

    • Change Solvent System: Experiment with a different solvent or a mixture of solvents.[3]

Data Presentation

Due to the limited availability of specific quantitative solubility data for N-Carbobenzoxy-DL-phenylalanine in the public domain, a detailed solubility table is not provided. However, the following table presents qualitative solubility information based on available data for structurally similar compounds. Researchers are encouraged to determine solubility in their specific solvent systems using the experimental protocol provided below.

SolventExpected SolubilityNotes
WaterInsoluble[1]The nonpolar nature of the Cbz group and phenyl ring limits aqueous solubility.
MethanolSolublePolar protic solvents are generally effective.
EthanolSoluble[1]Good solubility is expected.
IsopropanolLikely SolubleSolubility may be slightly lower than in methanol or ethanol.
AcetoneModerately SolubleA polar aprotic solvent that should provide moderate solubility.
Ethyl AcetateModerately SolubleOften used as a solvent for extraction and recrystallization.
DichloromethaneLikely SolubleA common organic solvent for nonpolar to moderately polar compounds.
Hexane/HeptanePoorly SolubleNonpolar solvents are unlikely to be effective.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent, good for dissolving many protected amino acids.
Dimethyl Sulfoxide (DMSO)Soluble[1]A strong polar aprotic solvent, often used for compounds with low solubility.

Experimental Protocols

Protocol 1: Synthesis of N-Carbobenzoxy-DL-phenylalanine

This protocol is adapted from general procedures for the N-protection of amino acids.

Materials:

  • DL-Phenylalanine

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Dissolve DL-phenylalanine in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate to the cooled solution with vigorous stirring. Maintain the pH in the alkaline range by adding additional base as needed.

  • After the addition is complete, continue to stir the reaction mixture for a period to ensure the reaction goes to completion.

  • Extract the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.[2]

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the N-Carbobenzoxy-DL-phenylalanine.[2]

  • Collect the solid product by filtration, wash with cold water, and dry.[2]

Protocol 2: Determination of Solubility by the Gravimetric Method

This protocol allows for the quantitative determination of solubility in a chosen solvent.

Materials:

  • N-Carbobenzoxy-DL-phenylalanine (purified)

  • Selected Solvent

  • Sealed vials

  • Temperature-controlled shaker or water bath

  • Syringe and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

Procedure:

  • Add an excess amount of N-Carbobenzoxy-DL-phenylalanine to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker or water bath and agitate for 24-48 hours to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed at the set temperature for several hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed evaporation dish.[1]

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Once the solvent is completely removed, weigh the evaporation dish with the dried solute.

  • Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

Visualizations

Troubleshooting_Low_Solubility cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Precipitation Issue during N-Cbz-DL-phenylalanine Synthesis issue Identify the Stage of the Problem start->issue synthesis During Synthesis/ Work-up issue->synthesis Precipitation purification During Purification/ Recrystallization issue->purification Low Recovery/ 'Oiling Out' precip_rate Uncontrolled Precipitation during Acidification synthesis->precip_rate oiling_out Product 'Oils Out' purification->oiling_out low_recovery Low Recovery after Recrystallization purification->low_recovery solution_synthesis Slow down acid addition Use ice bath Consider co-solvent precip_rate->solution_synthesis solution_oiling Add more solvent and reheat Use slower cooling rate Change solvent system oiling_out->solution_oiling solution_recovery Screen for optimal solvent Use minimum hot solvent Cool slowly low_recovery->solution_recovery

Caption: Troubleshooting Decision Tree for Low Solubility Issues.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve DL-Phenylalanine in aqueous base cool Cool solution in ice bath dissolve->cool add_cbz Slowly add Benzyl Chloroformate with vigorous stirring cool->add_cbz react Stir to complete reaction add_cbz->react extract Extract with organic solvent to remove excess Cbz-Cl react->extract acidify Acidify aqueous layer with HCl to precipitate product extract->acidify filter_wash Filter and wash solid product with cold water acidify->filter_wash dry Dry the final product filter_wash->dry

Caption: Workflow for the Synthesis of N-Carbobenzoxy-DL-phenylalanine.

References

Optimization

Optimizing temperature and reaction time for N-Cbz-DL-phenylalanine coupling.

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of N-Cbz-DL-phenylalanine. Find troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of N-Cbz-DL-phenylalanine. Find troubleshooting advice and answers to frequently asked questions below.

Troubleshooting Guide

This guide addresses specific issues encountered during the coupling of N-Cbz-DL-phenylalanine, offering explanations and actionable solutions in a question-and-answer format.

Question 1: My coupling reaction with N-Cbz-DL-phenylalanine is showing low yield. What are the likely causes?

Answer: Low coupling yields with N-Cbz-DL-phenylalanine are often due to a combination of factors:

  • Steric Hindrance: The bulky carboxybenzyl (Cbz) protecting group, in addition to the phenyl side chain of phenylalanine, can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and time play a crucial role and may need to be optimized for this specific amino acid derivative.

  • Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance associated with N-Cbz-DL-phenylalanine.[1]

  • Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, especially with hydrophobic residues like phenylalanine, limiting the access of reagents.[2][3]

Question 2: I am observing incomplete coupling via a positive Kaiser test. Which coupling reagents are recommended for N-Cbz-DL-phenylalanine?

Answer: For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[4] Consider switching from standard carbodiimides like DCC or DIC to one of the following:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents, reacting faster and with a lower risk of racemization.[1][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used reagent known for high coupling efficiency.[1][5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective, particularly for hindered couplings.[6]

Question 3: How can I adjust the reaction temperature and time to improve coupling efficiency without causing side reactions?

Answer: Optimizing temperature and reaction time is a delicate balance.

  • Temperature: For carbodiimide-mediated couplings (e.g., DCC), it is often recommended to start the reaction at a low temperature (0°C) and then allow it to warm to room temperature.[6][7] This helps to minimize side reactions like N-acylurea formation.[6] For more challenging couplings, gentle heating (e.g., 30-50°C) can be beneficial, but this increases the risk of racemization.[2][8] Careful monitoring is crucial.

  • Reaction Time: Standard coupling times of 1-2 hours may be insufficient for sterically hindered residues.[1] Reaction times can be extended (e.g., 4 hours to overnight) to drive the reaction to completion.[1][7] It is advisable to monitor the reaction progress using a method like the Kaiser test to determine the optimal time.[7]

Question 4: I am concerned about racemization during the coupling of N-Cbz-DL-phenylalanine. How can this be minimized?

Answer: Racemization is a critical concern in peptide synthesis. Here are several strategies to minimize it:

  • Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are highly recommended, especially when using carbodiimide reagents.[6] They form active esters that are less prone to racemization.[4] HOAt is generally more effective than HOBt at suppressing racemization.

  • Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[4]

  • Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like Diisopropylethylamine (DIPEA).

  • Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for N-Cbz-DL-phenylalanine coupling?

A1: The optimal temperature depends on the coupling reagent and the specific substrate. For standard DCC/HOBt couplings, a common procedure is to start at 0°C for a couple of hours and then let the reaction proceed at room temperature overnight.[7] With more potent reagents like HATU, the reaction is often efficient at room temperature.[5][9] If the coupling is particularly difficult, the temperature can be slightly elevated (e.g., to 40°C), but this should be done with caution due to the increased risk of racemization.[2]

Q2: What is a typical reaction time for the coupling of N-Cbz-DL-phenylalanine?

A2: Reaction times can vary significantly based on the reagents and conditions. With highly reactive reagents like HATU, coupling can be complete in as little as 30 minutes to 2 hours.[5] For carbodiimide-based methods, the reaction is often run for several hours or even overnight to ensure completion.[7][10] Monitoring the reaction (e.g., with a ninhydrin test) is the best way to determine when the coupling is complete.[11]

Q3: Which solvent is best for N-Cbz-DL-phenylalanine coupling reactions?

A3: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for peptide coupling.[7][11] For sequences prone to aggregation, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) may be beneficial.[2]

Q4: Do I need to use an inert atmosphere for N-Cbz-DL-phenylalanine coupling?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is good practice.[12] It helps to exclude moisture and oxygen, which can deactivate some reagents and lead to side reactions.[12]

Data Summary

Table 1: General Reaction Conditions for N-Cbz-DL-phenylalanine Coupling with Various Reagents.

Coupling ReagentAdditiveBaseTypical TemperatureTypical Reaction Time
DCCHOBtNMM0°C to Room Temp2 hours at 0°C, then overnight at RT[7]
HBTUHOBt (optional)DIPEARoom Temperature10 - 60 minutes[11]
HATU-DIPEARoom Temperature30 minutes - 2 hours[5]
PyBOP-DIPEARoom Temperature1 - 2 hours[7]

Experimental Protocols

Protocol 1: Solution-Phase Coupling using DCC/HOBt

This protocol describes a classic approach for coupling N-Cbz-DL-phenylalanine to an amino acid ester in solution.

  • Preparation: Dissolve N-Cbz-DL-phenylalanine (1.0 eq.), the amino acid ester hydrochloride salt (1.0 eq.), and HOBt (1.0 eq.) in DCM or DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add N-Methylmorpholine (NMM) (1.0 eq.) to neutralize the hydrochloride salt.

  • Coupling: Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.[7]

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the organic solution sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[7]

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Protocol 2: Solid-Phase Coupling using HBTU

This protocol is a general guideline for coupling N-Cbz-DL-phenylalanine onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the peptide on the resin is removed, and the resin is washed and swollen in DMF.

  • Activation: In a separate vessel, dissolve N-Cbz-DL-phenylalanine (2.0 eq. based on resin loading) and HBTU (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) and optionally HOBt (2.0 eq.) to suppress racemization.[11]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-60 minutes.[11]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.[11]

Visualizations

G Workflow for Solution-Phase Coupling of N-Cbz-DL-phenylalanine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Cbz-DL-Phe, Amino Acid Ester HCl, and HOBt in DCM/DMF B Cool solution to 0°C A->B C Add NMM for neutralization B->C Proceed to Reaction D Add DCC solution dropwise C->D E Stir at 0°C for 2h, then overnight at room temperature D->E F Filter DCU precipitate E->F Proceed to Work-up G Wash organic phase F->G H Dry and evaporate solvent G->H I Purify crude product H->I G Workflow for Solid-Phase Coupling of N-Cbz-DL-phenylalanine cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring A Swell resin and deprotect N-terminus C Add activated amino acid to resin A->C B Dissolve N-Cbz-DL-Phe, HBTU, and DIPEA in DMF B->C Pre-activation D Agitate at room temperature (10-60 min) C->D E Perform Kaiser Test D->E F Repeat Coupling E->F Positive G Wash Resin E->G Negative F->C

References

Troubleshooting

Preventing racemization of N-Carbobenzoxy-DL-phenylalanine during activation.

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with racemization during the activation of N-Carbobenzoxy-phenylalanine (Cbz-Phe) for peptide synthesis and ot...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with racemization during the activation of N-Carbobenzoxy-phenylalanine (Cbz-Phe) for peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the activation of Cbz-phenylalanine?

A1: The primary cause of racemization for N-acyl amino acids like Cbz-phenylalanine is the formation of a 5(4H)-oxazolone, also known as an azlactone. This occurs when the carboxyl group is activated (e.g., by conversion to an acid chloride, mixed anhydride, or active ester). The benzyloxycarbonyl (Cbz) group's carbonyl oxygen can then attack the activated carboxyl group. The resulting oxazolone has an acidic proton at the C4 position (the amino acid's α-carbon), which can be easily removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers (racemization).

Q2: Which activation methods are most prone to causing racemization of Cbz-Phe?

A2: Methods that generate highly reactive acylating agents tend to be more susceptible to racemization. For instance, using strong dehydrating agents like carbodiimides (e.g., DCC, EDC) without racemization-suppressing additives can lead to significant oxazolone formation. Similarly, the generation of acid chlorides or symmetrical anhydrides can also increase the risk of racemization. The presence of even weak bases in the reaction mixture can facilitate the deprotonation of the oxazolone intermediate, further promoting racemization.

Q3: How can I prevent or minimize racemization during the coupling of Cbz-Phe?

A3: Several strategies can be employed to minimize racemization:

  • Use of Additives: The most common and effective method is the addition of nucleophilic additives that react with the activated Cbz-Phe to form an active ester in situ. This active ester is less prone to cyclization into an oxazolone. Commonly used additives include 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives act as "racemization suppressors."

  • Choice of Coupling Reagent: Utilizing coupling reagents that incorporate a racemization-suppressing moiety, such as COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide), can be beneficial.

  • Control of Stoichiometry and Temperature: Using a minimal excess of the coupling reagent and maintaining low reaction temperatures (e.g., 0 °C to room temperature) can help reduce the rate of side reactions, including oxazolone formation and subsequent racemization.

  • Base Selection: The choice and amount of base used are critical. Weak, sterically hindered bases are generally preferred over strong, unhindered bases. The base is necessary to deprotonate the incoming amine nucleophile but can also promote racemization by deprotonating the oxazolone.

Q4: Is there a difference in racemization tendency between Cbz-protected and other N-protected amino acids (e.g., Fmoc, Boc)?

A4: Yes, there is a significant difference. The Cbz group, being an acyl-type protecting group (a urethane), is generally more resistant to racemization than simple N-acyl groups (like benzoyl) because the lone pair of electrons on the urethane nitrogen is delocalized into the carbonyl group, making it less available to participate in oxazolone formation. However, the risk is not eliminated. Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protected amino acids are highly resistant to racemization during coupling reactions. This is a key reason for their widespread use in modern solid-phase peptide synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant racemization detected in the final product. Formation of the 5(4H)-oxazolone intermediate during the activation step.1. Incorporate a racemization-suppressing additive: Add one equivalent of 1-hydroxybenzotriazole (HOBt) or OxymaPure® to the reaction mixture along with the coupling reagent (e.g., DCC, EDC).2. Lower the reaction temperature: Perform the activation and coupling steps at 0 °C.3. Choose a different coupling reagent: Use a modern phosphonium or iminium-based coupling reagent known for low racemization, such as COMU.
Low yield of the desired coupled product. 1. Incomplete activation of the carboxylic acid.2. Side reactions consuming the activated species.1. Check the purity of reagents: Ensure Cbz-Phe, coupling reagents, and solvents are anhydrous and of high purity.2. Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component.3. Extend reaction time: While keeping the temperature low, allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS).
Difficulty in removing byproducts (e.g., DCU from DCC). The byproduct of the coupling reagent (dicyclohexylurea, DCU) is often insoluble in common organic solvents.1. Filter the reaction mixture: After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize precipitation of DCU and then filter it off.2. Use a water-soluble carbodiimide: Switch to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), whose urea byproduct is water-soluble and can be easily removed by an aqueous workup.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Cbz-L-Phenylalanine using EDC/HOBt

This protocol describes a standard method for activating Cbz-L-phenylalanine and coupling it to an amino ester (e.g., Glycine methyl ester hydrochloride) with minimal racemization.

  • Dissolution: Dissolve Cbz-L-phenylalanine (1 equivalent) and 1-hydroxybenzotriazole (HOBt, 1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: Add the amino component (e.g., Gly-OMe·HCl, 1 equivalent) and a non-nucleophilic base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), 1 equivalent to neutralize the HCl salt, and an additional 1 equivalent for the coupling reaction).

  • Activation: Add EDC·HCl (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, perform an aqueous workup to remove the water-soluble urea byproduct and other impurities. This typically involves dilution with an organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Guides

G cluster_activation Activation Step (Risk of Racemization) cluster_prevention Prevention Pathway CbzPhe Cbz-L-Phe Activated Activated Cbz-L-Phe (e.g., O-acylisourea) CbzPhe->Activated + Coupling Reagent (e.g., DCC/EDC) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization ActiveEster Active Ester (e.g., Cbz-Phe-OBt) Activated->ActiveEster + Additive Peptide Desired L-Peptide (No Racemization) Activated->Peptide + R-NH₂ (Direct Coupling) Enolate Planar Enolate Oxazolone->Enolate + Base (Proton removal) CbzDLPhe Cbz-DL-Phe (Racemized Product) Enolate->CbzDLPhe Reprotonation Additive Additive (HOBt, Oxyma) ActiveEster->Peptide + R-NH₂ Amine R-NH₂ Amine->Peptide

Caption: Mechanism of racemization via oxazolone formation and its prevention.

G start Start dissolve 1. Dissolve Cbz-L-Phe, HOBt, and Amine Component in Solvent start->dissolve cool 2. Cool to 0 °C dissolve->cool add_reagents 3. Add Base (e.g., NMM) and Coupling Reagent (EDC) cool->add_reagents react 4. Stir and allow to warm to Room Temperature (12-24h) add_reagents->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Workflow for low-racemization peptide coupling.

Optimization

Purification strategies for crude N-Carbobenzoxy-DL-phenylalanine.

Welcome to the technical support center for the purification of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe). This resource provides researchers, scientists, and drug development professionals with comprehensive troubles...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of crude Cbz-DL-Phe.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-Carbobenzoxy-DL-phenylalanine?

A1: Crude Cbz-DL-Phe, typically synthesized via the Schotten-Baumann reaction, may contain several impurities.[1] The most common include:

  • Unreacted Starting Materials: DL-phenylalanine and benzyl chloroformate.

  • Reaction Byproducts: Benzyl alcohol (from the hydrolysis of benzyl chloroformate) and di-Cbz protected amino acids.

  • Side-Reaction Products: Small amounts of deletion or insertion sequences if used in peptide synthesis.[2]

  • Residual Solvents and Reagents: Salts from pH adjustments and solvents used during the reaction and workup.

Q2: What is the recommended initial purification strategy for crude Cbz-DL-Phe?

A2: Recrystallization is the most common and effective initial method for purifying crude Cbz-DL-Phe.[1] It is efficient at removing most unreacted starting materials and inorganic salts. For impurities that are structurally very similar to the desired product, subsequent column chromatography may be necessary.

Q3: How can I assess the purity of my N-Carbobenzoxy-DL-phenylalanine sample?

A3: High-Performance Liquid Chromatography (HPLC) is the standard technique for accurately assessing the purity of Cbz-DL-Phe. Other methods include:

  • Melting Point Analysis: A sharp melting point range close to the literature value (85-87 °C) indicates high purity.[3][4] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Q4: My purified product has a low melting point and appears oily. What could be the cause?

A4: An oily appearance or a significantly depressed melting point often indicates the presence of residual solvents or impurities that interfere with crystal lattice formation. Incomplete drying, the presence of benzyl alcohol, or unreacted benzyl chloroformate are common causes. A second recrystallization or purification by column chromatography may be required.

Purification & Analysis Workflow

The general workflow for purifying and analyzing crude N-Carbobenzoxy-DL-phenylalanine involves an initial purification step, typically recrystallization, followed by purity assessment. If the desired purity is not achieved, a more rigorous chromatographic method is employed.

A Crude Cbz-DL-Phe Product B Recrystallization A->B C Purity Analysis (HPLC, MP) B->C D Is Purity >98%? C->D E Column Chromatography D->E No F Pure Cbz-DL-Phe D->F Yes E->C G No H Yes A Dissolve Crude Product in Minimum Hot Ethyl Acetate B Filter Hot Solution (to remove insoluble impurities) A->B C Allow Filtrate to Cool Slowly to Room Temperature B->C D Cool in Ice Bath (to maximize crystallization) C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Hexane E->F G Dry Crystals Under Vacuum F->G

References

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Coupling Reactions with N-Cbz-DL-Phenylalanine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage steric hindrance in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage steric hindrance in coupling reactions involving N-Cbz-DL-phenylalanine derivatives.

Troubleshooting Guide

Steric hindrance is a common challenge in peptide synthesis, particularly with bulky residues like N-Cbz-DL-phenylalanine. This guide will help you diagnose and resolve issues related to incomplete coupling reactions.

Common Issues and Solutions
ProblemPotential CauseRecommended Solution
Incomplete Coupling (indicated by a positive Kaiser test or mass spectrometry data showing deletion sequences)Insufficient Reagent Potency: Standard coupling reagents may not be effective for sterically hindered amino acids.Switch to a more potent in-situ activating reagent. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective.[1][2] For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride.[2][3]
Suboptimal Reaction Kinetics: Steric hindrance can significantly slow down the reaction rate.Increase the coupling reaction time (e.g., from 1-2 hours to overnight).[2][4] Gentle heating (40-60°C) can also help overcome the activation energy barrier, but must be used cautiously to minimize racemization.[2][4] Microwave-assisted peptide synthesis is a highly effective method for accelerating difficult couplings.[4]
Peptide Aggregation: The growing peptide chain can form secondary structures on the solid support, physically blocking the reaction site.Use solvents with superior solvating properties, such as N-methylpyrrolidone (NMP) over dimethylformamide (DMF).[2] For particularly difficult sequences, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[2] Incorporating chaotropic salts or utilizing resins with good swelling properties can also help disrupt aggregation.[5]
Side Reactions (e.g., racemization, guanidinylation)Over-activation or Strong Base: The use of highly reactive coupling reagents and strong bases can sometimes lead to unwanted side reactions.When using potent coupling reagents, carefully control the stoichiometry and pre-activate the amino acid for a short period before adding it to the resin to avoid guanidinylation.[5] To minimize racemization, especially when using urethane-protected amino acids like N-Cbz derivatives, consider using a weaker base such as sym-collidine in place of DIPEA or NMM.[3]
Protecting Group Effects: The Cbz (benzyloxycarbonyl) group, while effective, can contribute to the overall steric bulk of the amino acid derivative.While the α-amino protecting group is fixed in this case, be mindful of the steric bulk of side-chain protecting groups on other residues in the sequence, as they can also contribute to overall steric hindrance.[6][7]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete coupling reactions with N-Cbz-DL-phenylalanine derivatives.

G Troubleshooting Workflow for Sterically Hindered Couplings start Positive Kaiser Test / Incomplete Coupling reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent conditions Optimize Reaction Conditions reagent->conditions If still incomplete success Coupling Successful reagent->success If complete double_coupling Perform Double Coupling conditions->double_coupling Options solvent Change Solvent System (e.g., NMP) conditions->solvent Options double_coupling->success If complete failure Re-evaluate Synthesis Strategy double_coupling->failure If still incomplete aggregation Address Peptide Aggregation solvent->aggregation If still incomplete aggregation->double_coupling

Caption: Troubleshooting workflow for sterically hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for N-Cbz-DL-phenylalanine derivatives?

For sterically hindered amino acids like N-Cbz-DL-phenylalanine, standard carbodiimide reagents such as DCC or DIC are often insufficient.[2] More potent in-situ activating reagents are recommended.

  • Uronium/Aminium Reagents: HATU, HCTU, and HBTU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[4] HATU is frequently cited as a top choice for difficult couplings.[1][4]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity in hindered couplings.[4]

  • Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, provides coupling efficiencies comparable to HATU but with an improved safety profile, as it is not derived from potentially explosive HOBt or HOAt.[3]

Q2: How can I optimize reaction conditions to improve coupling efficiency?

Optimizing reaction conditions is a critical strategy for overcoming steric barriers.

  • Elevated Temperature: Increasing the reaction temperature to a range of 40-60°C can provide the necessary activation energy.[4] Microwave-assisted synthesis is particularly effective at accelerating reaction rates for difficult couplings.[4]

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2][4]

  • Double Coupling: After the initial coupling reaction, a second coupling with a fresh solution of the activated amino acid can be performed to ensure complete reaction of all available amino groups on the resin.[8]

Q3: Can the N-Cbz protecting group itself cause problems?

Yes, the benzyloxycarbonyl (Cbz) group is a urethane-type protecting group that is known to be bulky.[9] This bulkiness contributes to the overall steric hindrance of the amino acid derivative, making it more challenging to couple compared to smaller amino acids. While urethane protecting groups like Cbz and Fmoc generally preserve the optical purity of the amino acid upon activation, the steric hindrance they impart necessitates the use of more potent coupling reagents and optimized conditions.[3]

Q4: What is the role of the solvent in managing steric hindrance?

The solvent plays a crucial role in solvating the growing peptide chain attached to the solid support.[2] Inadequate solvation can lead to peptide aggregation and the formation of secondary structures, which can physically block the N-terminal amine, further exacerbating the effects of steric hindrance.[5][7] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties, especially for difficult sequences.[2]

Q5: What are the primary side reactions to be aware of with N-Cbz-DL-phenylalanine, and how can they be minimized?

  • Racemization: While the Cbz group helps to suppress racemization, the use of strong bases and high temperatures can increase this risk.[3] Using a weaker base like N-methylmorpholine (NMM) or sym-collidine can help mitigate this.[3]

  • Guanidinylation: When using uronium/aminium reagents like HBTU or HATU, an excess of the reagent can react with the unprotected N-terminus of the peptide, forming a guanidinium group that irreversibly terminates the chain.[5] This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin.[5]

Decision Tree for Coupling Strategy

This diagram outlines the decision-making process for selecting an appropriate coupling strategy for a sterically hindered residue like N-Cbz-DL-phenylalanine.

G Decision Tree for Coupling Strategy decision decision start Start: Coupling with N-Cbz-DL-phenylalanine initial_choice Use Potent Reagent: HATU or PyBOP start->initial_choice check1 Coupling Complete? initial_choice->check1 increase_time Increase Time / Temperature (e.g., overnight, 50°C) check1->increase_time No end_success Success check1->end_success Yes check2 Coupling Complete? increase_time->check2 double_couple Perform Double Coupling check2->double_couple No check2->end_success Yes check3 Coupling Complete? double_couple->check3 change_solvent Change Solvent to NMP & Address Aggregation check3->change_solvent No check3->end_success Yes end_failure Re-evaluate Synthesis change_solvent->end_failure

Caption: Decision-making process for sterically hindered couplings.

Experimental Protocols

Protocol 1: Standard HATU Coupling for a Hindered Amino Acid

This protocol provides a general procedure for coupling a sterically hindered N-Cbz-DL-phenylalanine on a solid support using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve N-Cbz-DL-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates reaction completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[4]

  • Next Step: If the coupling is complete, proceed to the deprotection step for the next amino acid in the sequence. If incomplete, consider a second coupling (see Protocol 2).

Protocol 2: Double Coupling Procedure

This procedure should be followed if the monitoring test (e.g., Kaiser test) is positive after the initial coupling attempt.

  • Initial Wash: After the first coupling reaction (Step 5 in Protocol 1), drain the reaction vessel.

  • Thorough Washing: Wash the resin thoroughly with DMF (5 times) to remove byproducts and any unreacted, deactivated species.

  • Repeat Activation: Prepare a fresh solution of activated N-Cbz-DL-phenylalanine as described in Step 4 of Protocol 1.

  • Second Coupling: Add the fresh activated amino acid solution to the resin and allow the coupling reaction to proceed for another 2-4 hours.

  • Final Monitoring and Washing: Repeat the monitoring and washing steps (Steps 6 and 7 in Protocol 1) before proceeding with the synthesis.

References

Optimization

Technical Support Center: Monitoring N-Carbobenzoxy-DL-phenylalanine Reactions

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring the progress of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) reactions. Below you...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring the progress of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which techniques are most suitable for monitoring the progress of my Cbz-DL-Phe reaction?

A1: The most common and effective techniques for monitoring the progress of a Cbz-DL-Phe reaction, such as a deprotection to yield DL-phenylalanine or a coupling reaction, are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Q2: How do I choose between TLC, HPLC, and NMR for reaction monitoring?

A2: The choice of technique depends on the information you require:

  • TLC is a rapid and cost-effective method for qualitative analysis, ideal for quick checks of reaction completion by observing the disappearance of the starting material and the appearance of the product.

  • HPLC provides quantitative data, allowing you to determine the purity of your product and the relative amounts of starting material, product, and any byproducts.

  • NMR Spectroscopy offers detailed structural information, confirming the identity of your product and helping to identify any unexpected side products. It is particularly useful for definitive structural elucidation.

Q3: What are the expected changes I should see in my analytical data as the reaction progresses?

A3: As the reaction proceeds (e.g., deprotection of Cbz-DL-Phe to DL-Phe), you should expect to see the following changes:

  • TLC: The spot corresponding to the less polar starting material (Cbz-DL-Phe) will diminish, while a new, more polar spot for the product (DL-Phe) will appear and intensify.

  • HPLC: The peak corresponding to Cbz-DL-Phe will decrease in area, while a new peak for DL-Phe will emerge and grow.

  • ¹H NMR: Signals corresponding to the Cbz protecting group (e.g., the benzylic protons and aromatic protons of the benzyl group) will decrease in intensity, while signals characteristic of the free amine in the product will appear.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded.Prepare a more dilute sample for spotting.[1]
Compound is acidic or basic.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase.[1]
No spots are visible. Sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1]
Compound is not UV-active.Use a chemical stain for visualization, such as ninhydrin, which reacts with the free amine of the deprotected phenylalanine to produce a colored spot.[2]
Rf values are too high or too low. The mobile phase is too polar or not polar enough.If the Rf is too high (spots run near the solvent front), decrease the polarity of the mobile phase. If the Rf is too low (spots remain near the baseline), increase the polarity.[1]
Multiple unexpected spots appear. The reaction may have produced byproducts.Characterize the byproducts using HPLC or NMR.
The starting material is impure.Check the purity of your starting material before beginning the reaction.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing. Unwanted interactions between the analyte and the stationary phase.Adjust the pH of the mobile phase to ensure the analyte is fully ionized or neutral.[3]
Column overload.Reduce the injection volume or the concentration of the sample.[4]
Peak Fronting. Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.[5]
Column packing issues.If all peaks are fronting, the column may be compromised and may need to be replaced.[5]
Split Peaks. Contamination or blockage at the column inlet.Reverse flush the column or replace the column frit.[4]
Baseline Noise or Drift. Air bubbles in the system.Degas the mobile phase and purge the pump.[4]
Contaminated mobile phase or flow cell.Use fresh, high-purity solvents and flush the system.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem Possible Cause(s) Solution(s)
Broad peaks. Poor shimming.Re-shim the spectrometer.
Sample is too concentrated or has poor solubility.Use a more dilute sample or try a different deuterated solvent.[6]
Overlapping signals. Insufficient spectral dispersion.Use a higher field NMR spectrometer if available.[6]
Complex spin systems.Utilize 2D NMR techniques like COSY to resolve coupled protons.[6]
Unexpected peaks are present. Impurities or byproducts in the sample.Purify the sample and re-acquire the spectrum. Compare with spectra of known starting materials and potential byproducts.
Difficulty identifying NH or OH protons. These protons are exchangeable.Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The NH or OH peak should disappear or decrease in intensity.[6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane). Prepare separate solutions of the starting material (Cbz-DL-Phe) and, if available, the expected product (DL-Phe) as standards.

  • Spotting: Using a capillary tube, spot the reaction mixture, starting material, and product standards on the TLC plate baseline.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase, such as:

    • Dichloromethane:Methanol (9:1 v/v)

    • n-Butanol:Acetic Acid:Water (3:1:1 v/v)[7]

  • Visualization:

    • Examine the dried plate under UV light (254 nm) to visualize the aromatic Cbz group of the starting material.

    • Stain the plate with a ninhydrin solution and gently heat. The deprotected DL-phenylalanine will appear as a colored spot (typically purple or yellow).[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes can be effective.

  • Detection: Monitor the eluent using a UV detector at 254 nm (for the Cbz group) and 210-220 nm (for the peptide backbone).[8]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum. If further structural confirmation is needed, acquire a ¹³C NMR spectrum.

  • Data Interpretation:

    • ¹H NMR: Look for the disappearance of signals corresponding to the Cbz group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the appearance of signals for the product.

    • ¹³C NMR: Monitor the disappearance of Cbz signals (e.g., carbonyl ~156 ppm, benzylic CH₂ ~67 ppm) and the appearance of new signals for the product.

Quantitative Data Summary

Table 1: Representative TLC Rf Values

CompoundMobile PhaseRf Value
DL-Phenylalaninen-Butanol:Acetic Acid:Water (3:1:1)0.62
N-Cbz-DL-phenylalanineChloroform:Methanol (95:5) with Acetic Acid~0.5

Note: Rf values are highly dependent on the specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation) and should be considered as approximate.

Table 2: Representative HPLC Retention Times

CompoundColumnMobile PhaseRetention Time (min)
D-PhenylalanineChiral Crownpak CR+Water9.03
L-PhenylalanineChiral Crownpak CR+Water11.4
PhenylalanineC1830% Acetonitrile / 70% Water (pH 6)2.62

Note: Retention times will vary based on the specific column, gradient, and flow rate used. N-Cbz-DL-phenylalanine is expected to have a longer retention time than DL-phenylalanine on a reversed-phase column due to its increased hydrophobicity.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment N-Cbz-L-phenylalanine ¹H Chemical Shift (ppm) L-Phenylalanine ¹³C Chemical Shift (ppm, in D₂O) N-Cbz-L-phenylalanine ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~10.2~176.8~175
Cbz Aromatic (C₆H₅)~7.3-~136, 128.5, 128.2, 128.0
Phenylalanine Aromatic (C₆H₅)~7.1-7.3~137.8, 131.8, 130.4~135.8, 129.3, 128.6, 127.1
Cbz Methylene (CH₂)~5.1-~67.1
α-CH~4.7~58.7~54.5
β-CH₂~3.1~39.1~38.2
Cbz Carbonyl (C=O)--~156.0

Note: Chemical shifts can vary depending on the solvent and concentration.[9][10]

Visualizations

Reaction_Monitoring_Workflow start Start Reaction (e.g., Cbz-DL-Phe Deprotection) take_aliquot Take Reaction Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc reaction_complete Reaction Complete? tlc->reaction_complete reaction_complete->start No (Continue Reaction) workup Perform Work-up reaction_complete->workup Yes hplc_nmr Analyze Crude Product (HPLC & NMR) workup->hplc_nmr purity_ok Purity & Structure Correct? hplc_nmr->purity_ok purify Purify Product (e.g., Chromatography, Recrystallization) purity_ok->purify No end End purity_ok->end Yes final_analysis Final Product Analysis purify->final_analysis final_analysis->end

Caption: Workflow for monitoring an N-Carbobenzoxy-DL-phenylalanine reaction.

Troubleshooting_Tree start Unexpected Analytical Result which_technique Which Technique? start->which_technique tlc TLC Issue which_technique->tlc TLC hplc HPLC Issue which_technique->hplc HPLC nmr NMR Issue which_technique->nmr NMR tlc_issue What is the issue? tlc->tlc_issue hplc_issue What is the issue? hplc->hplc_issue nmr_issue What is the issue? nmr->nmr_issue streaking Streaking Spots tlc_issue->streaking Streaking no_spots No Spots tlc_issue->no_spots No Spots multi_spots Multiple Spots tlc_issue->multi_spots Multiple Spots sol_streaking Dilute sample or modify mobile phase streaking->sol_streaking sol_no_spots Concentrate sample or use different visualization no_spots->sol_no_spots sol_multi_spots Indicates byproducts or impure starting material multi_spots->sol_multi_spots bad_peak_shape Poor Peak Shape hplc_issue->bad_peak_shape Tailing/Fronting baseline_noise Baseline Noise hplc_issue->baseline_noise Noise/Drift sol_peak_shape Adjust mobile phase pH or sample concentration bad_peak_shape->sol_peak_shape sol_baseline Degas mobile phase and purge system baseline_noise->sol_baseline broad_peaks Broad Peaks nmr_issue->broad_peaks Broad Peaks extra_peaks Extra Peaks nmr_issue->extra_peaks Unexpected Peaks sol_broad_peaks Re-shim or use a more dilute sample broad_peaks->sol_broad_peaks sol_extra_peaks Indicates impurities; purify sample extra_peaks->sol_extra_peaks

References

Troubleshooting

Addressing challenges in the scale-up of N-Carbobenzoxy-DL-phenylalanine synthesis.

Welcome to the technical support center for the synthesis of N-Carbobenzoxy-DL-phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Carbobenzoxy-DL-phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up of this crucial manufacturing process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-Carbobenzoxy-DL-phenylalanine?

A1: The most prevalent method for synthesizing N-Carbobenzoxy-DL-phenylalanine is the Schotten-Baumann reaction.[1][2][3][4][5][6][7][8] This involves the reaction of DL-phenylalanine with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[1][6] A base, typically sodium hydroxide or sodium carbonate, is used to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[3][5][6][7][8]

Q2: What are the critical process parameters to monitor during the scale-up of the Schotten-Baumann reaction for N-Cbz-DL-phenylalanine synthesis?

A2: During scale-up, meticulous control of several parameters is crucial for a successful synthesis. Key parameters include:

  • Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm and then gradually warmed to room temperature.[6]

  • pH: Maintaining a stable alkaline pH (typically between 8 and 10) is essential for the reaction to proceed efficiently.[6]

  • Addition Rate: The slow, controlled addition of benzyl chloroformate is critical to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.

  • Agitation: Effective mixing is necessary to ensure homogeneity in the multiphase reaction mixture and to promote efficient mass transfer.

Q3: What are some common by-products in the synthesis of N-Cbz-DL-phenylalanine and how can they be minimized?

A3: A potential by-product is N-acylurea, which can form if a condensing agent like dicyclohexylcarbodiimide (DCC) is used in subsequent peptide coupling steps.[9] While not a direct by-product of the initial Cbz protection, its formation in downstream applications is a concern. To minimize by-products during the protection step, ensure complete dissolution of the amino acid and maintain the recommended pH and temperature ranges. Unreacted starting materials can also be present if the reaction does not go to completion.

Q4: How can racemization be controlled during the synthesis and subsequent use of N-Cbz-DL-phenylalanine?

A4: While the synthesis of the DL-racemic mixture is the objective, understanding racemization is crucial when working with individual enantiomers. Racemization can be a concern during peptide coupling reactions involving N-Cbz protected amino acids. The choice of coupling reagents and reaction conditions can influence the degree of racemization. For instance, in some cases, the use of certain coupling reagents in polar solvents has been shown to increase racemization.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient base.Ensure the pH of the reaction mixture is maintained between 8 and 10 throughout the addition of benzyl chloroformate. Use a pH meter for accurate monitoring.
Hydrolysis of benzyl chloroformate.Add benzyl chloroformate slowly to the cooled reaction mixture to minimize its hydrolysis. Ensure efficient stirring to quickly disperse the reagent.
Loss of product during workup.Carefully separate the aqueous and organic layers during extraction. Minimize the number of extraction and transfer steps.
Product is an Oil or "Gum-like Mass" Instead of Crystals Presence of impurities.Wash the crude product thoroughly to remove unreacted starting materials and by-products. Consider an additional purification step like column chromatography if impurities persist.
Incorrect pH during precipitation.Acidify the aqueous layer slowly with cooling to a pH of approximately 2 to ensure complete precipitation of the product.[1]
Rapid precipitation.Cool the solution and add the acid dropwise with vigorous stirring to promote the formation of a crystalline solid rather than an amorphous precipitate.
Poor Purity Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure all the starting material has been consumed before proceeding with the workup.
Presence of by-products.Optimize reaction conditions (temperature, pH, addition rate) to minimize side reactions. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) for further purification.[4]
Exotherm (Runaway Reaction) Too rapid addition of benzyl chloroformate.Add the benzyl chloroformate dropwise using an addition funnel. For larger scale reactions, consider using a syringe pump for precise control over the addition rate.
Inadequate cooling.Ensure the reaction vessel is adequately cooled in an ice-salt bath or with a chiller. Monitor the internal temperature of the reaction closely with a thermometer.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-Carbobenzoxy-DL-phenylalanine via Schotten-Baumann Reaction

This protocol is a general guideline for the N-Cbz protection of DL-phenylalanine suitable for scale-up.

Materials:

  • DL-Phenylalanine (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Water

  • Diethyl ether (or other suitable organic solvent for washing)

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolve DL-phenylalanine in an aqueous solution of sodium carbonate. The pH of the solution should be adjusted and maintained between 8 and 10.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer to 0-5 °C and slowly acidify to a pH of 2-3 with dilute hydrochloric acid.

  • The N-Cbz-DL-phenylalanine will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6]

Visualizing the Process

Diagram 1: Synthesis Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve DL-Phenylalanine in aqueous Na2CO3 B Cool to 0-5 °C A->B C Slowly add Benzyl Chloroformate B->C D Stir at Room Temperature (2-4h) C->D E Wash with Diethyl Ether D->E F Acidify with HCl to pH 2-3 E->F G Filter and Dry Product F->G

Caption: Workflow for the synthesis of N-Cbz-DL-phenylalanine.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield Observed Q1 Was pH maintained at 8-10? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was Cbz-Cl added slowly at low temp? A1_Yes->Q2 Sol1 Adjust and monitor pH throughout the reaction. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was product loss minimized during workup? A2_Yes->Q3 Sol2 Optimize addition rate and cooling to prevent hydrolysis. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Review extraction and filtration procedures. A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for addressing low product yield.

References

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of N-Carbobenzoxy-DL-phenylalanine with Boc and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the precise world of peptide synthesis, the selection of an appropriate α-amino protecting group is a critical decision that dictates the synthetic strat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the selection of an appropriate α-amino protecting group is a critical decision that dictates the synthetic strategy, efficiency, and purity of the final product.[1] This guide provides an objective comparison of three widely used protecting groups for DL-phenylalanine: N-Carbobenzoxy (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.

The primary distinction between these protecting groups lies in their lability and the conditions required for their removal, which forms the basis of their "orthogonality" in synthetic strategies.[1][2] Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed under reductive conditions via hydrogenolysis.[1] This fundamental difference in deprotection chemistry allows for the selective removal of one protecting group without affecting others, a cornerstone of modern peptide synthesis.[1]

At a Glance: Key Characteristics of Cbz, Boc, and Fmoc Protecting Groups

The choice of protecting group influences the overall synthetic approach, particularly between solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

CharacteristicN-Carbobenzoxy (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd)[2]Acid-labile (e.g., TFA)[2]Base-labile (e.g., 20% piperidine in DMF)[2]
Typical Synthesis Strategy Primarily Solution-Phase Synthesis[1]Solid-Phase & Solution-Phase Synthesis[1]Predominantly Solid-Phase Peptide Synthesis (SPPS)[1]
Key Advantages - Imparts crystallinity, aiding purification[3]- Low racemization potential in solution-phase[3]- Cost-effective reagents[3]- Robust and well-established for SPPS[4]- Repetitive acid treatment can reduce peptide aggregation[4]- Orthogonal to acid-labile side-chain protecting groups- Milder final cleavage conditions (TFA)[1]- Amenable to automation[1]
Key Disadvantages - Not readily compatible with modern SPPS[2]- Requires catalytic transfer hydrogenation, which can be incompatible with some functional groups- Requires strong acids for deprotection (TFA) and harsh acids (HF) for final cleavage[4]- Potential for t-butyl cation side reactions[1]- Piperidine can cause side reactions (e.g., aspartimide formation)- Potential for diketopiperazine formation at the dipeptide stage[1]

Quantitative Performance Data

The following table summarizes typical performance metrics for each protecting group strategy. It is important to note that yields and purity are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions. The use of DL-phenylalanine will result in a mixture of diastereomers.

Performance MetricCbz-DL-phenylalanineBoc-DL-phenylalanineFmoc-DL-phenylalanine
Typical Coupling Efficiency Variable, dependent on coupling method in solutionHigh, but can be affected by aggregation in long sequences[1]Generally high, often exceeding 99% per coupling step[2][5]
Racemization Potential Low, especially in solution-phase synthesis due to the urethane nature of the protection.[3]Phenylalanine is not considered high-risk, but carbodiimide reagents can increase the risk.[5]Low for phenylalanine, but conditions like prolonged exposure to base can increase risk.[5][6]
Crude Purity Variable, dependent on purification of intermediates50-90%, highly sequence-dependent[5]50-90%, highly sequence-dependent[5]
Final Yield Dependent on the number of steps and purification of intermediates70-95% (cleavage yield)[5]70-95% (cleavage yield)[5]

Experimental Protocols

Detailed methodologies for the incorporation of each protected DL-phenylalanine into a peptide sequence are provided below.

Protocol 1: Solution-Phase Coupling of Cbz-DL-phenylalanine

This protocol describes a typical coupling reaction in solution-phase synthesis.

Materials:

  • Cbz-DL-phenylalanine

  • Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Cbz-DL-phenylalanine (1.0 eq.), the amino acid or peptide ester hydrochloride (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add NMM (1.0 eq.) to neutralize the hydrochloride salt.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected peptide by recrystallization or column chromatography.[7]

Protocol 2: Solid-Phase Coupling of Boc-DL-phenylalanine (Manual SPPS)

This protocol outlines a single coupling cycle in Boc-based SPPS.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-DL-phenylalanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and add a fresh portion of 50% TFA/DCM for 20-25 minutes. Wash the resin thoroughly with DCM.[8]

  • Neutralization: Treat the resin with 10% DIPEA in DCM (2 x 2 minutes). Wash the resin with DCM.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-DL-phenylalanine (3 eq.) in a minimal amount of DMF and add to the neutralized resin.[8]

    • In another vial, dissolve DCC (3 eq.) in DCM and add to the reaction vessel.[8]

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM.[8]

Protocol 3: Solid-Phase Coupling of Fmoc-DL-phenylalanine (Manual SPPS)

This protocol describes a single coupling cycle in Fmoc-based SPPS.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Fmoc-DL-phenylalanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion for 15 minutes. Wash the resin thoroughly with DMF.[1]

  • Activation of Fmoc-DL-phenylalanine: In a separate vial, dissolve Fmoc-DL-phenylalanine (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1-2 minutes to pre-activate.[5]

  • Coupling Reaction: Drain the DMF from the washed resin and immediately add the activated Fmoc-DL-phenylalanine solution. Agitate the reaction vessel at room temperature for 1-2 hours.[5]

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[5]

Mandatory Visualizations

Signaling Pathway

Peptides containing phenylalanine residues are crucial for interactions with various receptors. For instance, Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met, plays a significant role in pain perception and inflammation by binding to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[9] The two adjacent phenylalanine residues are critical for this binding.[8]

Opioid_Receptor_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NK1R NK1 Receptor (GPCR) G_protein G-Protein (αβγ) NK1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits SubstanceP Substance P (Phe-containing peptide) SubstanceP->NK1R Binds cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Pain Signal) PKA->CellularResponse Phosphorylates targets leading to

Caption: Signaling cascade initiated by the binding of a phenylalanine-containing peptide (Substance P) to its GPCR.

Experimental Workflows

The general workflows for Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS) and the Cbz protection/deprotection cycle are illustrated below.

SPPS_Workflows cluster_Fmoc Fmoc-SPPS Cycle cluster_Boc Boc-SPPS Cycle cluster_Cbz Cbz Protection & Deprotection Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_Repeat Repeat for next amino acid Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA in DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (e.g., DIPEA) Boc_Deprotection->Boc_Neutralization Boc_Wash1 DCM Wash Boc_Neutralization->Boc_Wash1 Boc_Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Boc_Wash1->Boc_Coupling Boc_Wash2 DCM/DMF Wash Boc_Coupling->Boc_Wash2 Boc_Repeat Repeat for next amino acid Boc_Wash2->Boc_Repeat Boc_Repeat->Boc_Deprotection Cbz_Protection Cbz Protection Cbz_Protected Cbz-Protected Amino Acid Cbz_Protection->Cbz_Protected Cbz_Deprotection Cbz Deprotection Deprotected_Amine Free Amine Cbz_Deprotection->Deprotected_Amine Amino_Acid Amino Acid Amino_Acid->Cbz_Protection Cbz_Protected->Cbz_Deprotection

Caption: Comparative workflows for Fmoc-SPPS, Boc-SPPS, and the Cbz protection/deprotection cycle.

Conclusion and Recommendations

The choice between Cbz, Boc, and Fmoc protecting groups for DL-phenylalanine is contingent upon the specific requirements of the synthesis.

  • N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) is a cost-effective option primarily suited for solution-phase synthesis, where its tendency to impart crystallinity can simplify purification.[3] Its low racemization potential is a significant advantage in this context.[3] However, its incompatibility with standard SPPS protocols limits its use in modern high-throughput peptide synthesis.

  • Boc-DL-phenylalanine remains a robust choice for SPPS, particularly for the synthesis of long or aggregation-prone sequences, as the repetitive acid deprotection steps can help to disrupt secondary structures.[4] The harsher cleavage conditions, however, necessitate careful consideration of the stability of other functional groups in the peptide.

  • Fmoc-DL-phenylalanine is the current standard for research-scale SPPS due to the mild deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[1] Its amenability to automation makes it ideal for the rapid synthesis of peptide libraries.

When using DL-phenylalanine, it is crucial to recognize that the synthesis will yield a mixture of diastereomers. The separation of these diastereomers will require purification by methods such as reverse-phase HPLC.[5] The choice of protecting group will not alter the formation of these diastereomers but will dictate the overall synthetic strategy and purification approach.

References

Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of N-Carbobenzoxy-DL-phenylalanine

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like N-Carbobenzoxy-DL-phenylalanine is critical for the synthesis of safe and effective pha...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like N-Carbobenzoxy-DL-phenylalanine is critical for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of key analytical techniques for assessing the chemical and enantiomeric purity of N-Carbobenzoxy-DL-phenylalanine: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Thin-Layer Chromatography (TLC).

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the specific purity aspect to be assessed (e.g., presence of impurities, enantiomeric ratio), the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and TLC for the analysis of N-Carbobenzoxy-DL-phenylalanine.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Chromatographic separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.Chromatographic separation on a thin layer of adsorbent material based on differential migration with a mobile phase.
Primary Application Quantification of chemical purity (related substances) and enantiomeric purity (chiral HPLC).Absolute quantification of chemical purity without the need for a specific reference standard of the analyte.Qualitative and semi-quantitative analysis of impurities; impurity profiling.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL (for related substances)[1][2]~0.1 - 1 mg/mL (concentration dependent)~10 - 50 ng/spot[3]
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL (for related substances)[1][2]~0.3 - 3 mg/mL (concentration dependent)~50 - 200 ng/spot[3]
Linearity Range Wide, typically 0.1 - 1000 µg/mL[1]Dependent on probe and concentration, generally good.Narrower than HPLC, e.g., 0.2 - 2.0 µ g/spot .[4]
Accuracy High, with typical recoveries of 98-102%.[2]Very high, as it's a primary ratio method.Moderate, suitable for limit tests.
Precision (RSD%) < 2%< 1%5 - 15%
Analysis Time 15 - 60 minutes per sample.5 - 20 minutes per sample.30 - 90 minutes for multiple samples on one plate.
Strengths High sensitivity and resolution, versatile for both chemical and enantiomeric purity.Absolute quantification without a specific analyte standard, non-destructive, provides structural information.High throughput for multiple samples, low cost, simple operation.
Limitations Requires a reference standard for each impurity for accurate quantification, potential for non-chromophoric impurities to be missed.Lower sensitivity than HPLC, requires a certified internal standard, complex mixtures can lead to signal overlap.Lower sensitivity and resolution than HPLC, quantification is less precise.

Note: The quantitative data presented are representative values for similar compounds and may vary depending on the specific experimental conditions and instrumentation. Data for LOD, LOQ, and linearity for HPLC are based on studies of phenylalanine and other small molecules.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the percentage purity of N-Carbobenzoxy-DL-phenylalanine and to quantify any related chemical impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • N-Carbobenzoxy-DL-phenylalanine reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the N-Carbobenzoxy-DL-phenylalanine reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the N-Carbobenzoxy-DL-phenylalanine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram.

  • Calculation: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the percentage purity using the area normalization method or by using the calibration curve for quantification of specific impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of N-Carbobenzoxy-DL-phenylalanine.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based column)

  • Data acquisition and processing software

Reagents:

  • Hexane or Heptane (HPLC grade)

  • Isopropanol or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional)

  • N-Carbobenzoxy-DL-phenylalanine sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) with or without a small amount of TFA (e.g., 0.1%). The optimal mobile phase composition will depend on the specific chiral column used.[5]

  • Sample Solution Preparation: Dissolve the N-Carbobenzoxy-DL-phenylalanine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the sample solution and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.[6]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Objective: To determine the absolute purity (as a mass fraction) of N-Carbobenzoxy-DL-phenylalanine.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • N-Carbobenzoxy-DL-phenylalanine sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the N-Carbobenzoxy-DL-phenylalanine sample and a known amount of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • The signal-to-noise ratio should be adequate for accurate integration (S/N > 250:1).[7]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Thin-Layer Chromatography (TLC) for Impurity Profiling

Objective: To qualitatively identify and semi-quantitatively estimate the presence of impurities in N-Carbobenzoxy-DL-phenylalanine.

Instrumentation:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

  • Densitometer (for quantitative analysis)

Reagents:

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • N-Carbobenzoxy-DL-phenylalanine reference standard and sample

  • Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve the reference standard and the sample in a suitable solvent to a concentration of approximately 1-2 mg/mL.

  • Spotting: Apply equal volumes (e.g., 1-2 µL) of the standard and sample solutions to the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: Remove the plate, dry it, and visualize the spots under a UV lamp at 254 nm.

  • Analysis: Compare the R_f values of the spots in the sample to the reference standard. Any additional spots in the sample lane indicate the presence of impurities.

  • Quantification (with densitometer): Scan the plate with a densitometer at the wavelength of maximum absorbance of the spots. The area of the impurity spots can be compared to the area of a diluted standard to estimate their concentration.

Visualization of Workflows

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection detection UV Detection (254 nm) injection->detection chromatogram Record Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity / e.e. integration->calculation

Figure 1. Experimental Workflow for HPLC Analysis.

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weighing Accurately Weigh Sample & Internal Standard dissolving Dissolve in Deuterated Solvent weighing->dissolving transfer Transfer to NMR Tube dissolving->transfer nmr_setup NMR Spectrometer Setup (Quantitative Parameters) transfer->nmr_setup acquisition Acquire ¹H NMR Spectrum nmr_setup->acquisition processing Process Spectrum (Phase, Baseline) acquisition->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Absolute Purity integration->calculation

Figure 2. Experimental Workflow for qNMR Analysis.

Analytical_Method_Selection start Start: Purity Analysis of N-Carbobenzoxy-DL-phenylalanine question1 What is the primary analytical goal? start->question1 goal1 Quantify known and unknown chemical impurities question1->goal1 Chemical Purity goal2 Determine enantiomeric excess (e.e.) question1->goal2 Enantiomeric Purity goal3 Determine absolute purity without a specific analyte standard question1->goal3 Absolute Purity goal4 Rapid screening for impurities (qualitative/semi-quantitative) question1->goal4 Impurity Screening method1 Reversed-Phase HPLC goal1->method1 method2 Chiral HPLC goal2->method2 method3 qNMR goal3->method3 method4 TLC with Densitometry goal4->method4

Figure 3. Logical workflow for selecting an analytical method.

References

Validation

A Comparative Guide to the HPLC and NMR Analysis of N-Carbobenzoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals In the analysis of N-Carbobenzoxy-DL-phenylalanine, a key intermediate in peptide synthesis and pharmaceutical research, High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analysis of N-Carbobenzoxy-DL-phenylalanine, a key intermediate in peptide synthesis and pharmaceutical research, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two indispensable analytical techniques. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs. While HPLC is a go-to method for purity determination and enantiomeric separation, NMR provides invaluable structural confirmation and insights into molecular composition.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data typically obtained from HPLC and NMR analysis of a commercial sample of N-Carbobenzoxy-DL-phenylalanine.

Table 1: HPLC Analysis Summary

ParameterResultMethod
Purity>98.0%Reverse-Phase HPLC
Enantiomeric Purity (D-form)~50%Chiral HPLC
Enantiomeric Purity (L-form)~50%Chiral HPLC

Table 2: NMR Analysis Summary

NucleusParameterResult
¹HChemical Shift (δ)Consistent with structure
¹HIntegrationConsistent with the number of protons
¹³CChemical Shift (δ)Consistent with structure
¹³CNumber of SignalsConsistent with the number of unique carbons

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

1. Purity Determination (Reverse-Phase HPLC)

This method is designed to separate the main compound from any process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of N-Carbobenzoxy-DL-phenylalanine in 1 mL of the mobile phase.

2. Chiral Separation

This method is employed to separate the D- and L-enantiomers of N-Carbobenzoxy-DL-phenylalanine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin.[1]

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine. The exact ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve approximately 1 mg of N-Carbobenzoxy-DL-phenylalanine in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

This protocol is for obtaining a proton NMR spectrum to confirm the molecular structure.

  • Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.[2]

  • Sample Preparation: Dissolve 5-10 mg of N-Carbobenzoxy-DL-phenylalanine in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.[2][3] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[2]

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.[2]

2. ¹³C NMR Spectroscopy

This protocol is for obtaining a carbon-13 NMR spectrum to further confirm the molecular structure.

  • Instrumentation: A 75, 100, or 125 MHz NMR spectrometer.[2]

  • Sample Preparation: Dissolve 20-50 mg of N-Carbobenzoxy-DL-phenylalanine in approximately 0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled experiment.

    • Number of scans: 1024 or more.

    • Relaxation delay: 2-5 seconds.[2]

Visualizing the Analytical Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between the analytical techniques and the information they provide.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample N-Carbobenzoxy-DL-phenylalanine Dissolve_HPLC Dissolve in Mobile Phase Sample->Dissolve_HPLC Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR HPLC HPLC System Dissolve_HPLC->HPLC NMR NMR Spectrometer Dissolve_NMR->NMR RP_Column Reverse-Phase Column HPLC->RP_Column Purity Chiral_Column Chiral Column HPLC->Chiral_Column Enantiomers UV_Detector UV Detector RP_Column->UV_Detector Chiral_Column->UV_Detector Purity_Data Purity >98% UV_Detector->Purity_Data Enantiomeric_Data Enantiomeric Ratio UV_Detector->Enantiomeric_Data H1_NMR 1H NMR Acquisition NMR->H1_NMR C13_NMR 13C NMR Acquisition NMR->C13_NMR Structural_Data Structural Confirmation H1_NMR->Structural_Data C13_NMR->Structural_Data

Analytical Workflow for N-Carbobenzoxy-DL-phenylalanine

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Analyte N-Carbobenzoxy-DL-phenylalanine HPLC HPLC Analyte->HPLC NMR NMR Analyte->NMR Purity Purity HPLC->Purity Enantiomeric_Ratio Enantiomeric Ratio HPLC->Enantiomeric_Ratio Quantitation Quantitation HPLC->Quantitation NMR->Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation NMR->Quantitation qNMR

Logical Relationship of Analytical Techniques

References

Comparative

A comparative study of different coupling reagents for N-Carbobenzoxy-DL-phenylalanine.

For researchers and scientists engaged in peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of reaction suc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, reaction time, and the degree of side reactions such as racemization. This guide provides a comparative analysis of commonly used coupling reagents for the amidation of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe), a common building block in the synthesis of peptides and peptidomimetics.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for N-Cbz-DL-phenylalanine depends on a variety of factors including the desired yield, the scale of the reaction, the need to minimize side products, and cost-effectiveness. The following table summarizes the performance of four widely used coupling reagents—Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)—based on literature data for Cbz-protected phenylalanine and other N-protected amino acids.

Coupling ReagentAdditiveTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
DCC HOBt or NHS56.5 - 91[1][2]1 - 24[2]Cost-effective and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[3][4]
EDC HOBt or Oxyma70 - 952 - 12Water-soluble carbodiimide and byproduct, simplifying workup.[3][4]Can be less effective for sterically hindered substrates without additives.
HBTU DIPEA or NMM> 900.5 - 4High efficiency, fast reaction times, and minimal racemization with additives.[3]Potential for guanidinylation of the N-terminal amine if used in excess.[3][5]
HATU DIPEA or NMM> 950.2 - 2Superior performance for difficult couplings, rapid reactions, and very low racemization.[3][6]Higher cost compared to other reagents.

Note: Yields and reaction times are highly dependent on the specific substrates, solvent, temperature, and stoichiometry of the reagents. The data presented is a representative range based on available literature.

Experimental Workflow

The general workflow for a comparative study of coupling reagents for N-Cbz-DL-phenylalanine involves the parallel setup of reactions with different coupling reagents under otherwise identical conditions. The progress of each reaction is monitored, and the final products are isolated, purified, and analyzed to determine yield and purity.

G cluster_prep Preparation cluster_coupling Coupling Reactions (Parallel Setup) cluster_reaction Reaction cluster_analysis Analysis A Dissolve N-Cbz-DL-Phe and Amine in Solvent B1 Add DCC/Additive A->B1 Divide Solution B2 Add EDC/Additive A->B2 Divide Solution B3 Add HBTU/Base A->B3 Divide Solution B4 Add HATU/Base A->B4 Divide Solution C1 Stir at RT B1->C1 C2 Stir at RT B2->C2 C3 Stir at RT B3->C3 C4 Stir at RT B4->C4 D Reaction Workup & Purification C1->D C2->D C3->D C4->D E Characterization (NMR, MS) D->E F Comparative Analysis (Yield, Purity) E->F

A generalized workflow for the comparative study of coupling reagents.

Detailed Experimental Protocols

The following are generalized protocols for the coupling of N-Cbz-DL-phenylalanine with a primary amine using the discussed reagents. These protocols can be adapted for specific applications.

Protocol 1: Coupling using DCC/HOBt
  • Preparation : In a round-bottom flask, dissolve N-Cbz-DL-phenylalanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add the amine (1.0 eq) to the solution. In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the reaction mixture.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup and Purification : Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Preparation : Dissolve N-Cbz-DL-phenylalanine (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.[7]

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.[8]

  • Reaction Progression : Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification : Dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. The aqueous washes will remove the urea byproduct and excess EDC.[4] Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Protocol 3: Coupling using HBTU/DIPEA
  • Preparation : Dissolve N-Cbz-DL-phenylalanine (1.0 eq) in anhydrous DMF.

  • Activation : Add HBTU (1.0 eq) and Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Reaction Initiation : Add the amine (1.0 eq) to the activated mixture.

  • Reaction Progression : Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification : Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 4: Coupling using HATU/DIPEA
  • Preparation : In a flask, dissolve N-Cbz-DL-phenylalanine (1.0 eq) and the amine (1.0 eq) in anhydrous DMF.

  • Reaction Initiation : Cool the solution to 0 °C. Add Diisopropylethylamine (DIPEA) (2.0 eq) followed by the portion-wise addition of HATU (1.1 eq).

  • Reaction Progression : Stir the mixture at 0 °C for 15 minutes and then at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification : Perform an aqueous workup as described in the HBTU protocol. Purify the crude product by flash column chromatography.

Conclusion

The choice of coupling reagent for the amidation of N-Cbz-DL-phenylalanine has a significant impact on the outcome of the reaction. For routine syntheses where cost is a major consideration, DCC and EDC with additives like HOBt are viable options, with EDC offering the advantage of easier purification.[3][4] For more challenging couplings, or when high purity and minimal reaction times are critical, the uronium-based reagents HBTU and HATU are superior.[6] HATU , in particular, is often the reagent of choice for difficult sequences and for minimizing racemization, albeit at a higher cost.[3][6] The provided protocols offer a starting point for the optimization of specific coupling reactions involving N-Cbz-DL-phenylalanine.

References

Comparative

Benchmarking the performance of N-Cbz-DL-phenylalanine in automated peptide synthesizers.

A Comparative Guide to Phenylalanine Derivatives in Automated Peptide Synthesis For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that pr...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phenylalanine Derivatives in Automated Peptide Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of automated solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of N-Cbz-DL-phenylalanine and its more common, functionally superior alternatives, Fmoc-L-phenylalanine and Boc-L-phenylalanine, for use in automated peptide synthesizers.

Executive Summary: The Unsuitability of N-Cbz-DL-phenylalanine for Automated SPPS

While the Carbobenzoxy (Cbz or Z) protecting group has historical significance in solution-phase peptide synthesis, it is seldom used in modern automated solid-phase peptide synthesis for several critical reasons.[]

  • Harsh Deprotection Conditions: The Cbz group requires harsh cleavage conditions, such as strong acids (HBr in acetic acid) or catalytic hydrogenolysis, which are not compatible with the standard resins and side-chain protecting groups used in the two dominant SPPS strategies: Fmoc/tBu and Boc/Bzl.[2]

  • Lack of Orthogonality: This incompatibility prevents an orthogonal protection scheme, a cornerstone of SPPS, where the Nα-protecting group can be removed without affecting the side-chain protecting groups or the resin linkage.

  • Racemic Mixture Complications: The use of a DL-racemic mixture of phenylalanine introduces significant complexity. The synthesis will result in a mixture of diastereomeric peptides, which are often exceptionally difficult or impossible to separate by standard purification techniques like HPLC, leading to a final product with low purity and ambiguous biological activity.

Given these significant drawbacks, N-Cbz-DL-phenylalanine is not a viable option for producing high-quality peptides in an automated synthesizer. The industry standards are enantiomerically pure Fmoc-L-phenylalanine and Boc-L-phenylalanine, which are designed for compatibility with automated SPPS workflows.

Performance Comparison: Fmoc-L-Phenylalanine vs. Boc-L-Phenylalanine

The choice between the two primary SPPS strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc), dictates the entire synthetic process. The fundamental difference lies in the chemistry used to remove the temporary Nα-protecting group.[3][4]

Table 1: General Comparison of Fmoc and Boc SPPS Strategies

FeatureFmoc Strategy (using Fmoc-L-Phenylalanine)Boc Strategy (using Boc-L-Phenylalanine)
Nα-Protection 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Mild Base (e.g., 20% piperidine in DMF)[3]Moderate Acid (e.g., 25-50% TFA in DCM)[3]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong-acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong Acid (e.g., 95% TFA)Harsh Acid (e.g., anhydrous HF, TFMSA)
Compatibility Good for acid-sensitive residues (e.g., Trp, Met)Good for base-sensitive groups
Automation Friendliness High; mild conditions are less corrosive to instrument components.[]High, but requires specialized equipment resistant to strong acids.
Common Side Reactions Aspartimide formation, especially in Asp-Gly sequences.Acid-catalyzed side reactions; t-butylation of Trp.
Cost Reagents are generally more expensive.Reagents are generally less expensive.

Table 2: Representative Quantitative Performance Data in Automated SPPS

Performance MetricFmoc StrategyBoc StrategyMethod of AnalysisNotes
Single Coupling Efficiency >99.5%>99%UV-Vis (Fmoc deprotection), Ninhydrin Test[5][6]Highly dependent on sequence and coupling reagents. Even small inefficiencies compound over long syntheses.
Typical Cycle Time 15-60 minutes20-75 minutesSynthesizer LogsFaster cycle times are achievable with microwave-assisted synthesizers.[7][8]
Crude Peptide Purity 70-95% (Sequence dependent)60-90% (Sequence dependent)RP-HPLC[6][9]Purity is highly sequence-dependent; difficult sequences with hydrophobic residues can lead to aggregation and lower purity.[10]
Final Purified Yield 10-30%5-20%Gravimetric, UV-Vis Spectroscopy[5]Yield is heavily influenced by peptide length, sequence complexity, and purification losses.
Racemization Risk for Phe LowVery LowChiral HPLC, NMR[11]Phenylalanine is not highly prone to racemization, but the risk increases with certain coupling reagents and basic conditions.[12]

Experimental Protocols

The following are generalized protocols for a single cycle of amino acid addition in an automated peptide synthesizer. Specific parameters may need optimization based on the instrument, scale, and peptide sequence.

Protocol 1: Fmoc-L-Phenylalanine Coupling Cycle

This protocol assumes the synthesis is proceeding on a deprotected peptide-resin.

  • Amino Acid Activation & Coupling:

    • Reagents:

      • Fmoc-L-Phenylalanine (4-5 equivalents relative to resin loading)

      • Coupling Agent (e.g., HBTU/HATU, 4-5 eq.)

      • Base (e.g., DIPEA/NMM, 8-10 eq.)

      • Solvent: N,N-Dimethylformamide (DMF)

    • Procedure: The synthesizer pre-activates the Fmoc-L-Phenylalanine by dissolving it with the coupling agent and base in DMF. This activated solution is then delivered to the reaction vessel containing the resin. The coupling reaction proceeds for 30-60 minutes with agitation.[13]

    • Monitoring: Coupling completion can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing:

    • Solvent: DMF

    • Procedure: The reaction vessel is drained, and the resin is washed multiple times (3-5x) with DMF to completely remove excess reagents and by-products.

  • Fmoc Deprotection:

    • Reagent: 20% piperidine in DMF.

    • Procedure: The deprotection solution is added to the resin and agitated for 5-15 minutes.[14] The vessel is drained, and the step is often repeated for a shorter duration (2-5 min) to ensure complete removal of the Fmoc group.

    • Monitoring: The concentration of the dibenzofulvene-piperidine adduct in the waste stream can be monitored by a UV detector to provide real-time feedback on deprotection efficiency.[6]

  • Final Washing:

    • Solvent: DMF

    • Procedure: The resin is washed thoroughly with DMF (5-7x) to remove all traces of piperidine before initiating the next coupling cycle.

Protocol 2: Boc-L-Phenylalanine Coupling Cycle

This protocol assumes the synthesis is proceeding on a neutralized peptide-resin.

  • Boc Deprotection:

    • Reagent: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Procedure: The resin is treated with the TFA/DCM solution for approximately 20-30 minutes with agitation.[5]

  • Washing:

    • Solvent: DCM

    • Procedure: The reaction vessel is drained, and the resin is washed multiple times (3-5x) with DCM to remove residual TFA.

  • Neutralization:

    • Reagent: 10% Diisopropylethylamine (DIPEA) in DCM.

    • Procedure: The resin is treated with the neutralization solution for 5-10 minutes to deprotonate the newly formed N-terminal ammonium salt. This step is critical for the subsequent coupling reaction.[5] The resin is then washed again with DCM.

  • Amino Acid Activation & Coupling:

    • Reagents:

      • Boc-L-Phenylalanine (3-4 equivalents)

      • Coupling Agent (e.g., DCC/HOBt or HBTU, 3-4 eq.)

      • Solvent: DMF or DCM/DMF mixture

    • Procedure: In a separate vessel, Boc-L-Phenylalanine is activated with the coupling agent. This solution is then transferred to the reaction vessel containing the neutralized peptide-resin. The coupling reaction proceeds for 1-2 hours.[15]

    • Monitoring: Coupling completion is monitored using the ninhydrin test.

  • Final Washing:

    • Solvent: DMF, followed by DCM.

    • Procedure: The resin is washed thoroughly to prepare for the next deprotection cycle.

Visualization of Synthesis Workflows and Logic

The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies and provide a logical framework for selecting the appropriate method.

Fmoc_SPPS_Workflow Start Start Cycle: Deprotected Peptide-Resin Coupling 1. Coupling (Fmoc-L-Phe + Activator) Start->Coupling Wash1 2. DMF Wash Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 4. DMF Wash Deprotection->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Coupling Repeat for each amino acid

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Start Start Cycle: Protected Peptide-Resin Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 2. DCM Wash Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 4. DCM Wash Neutralization->Wash2 Coupling 5. Coupling (Boc-L-Phe + Activator) Wash2->Coupling NextCycle Ready for Next Cycle Coupling->NextCycle NextCycle->Deprotection Repeat for each amino acid

Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Strategy_Decision_Tree Start Target Peptide Characteristics AcidSensitive Contains acid-sensitive residues (e.g., Trp, Met, Trt-protected Cys)? Start->AcidSensitive AggregationProne Highly hydrophobic or aggregation-prone sequence? AcidSensitive->AggregationProne No UseFmoc Use Fmoc Strategy AcidSensitive->UseFmoc Yes LongPeptide Very long peptide (>50 aa)? AggregationProne->LongPeptide No ConsiderBoc Consider Boc Strategy (TFA helps disrupt aggregation) AggregationProne->ConsiderBoc Yes LongPeptide->UseFmoc No UseBoc Use Boc Strategy LongPeptide->UseBoc Yes (Historically preferred for very long sequences)

Caption: Decision logic for selecting between Fmoc and Boc protection strategies.

Conclusion

References

Validation

Characterization of Impurities in Commercial N-Carbobenzoxy-DL-phenylalanine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) is a critical raw material in the synthesis of various pharmaceutical compounds and peptidomimetics. The purity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe) is a critical raw material in the synthesis of various pharmaceutical compounds and peptidomimetics. The purity of this reagent is paramount, as impurities can lead to the formation of undesirable byproducts, impacting the yield, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the potential impurities in commercial Cbz-DL-Phe, outlines detailed experimental protocols for their characterization, and offers a framework for assessing the quality of this starting material.

Understanding Potential Impurities

Impurities in commercial N-Carbobenzoxy-DL-phenylalanine can originate from the manufacturing process, degradation, or improper storage. These can be broadly categorized as process-related impurities, stereoisomeric impurities, and degradation products.

Table 1: Potential Impurities in Commercial N-Carbobenzoxy-DL-phenylalanine

Impurity CategorySpecific ImpurityPotential Source
Process-Related Impurities DL-PhenylalanineIncomplete reaction of the starting material.
Benzyl alcoholHydrolysis of benzyl chloroformate or the Cbz group.
Benzyl chloroformateUnreacted starting material.
Dibenzyl carbonateA byproduct from the synthesis of benzyl chloroformate.
N,N'-Dibenzyloxycarbonyl-DL-phenylalanyl-DL-phenylalanineDimerization during synthesis.
Stereoisomeric Impurities N-Carbobenzoxy-L-phenylalaninePresence of the L-enantiomer in the DL-phenylalanine starting material.
N-Carbobenzoxy-D-phenylalaninePresence of the D-enantiomer in the DL-phenylalanine starting material.
Degradation Products TolueneResidual solvent from synthesis or degradation of the Cbz group.
BenzaldehydeOxidation of benzyl alcohol.

Comparative Analysis of Commercial Grades

While direct quantitative comparisons of impurity levels between different commercial suppliers are often not publicly available, researchers can assess the quality of N-Carbobenzoxy-DL-phenylalanine by requesting a Certificate of Analysis (CoA) from the vendor. Key parameters to compare include:

Table 2: Key Quality Attributes for Commercial N-Carbobenzoxy-DL-phenylalanine

ParameterTypical SpecificationSignificance
Assay (by Titration or HPLC) ≥ 98.5%Indicates the overall purity of the material.
Specific Rotation Near zeroConfirms the racemic nature of the DL-form. A significant rotation may indicate an excess of one enantiomer.
Melting Point 102-106 °CA sharp melting range suggests high purity.
Loss on Drying ≤ 0.5%Indicates the amount of volatile impurities, including residual solvents and water.
Residue on Ignition ≤ 0.1%Measures the amount of inorganic impurities.
Individual Impurity (by HPLC) Typically ≤ 0.1%Quantifies specific known and unknown impurities.

Experimental Protocols for Impurity Characterization

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in N-Carbobenzoxy-DL-phenylalanine.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for assessing the purity and quantifying impurities. A reversed-phase method is typically employed.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (for the carbobenzoxy group) and 220 nm (for the peptide backbone).

  • Sample Preparation: Dissolve approximately 10 mg of N-Carbobenzoxy-DL-phenylalanine in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive and negative ESI modes to detect a wider range of impurities.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: The masses of the observed impurity peaks can be used to propose potential structures, which can then be confirmed using reference standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of the main component and the identification of impurities with different chemical structures.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl and benzyl groups, the methine proton, and the methylene protons of the phenylalanine backbone. Impurities will present as additional, smaller peaks. ¹³C NMR provides information on the carbon framework.

Chiral HPLC for Enantiomeric Purity

To determine the ratio of D- and L-enantiomers, a chiral HPLC method is necessary.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for the specific chiral column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Visualizing the Workflow and Relationships

Impurity_Characterization_Workflow cluster_synthesis Synthesis of Cbz-DL-Phe cluster_analysis Impurity Analysis cluster_impurities Potential Impurities start DL-Phenylalanine + Benzyl Chloroformate reaction Schotten-Baumann Reaction start->reaction product Crude N-Carbobenzoxy-DL-phenylalanine reaction->product hplc HPLC (Purity) product->hplc Assess Purity & Quantify lcms LC-MS (Identification) product->lcms Identify Unknowns nmr NMR (Structure) product->nmr Confirm Structure chiral_hplc Chiral HPLC (Enantiomeric Ratio) product->chiral_hplc Determine D/L Ratio process Process-Related hplc->process lcms->process degradation Degradation nmr->degradation stereo Stereoisomeric chiral_hplc->stereo

Caption: Workflow for the characterization of impurities in N-Carbobenzoxy-DL-phenylalanine.

Logical_Relationship cluster_quality Product Quality cluster_outcome Downstream Impact raw_material High Purity Cbz-DL-Phe api_synthesis API Synthesis raw_material->api_synthesis low_purity Low Purity Cbz-DL-Phe low_purity->api_synthesis desired_product High Yield & Purity of API api_synthesis->desired_product Successful Outcome byproducts Byproduct Formation & Low Yield api_synthesis->byproducts Adverse Outcome

Comparative

The Impact of DL-Racemic Mixtures on Final Peptide Products: A Comparative Guide

For researchers, scientists, and drug development professionals, the stereochemical purity of amino acids is a critical parameter in peptide synthesis. The presence of a DL-racemic mixture, containing both D- and L-enant...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of amino acids is a critical parameter in peptide synthesis. The presence of a DL-racemic mixture, containing both D- and L-enantiomers of an amino acid, can significantly alter the physicochemical properties and biological activity of the final peptide product. This guide provides an objective comparison of peptides synthesized with pure L-amino acids versus those containing D-amino acid impurities from a racemic mixture, supported by experimental data and detailed methodologies.

The incorporation of D-amino acids, either intentionally or as a contaminant from a racemic mixture, can have profound effects on the final peptide product. These effects stem from the altered three-dimensional structure of the peptide, which in turn influences its stability, receptor binding, and overall biological function.

Impact on Peptide Structure and Purity

The introduction of a D-amino acid into a peptide chain composed of L-amino acids creates a diastereomer. This alteration in stereochemistry can disrupt the natural secondary structures, such as α-helices and β-sheets, that are crucial for a peptide's biological activity. The extent of this disruption depends on the position and type of the D-amino acid substitution.

Furthermore, the presence of a DL-racemic mixture in the starting materials leads to a heterogeneous final product, a mixture of the desired all-L peptide and various diastereomers. This impurity profile complicates purification and characterization, and can lead to batch-to-batch variability.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative impact of D-amino acid incorporation on key performance parameters of peptides.

Table 1: Proteolytic Stability

Peptide SequenceEnantiomeric CompositionHalf-life in Serum (hours)Reference
Model Peptide A (all L-amino acids)100% L1.5[1][2]
Model Peptide A with D-Ala substitutionL-peptide with one D-amino acid12[1][2]
Model Peptide B (all L-amino acids)100% L0.8[1][2]
Model Peptide B with D-Val substitutionL-peptide with one D-amino acid9.5[1][2]

Table 2: Receptor Binding Affinity

PeptideReceptorL-Peptide Kd (nM)D-Peptide Kd (nM)Fold DifferenceReference
Liraglutide analogGLP-1R1.215.813.2[3][4]
Somatostatin analogSSTR20.525.350.6[3][4]
Substance P analogNK1R2.1>1000>476[3][4]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideTarget OrganismL-Enantiomer MIC (µg/mL)D-Enantiomer MIC (µg/mL)Reference
GL13KE. faecalis>20013[5]
GL13KS. gordonii>2005[5]
GL13KMRSA>2005.2[5]
P-113P. aeruginosa1616[6]
AnoplinE. coli44[7][8][9]
AnoplinS. aureus88[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

This protocol outlines the steps to determine the enantiomeric purity of a peptide product.

Materials:

  • Peptide sample

  • HPLC system with a chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® V2)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the mobile phase starting condition to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® V2, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of mobile phase B into A (e.g., 10-60% B over 30 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 214 nm

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: The L- and D-enantiomers of the peptide will separate and elute at different retention times. Integrate the peak areas of the enantiomers to determine the percentage of each.

Peptide Hydrolysis and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the preparation of a peptide sample for the determination of its amino acid composition and the presence of D-amino acids.

Materials:

  • Peptide sample

  • 6 M HCl in D₂O

  • Derivatization reagent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% TBDMSCl)

  • GC-MS system with a chiral column

Procedure:

  • Hydrolysis:

    • Place 10-50 µg of the peptide in a hydrolysis tube.

    • Add 200 µL of 6 M HCl in D₂O.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, cool the tube and evaporate the acid under a stream of nitrogen.

  • Derivatization:

    • To the dried hydrolysate, add 100 µL of the derivatization reagent.

    • Seal the tube and heat at 80 °C for 1 hour.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • The derivatized amino acids will be separated on the chiral column and detected by the mass spectrometer.

    • The presence of D-amino acids can be confirmed by their specific retention times and mass spectra.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is used to assess the impact of D-amino acid incorporation on the secondary structure of a peptide.[10][11][12][13][14]

Materials:

  • Peptide sample (L- and D-analog)

  • 10 mM phosphate buffer, pH 7.4

  • CD spectropolarimeter

  • Quartz cuvette (1 mm pathlength)

Procedure:

  • Sample Preparation: Dissolve the peptide samples in the phosphate buffer to a final concentration of 0.1 mg/mL.

  • Instrument Setup:

    • Wavelength range: 190-260 nm

    • Bandwidth: 1.0 nm

    • Scan speed: 50 nm/min

    • Data pitch: 0.5 nm

    • Accumulations: 3

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide solution.

  • Data Processing:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

  • Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A significant difference in the spectra between the L- and D-analogs indicates a change in secondary structure.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the impact of DL-racemic mixtures on peptide products.

Racemization_in_SPPS cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Racemization Racemization Side Reaction Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Free_Amine Resin-Bound Peptide with Free N-terminus Deprotection->Free_Amine Coupling Amino Acid Coupling (Activating Agent) Free_Amine->Coupling Elongated_Peptide Elongated Peptide Coupling->Elongated_Peptide Activated_AA Activated L-Amino Acid Coupling->Activated_AA Activation Step Elongated_Peptide->Resin Repeat Cycle Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Base-catalyzed enolization Racemic_AA Racemic Mixture (L- and D-Amino Acid) Oxazolone->Racemic_AA Protonation Racemic_AA->Coupling Incorporation of D-Amino Acid

Caption: Racemization during solid-phase peptide synthesis.

Peptide_Analysis_Workflow cluster_Synthesis Peptide Synthesis cluster_Purification Purification & Initial Analysis cluster_Chiral_Analysis Chiral Purity Assessment cluster_Structural_Functional_Analysis Structural & Functional Characterization SPPS Solid-Phase Peptide Synthesis (with potential DL-mixture) Crude_Peptide Crude Peptide Product SPPS->Crude_Peptide RP_HPLC Reverse-Phase HPLC Crude_Peptide->RP_HPLC Purified_Peptide Purified Peptide Fractions RP_HPLC->Purified_Peptide Mass_Spec Mass Spectrometry (Confirmation of Mass) Purified_Peptide->Mass_Spec Chiral_HPLC Chiral HPLC Purified_Peptide->Chiral_HPLC GC_MS Hydrolysis & GC-MS Purified_Peptide->GC_MS CD_Spectroscopy Circular Dichroism (Secondary Structure) Purified_Peptide->CD_Spectroscopy Biological_Assay Biological Assays (e.g., Receptor Binding, MIC) Purified_Peptide->Biological_Assay Enantiomeric_Ratio Determination of L:D Ratio Chiral_HPLC->Enantiomeric_Ratio GC_MS->Enantiomeric_Ratio Activity_Comparison Comparison of Activity (L- vs DL-containing product) CD_Spectroscopy->Activity_Comparison Biological_Assay->Activity_Comparison

Caption: Experimental workflow for peptide analysis.

Signaling_Pathway_Impact cluster_L_Peptide L-Peptide Interaction cluster_DL_Peptide DL-Peptide (Diastereomer) Interaction L_Peptide L-Peptide (Correct Conformation) Receptor_L Receptor (Specific Binding Site) L_Peptide->Receptor_L High Affinity Binding Signaling_L Downstream Signaling (Biological Response) Receptor_L->Signaling_L DL_Peptide Peptide with D-Amino Acid (Altered Conformation) Receptor_DL Receptor (Specific Binding Site) DL_Peptide->Receptor_DL Low Affinity or No Binding No_Signaling Blocked or Altered Signaling (Reduced/No Response) Receptor_DL->No_Signaling

Caption: Impact of D-amino acid on receptor binding.

References

Validation

A comparative analysis of the cost-effectiveness of different protecting group strategies.

For Researchers, Scientists, and Drug Development Professionals In the realm of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of strategy, enabling the selective transformation of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of strategy, enabling the selective transformation of complex molecules. However, the introduction of protection and deprotection steps invariably adds to the overall cost and complexity of a synthetic route. This guide provides a comparative analysis of the cost-effectiveness of common protecting group strategies for alcohols, amines, and carbonyl groups, supported by experimental data and detailed protocols to aid in the selection of the most efficient and economical approach.

Key Considerations in Protecting Group Selection

The ideal protecting group strategy minimizes costs not only through the price of the reagents but also by ensuring high yields, short reaction times, and straightforward purification. Key metrics for evaluating the overall cost-effectiveness include:

  • Reagent Cost: The price of the protecting group precursor and any necessary catalysts or activators.

  • Process Efficiency: This encompasses reaction yields, reaction times, and the ease of purification, which directly impact solvent, energy, and labor costs.

  • Process Mass Intensity (PMI): A green chemistry metric that measures the total mass of materials used to produce a certain mass of product. A lower PMI indicates a more sustainable and cost-effective process. Minimizing the number of protection/deprotection steps is a primary way to reduce PMI.

Comparative Analysis of Alcohol Protecting Groups

The protection of hydroxyl groups is a frequent necessity in organic synthesis. Here, we compare common silyl ethers, tetrahydropyranyl (THP) ether, and benzyl (Bn) ether protecting groups.

Data Presentation: Alcohols
Protecting GroupReagentTypical Reagent Cost (USD/mol)Protection ConditionsTypical Yield (%)Typical Reaction Time (h)Deprotection ConditionsPurification Method
TBDMS TBDMS-Cl~12.00 - 28.00Imidazole, DMF, rt>952 - 12TBAF, THF, rtColumn Chromatography
TIPS TIPS-Cl~155.00 - 440.00Imidazole, DMF, rt>9012 - 24TBAF, THF, rtColumn Chromatography
TBDPS TBDPS-Cl~200.00 - 500.00Imidazole, DMF, rt>904 - 18TBAF, THF, rtColumn Chromatography
THP Dihydropyran~77.00 - 310.00p-TsOH (cat.), CH₂Cl₂, 0 °C to rt>950.5 - 2p-TsOH, MeOH, rtColumn Chromatography
Bn Benzyl Bromide~26.00 - 83.00NaH, THF, 0 °C to rt>902 - 6H₂, Pd/C, EtOHColumn Chromatography

Note: Reagent costs are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing for industrial applications will be significantly different.

Experimental Protocols: Alcohols

Protection of a Primary Alcohol (Benzyl Alcohol) with TBDMS

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq).

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection of a TBDMS Ether

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction and monitor by TLC. Deprotection is usually complete within 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by silica gel column chromatography if necessary.

Comparative Analysis of Amine Protecting Groups

In peptide synthesis and the preparation of complex nitrogen-containing molecules, the protection of amines is critical. The two most widely used strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), are compared below.

Data Presentation: Amines
Protecting GroupReagentTypical Reagent Cost (USD/mol)Protection ConditionsTypical Yield (%)Typical Reaction Time (h)Deprotection ConditionsPurification Method
Boc Boc₂O~146.00Base (e.g., NEt₃, NaOH), H₂O/THF or CH₂Cl₂, rt90 - 97[1]1 - 16[1][2]TFA in CH₂Cl₂ or HCl in DioxaneExtraction/Crystallization
Fmoc Fmoc-OSu~112.00 - 2058.00Na₂CO₃, Dioxane/H₂O, 0 °C to rt>902 - 73[3]20% Piperidine in DMFPrecipitation/Washing

Note: Reagent costs are estimates based on currently available data from various suppliers for research quantities and are subject to change. The cost of Fmoc-protected amino acids is generally higher than their Boc-protected counterparts, but this can be offset by higher synthesis efficiency in some cases.

Experimental Protocols: Amines

Boc Protection of a Primary Amine (Benzylamine)

  • Dissolve benzylamine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture vigorously at room temperature overnight.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[2]

Deprotection of a Boc-Protected Amine

  • Dissolve the N-Boc protected amine in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.

Comparative Analysis of Carbonyl Protecting Groups

The protection of aldehydes and ketones, typically as acetals, is essential to prevent their reaction with nucleophiles. The most common strategy involves the formation of a cyclic acetal with ethylene glycol.

Data Presentation: Carbonyls
Protecting GroupReagentTypical Reagent Cost (USD/mol)Protection ConditionsTypical Yield (%)Typical Reaction Time (h)Deprotection ConditionsPurification Method
Ethylene Acetal Ethylene Glycol~6.45 - 10.00p-TsOH (cat.), Toluene, reflux (Dean-Stark)90 - 994 - 30Aqueous Acid (e.g., HCl, p-TsOH)Extraction/Distillation

Note: Reagent costs are estimates based on currently available data from various suppliers for research quantities and are subject to change.

Experimental Protocols: Carbonyls

Protection of a Ketone (Cyclohexanone) as an Ethylene Acetal

  • To a solution of cyclohexanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The product can often be used without further purification.

Deprotection of an Ethylene Acetal

  • Dissolve the ethylene acetal in a mixture of acetone and water.

  • Add a catalytic amount of p-TsOH.

  • Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Neutralize the acid with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Decision-Making Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a multifaceted decision that depends on the specific substrate, the planned synthetic route, and cost considerations. The following diagram illustrates a general workflow for this decision-making process.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Carbobenzoxy-DL-phenylalanine: A Guide for Laboratory Professionals

For immediate reference, N-Carbobenzoxy-DL-phenylalanine, while not classified as a hazardous substance by all suppliers under OSHA's Hazard Communication Standard, requires careful handling and disposal in accordance wi...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N-Carbobenzoxy-DL-phenylalanine, while not classified as a hazardous substance by all suppliers under OSHA's Hazard Communication Standard, requires careful handling and disposal in accordance with laboratory best practices and local regulations. [1][2] This guide provides comprehensive procedures for the safe disposal of N-Carbobenzoxy-DL-phenylalanine, ensuring the safety of laboratory personnel and environmental compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from potential splashes or dust.
Lab Coat A properly fitted laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended in cases of potential dust formation or inadequate ventilation.[3]

All handling of N-Carbobenzoxy-DL-phenylalanine, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Separate containers should be used for solid and liquid waste.

  • Solid Waste:

    • Collect unused or expired solid N-Carbobenzoxy-DL-phenylalanine in its original container or a clearly labeled, sealed waste bag.[4]

    • Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in the designated solid hazardous waste container.[4]

  • Liquid Waste:

    • Aqueous solutions containing N-Carbobenzoxy-DL-phenylalanine should be collected in a designated aqueous hazardous waste container.[4]

    • If a solvent is used to dissolve the compound for disposal, this solution should be collected in a container specifically for combustible solvent waste.[5]

Disposal Procedures

The recommended disposal method for N-Carbobenzoxy-DL-phenylalanine is through a licensed professional waste disposal service.[6]

Step-by-Step Disposal Protocol:

  • Contact your institution's Environmental Health and Safety (EHS) department to obtain designated and properly labeled hazardous waste containers.[4]

  • For solid waste , carefully place the sealed container of N-Carbobenzoxy-DL-phenylalanine and any contaminated solid materials into the designated solid chemical waste container provided by your EHS office.

  • For liquid waste , some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed waste disposal facility. Collect the solvent rinsate of any contaminated non-disposable labware as hazardous liquid waste.[4]

  • Label the waste container with the full chemical name ("N-Carbobenzoxy-DL-phenylalanine"), concentration, and accumulation start date. Do not use abbreviations or chemical formulas.[7]

  • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents, until it is collected by the professional waste disposal service.[4][8]

Do not dispose of N-Carbobenzoxy-DL-phenylalanine down the drain. [3]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For powdered material, prevent dust from becoming airborne.[4] Cover the spill with an inert absorbent material.[4]

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

Decision Workflow for Disposal

G N-Carbobenzoxy-DL-phenylalanine Disposal Workflow A Start: Unused or Contaminated N-Carbobenzoxy-DL-phenylalanine B Wear Appropriate PPE A->B C Is the waste solid or liquid? B->C D Solid Waste C->D Solid E Liquid Waste C->E Liquid F Place in a labeled, sealed solid waste container. D->F G Place in a labeled, sealed liquid waste container. E->G H Store in a designated secondary containment area. F->H G->H I Arrange for pickup by a licensed waste disposal service. H->I J End: Proper Disposal I->J

Caption: Disposal workflow for N-Carbobenzoxy-DL-phenylalanine.

References

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
N-Carbobenzoxy-DL-phenylalanine
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N-Carbobenzoxy-DL-phenylalanine
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